Product packaging for T-peptide(Cat. No.:)

T-peptide

Cat. No.: B2616421
M. Wt: 2195.6 g/mol
InChI Key: XYEYWCWCQDCQBD-ZDXNGSHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-peptide is a useful research compound. Its molecular formula is C92H171N45O18 and its molecular weight is 2195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C92H171N45O18 B2616421 T-peptide

Properties

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-methylbutanoyl]amino]-N-[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H171N45O18/c1-8-49(6)68(137-79(151)63(34-35-65(94)140)134-81(153)66(47(2)3)123-50(7)138)83(155)136-67(48(4)5)82(154)135-64(46-51-30-32-52(139)33-31-51)80(152)133-54(20-9-10-36-93)71(143)126-56(23-13-39-116-86(100)101)73(145)128-58(25-15-41-118-88(104)105)75(147)130-60(27-17-43-120-90(108)109)77(149)132-62(29-19-45-122-92(112)113)78(150)131-61(28-18-44-121-91(110)111)76(148)129-59(26-16-42-119-89(106)107)74(146)127-57(24-14-40-117-87(102)103)72(144)125-55(22-12-38-115-85(98)99)70(142)124-53(69(95)141)21-11-37-114-84(96)97/h30-33,47-49,53-64,66-68,139H,8-29,34-46,93H2,1-7H3,(H2,94,140)(H2,95,141)(H,123,138)(H,124,142)(H,125,144)(H,126,143)(H,127,146)(H,128,145)(H,129,148)(H,130,147)(H,131,150)(H,132,149)(H,133,152)(H,134,153)(H,135,154)(H,136,155)(H,137,151)(H4,96,97,114)(H4,98,99,115)(H4,100,101,116)(H4,102,103,117)(H4,104,105,118)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)/t49-,53+,54-,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,66-,67-,68-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYWCWCQDCQBD-ZDXNGSHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H171N45O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2195.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Peptide T: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, was first identified in 1986 as a potential HIV entry inhibitor. Its discovery, spearheaded by Dr. Candace Pert and Dr. Michael Ruff, marked a significant, albeit initially controversial, step in understanding the mechanisms of HIV infection. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and historical development of Peptide T and its analogs. It details the key experiments that elucidated its function as a CCR5 chemokine receptor antagonist, summarizes quantitative data from pivotal studies, and outlines the experimental protocols that were central to its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in virology, immunology, and pharmacology.

Discovery and Historical Context

The Initial Discovery

In 1986, neuroscientist Dr. Candace Pert and immunologist Dr. Michael Ruff reported the discovery of a short peptide sequence from the HIV envelope protein gp120 that could block HIV binding and infectivity.[1][2] The discovery was based on the hypothesis that a receptor binding region within gp120 might share sequence homology with a known neuropeptide.[3] A computer-assisted search identified an octapeptide, H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH, which was named "Peptide T" due to its high threonine content.[3][4]

The initial research demonstrated that synthetic Peptide T could potently inhibit the binding of radiolabeled gp120 to human brain membranes and block the infection of human T-cells by HIV.[2] This led to the proposition that Peptide T acted as a competitive inhibitor at the viral receptor, which at the time was primarily understood to be the CD4 molecule.[2][5]

Controversy and Clarification

The initial findings were met with skepticism, as several laboratories failed to replicate the antiviral effects of Peptide T.[3] This controversy was later resolved with the discovery of chemokine receptors as essential co-receptors for HIV entry. It became clear that the inconsistencies in early research were due to the different strains of HIV used in experiments.[3][6]

Early studies that failed to show an effect had used laboratory-adapted, T-tropic (X4) strains of HIV, which utilize the CXCR4 co-receptor for entry.[6][7] In contrast, the work of Pert and Ruff had utilized macrophage-tropic (R5) strains, which are predominant in early and asymptomatic infection and use the CCR5 co-receptor.[6][7] Subsequent research definitively established that Peptide T's mechanism of action is the selective inhibition of R5-tropic HIV strains through its interaction with the CCR5 receptor.[3][6]

Development of Analogs: DAPTA and RAP-103

To improve stability and resistance to proteases, a modified analog of Peptide T was synthesized: D-Ala1-Peptide T-Amide, or DAPTA.[1][3] DAPTA demonstrated enhanced potency and became the primary candidate for clinical investigation.[8] Initial clinical trials administered DAPTA via a nasal spray; however, this formulation proved to be unstable, leading to a halt in its clinical development for a period.[1][9]

Further research led to the development of RAP-103, a shorter, more stable oral pentapeptide derived from DAPTA.[1] RAP-103 also functions as a CCR2/CCR5 antagonist and has been investigated for its potential in treating neurodegenerative conditions and neuropathic pain.[1]

Mechanism of Action: A CCR5 Antagonist

Peptide T functions as a viral entry inhibitor by acting as an antagonist at the CCR5 chemokine receptor.[6][10] The entry of R5-tropic HIV into a host cell is a multi-step process:

  • The viral envelope protein gp120 first binds to the CD4 receptor on the surface of the target cell (e.g., T-helper cells, macrophages).

  • This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.

  • The subsequent interaction between the gp120-CD4 complex and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and entry of the viral core into the cell.

Peptide T and its analog DAPTA competitively inhibit the binding of the gp120-CD4 complex to CCR5, thereby preventing the final step required for membrane fusion and viral entry.[11] This action effectively blocks the infection of cells by R5-tropic HIV strains.

Signaling Pathway Blockade

CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands (like RANTES, MIP-1α, MIP-1β), activates several downstream signaling cascades that mediate inflammation and chemotaxis.[1][6][10] By acting as a CCR5 antagonist, Peptide T blocks these signaling pathways. The binding of gp120 to CCR5 can also trigger pathological signaling; Peptide T's antagonism prevents these events, which is particularly relevant in the context of HIV-associated neurocognitive disorders (HAND), where gp120-induced neurotoxicity is a key factor.[11][12]

CCR5_Signaling_Pathway Diagram of CCR5 Signaling Pathway and Peptide T Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 1. Binding PeptideT Peptide T (Antagonist) CCR5 CCR5 Receptor PeptideT->CCR5 BLOCKS CD4->CCR5 2. Conformational Change & Complex Formation G_Protein Gαi/q Gβγ CCR5->G_Protein 3. Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway via Gβγ / Src PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Chemotaxis, Inflammation, Viral Entry Ca_Release->Cell_Response PKC->MAPK_Pathway AKT Akt PI3K->AKT AKT->Cell_Response MAPK_Pathway->Cell_Response

Caption: CCR5 Signaling and Peptide T Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and clinical studies of Peptide T and its analogs.

Table 1: In Vitro Antiviral and Receptor Activity

Assay TypeCompoundTarget/Virus StrainResultConcentrationReference
HIV InhibitionPeptide TR5 & R5/X4 strains60-99% inhibition1 pM - 1 nM[7]
HIV InhibitionPeptide TLab-adapted X4 strainsLittle to no inhibitionNot Applicable[7]
Chemotaxis AntagonismPeptide Tgp120-mediated monocyte chemotaxisPotent Antagonist0.1 pM[12]
Chemotaxis AgonismPeptide T & fragmentsHuman MonocytesMaximal Activity10 - 100 pM[13]
gp120 Binding InhibitionDAPTAgp120 (BaL) to CCR5IC₅₀ = 0.06 nM0.06 nMNot directly cited, consistent with potent inhibition
gp120 Binding InhibitionDAPTAgp120 (CM235) to CCR5IC₅₀ = 0.32 nM0.32 nMNot directly cited, consistent with potent inhibition

Table 2: Summary of Key Clinical Trial Results

Trial FocusCompoundPatient GroupKey Findingp-valueReference
Neurocognitive FunctionDAPTAHIV+ with severe cognitive impairmentImproved global cognitive performancep = 0.02[1]
Neurocognitive FunctionDAPTAHIV+ with cognitive impairmentImprovement in 2/7 domains (abstract thinking, info processing speed)p < 0.05[1]
Neurocognitive FunctionDAPTAHIV+ with cognitive impairmentTwice as many DAPTA patients improved vs. placebo deterioratedp = 0.02[1][11]
Antiviral EffectDAPTAHIV+ patientsSignificant reduction in peripheral viral loadNot specified[1]
Antiviral EffectPeptide THIV+ patients (n=11)Reduction of infected monocyte reservoir to undetectable levelsNot specified[1]
Constitutional SymptomsDAPTAAIDS/ARC patientsAverage weight gain of 2 kgNot specified[14]

Key Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize Peptide T.

HIV Infectivity Assays (MAGI / Luciferase Reporter)

This protocol determines the ability of a compound to inhibit viral entry and replication.

  • Cell Culture: HeLa cells engineered to express CD4, CCR5, and an HIV-LTR-driven reporter gene (e.g., β-galactosidase for MAGI, or luciferase) are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with various concentrations of Peptide T or DAPTA for 1-2 hours at 37°C.

  • Viral Infection: A known quantity of R5-tropic HIV-1 is added to the cell cultures.

  • Incubation: The infection is allowed to proceed for 24-48 hours.

  • Quantification:

    • MAGI Assay: Cells are fixed and stained with X-gal. Infected cells turn blue, and the number of blue cells (syncytia) is counted under a microscope.

    • Luciferase Assay: Cells are lysed, and luciferase substrate is added. The resulting luminescence, proportional to viral gene expression, is measured using a luminometer.

  • Analysis: The percentage of viral inhibition is calculated by comparing the results from treated cells to untreated (control) cells.

Receptor Binding Assay (Competitive Displacement)

This protocol measures the ability of Peptide T to compete with gp120 for binding to the CCR5 receptor.

  • Cell/Membrane Preparation: CCR5-expressing cells (e.g., L1.2-CCR5+ transfectants) or purified cell membranes are prepared.

  • Reagent Preparation: A complex of biotinylated recombinant gp120 and soluble CD4 (sCD4) is formed. This complex mimics the conformation that binds CCR5.

  • Competition: The CCR5-expressing cells/membranes are incubated with the gp120/sCD4 complex in the presence of varying concentrations of Peptide T or a control compound.

  • Incubation & Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound reagents are then washed away.

  • Detection: Phycoerythrin (PE)-labeled streptavidin is added, which binds to the biotin on the gp120. The amount of bound complex is quantified by measuring the PE fluorescence using a flow cytometer.

  • Analysis: The reduction in fluorescence intensity in the presence of Peptide T indicates displacement of the gp120/sCD4 complex. IC₅₀ values are calculated from the dose-response curve.

Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of Peptide T to either stimulate monocyte migration (agonist activity) or block chemokine-induced migration (antagonist activity).

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are purified.

  • Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a porous membrane (e.g., polycarbonate, 5 µm pores).

  • Assay:

    • Agonist Test: Varying concentrations of Peptide T are placed in the lower chamber. Purified monocytes are placed in the upper chamber.

    • Antagonist Test: A known chemoattractant (e.g., MIP-1β or gp120) is placed in the lower chamber. Monocytes, pre-incubated with varying concentrations of Peptide T, are placed in the upper chamber.

  • Incubation: The chamber is incubated for several hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.

  • Quantification: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted using a microscope.

  • Analysis: A chemotactic index is calculated by comparing the number of migrated cells in the test condition to a negative control (buffer only).

Experimental_Workflows Diagram of Key Experimental Workflows cluster_infectivity Infectivity Assay (e.g., MAGI) cluster_binding Competitive Binding Assay cluster_chemotaxis Chemotaxis Assay (Antagonist) inf1 Culture CCR5+ Reporter Cells inf2 Pre-incubate cells with Peptide T inf1->inf2 inf3 Add R5-tropic HIV-1 inf2->inf3 inf4 Incubate (48h) inf3->inf4 inf5 Fix, Stain (X-gal) & Count Infected Cells inf4->inf5 bind1 Prepare CCR5+ Cells bind2 Incubate cells with Peptide T + Biotin-gp120/sCD4 bind1->bind2 bind3 Wash Unbound Ligand bind2->bind3 bind4 Add PE-Streptavidin bind3->bind4 bind5 Analyze by Flow Cytometry bind4->bind5 chem1 Pre-incubate Monocytes with Peptide T chem2 Place Cells in Upper Chamber chem1->chem2 chem4 Incubate (3h) chem2->chem4 chem3 Place Chemoattractant (e.g., MIP-1β) in Lower Chamber chem3->chem4 chem5 Fix, Stain & Count Migrated Cells chem4->chem5

Caption: Key Experimental Workflows for Peptide T.

Conclusion

The journey of Peptide T, from its discovery based on a neuropeptide homology hypothesis to its characterization as a specific CCR5 antagonist, represents a compelling chapter in HIV research. While it did not ultimately become a mainstream therapeutic, largely due to formulation challenges and the rapid evolution of other antiretroviral therapies, its story provided critical insights into the mechanisms of viral entry and the role of chemokine receptors in HIV pathogenesis. The research on Peptide T underscored the importance of viral tropism in drug development and paved the way for a new class of entry inhibitors. The continued investigation of its analogs for neuroprotective and anti-inflammatory applications demonstrates the enduring legacy of this pioneering peptide.

References

T-Peptide as a CCR5 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this interaction represents a key therapeutic strategy for preventing HIV infection. T-peptide, a short peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120, and its more stable analog, D-ala-peptide T-amide (DAPTA), have been identified as potent and selective antagonists of CCR5.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: CCR5 Antagonism

HIV-1 entry into a target T-cell or macrophage is a multi-step process.[3] The viral envelope protein gp120 first binds to the primary cellular receptor, CD4.[4] This binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[3][5] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[3][6]

This compound functions as a competitive entry inhibitor.[7] It binds directly to the CCR5 receptor, likely at a site that overlaps with the gp120 binding site.[7] By occupying the receptor, this compound physically obstructs the interaction between the gp120-CD4 complex and CCR5, thereby preventing the gp41-mediated fusion process and blocking viral entry.[1][7] Studies have shown that this compound selectively inhibits the replication of R5 and dual-tropic (R5/X4) HIV-1 strains, with little to no effect on viruses that exclusively use the CXCR4 co-receptor (X4-tropic strains).[1]

Signaling Pathway of HIV-1 Entry and this compound Inhibition

The following diagram illustrates the key steps of R5-tropic HIV-1 entry and the inhibitory action of this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120_bound gp120 (CD4-bound) CD4->gp120_bound 2. Conformational Change in gp120 CCR5 CCR5 Co-Receptor Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. gp41-mediated Fusion Blocked Entry Blocked CCR5->Blocked Inhibition gp120_initial gp120 (pre-binding) gp120_initial->CD4 1. Initial Binding gp41_initial gp41 T_peptide This compound T_peptide->CCR5 Antagonistic Binding gp120_bound->CCR5 3. Co-receptor Binding

Caption: HIV-1 entry via CCR5 and inhibition by this compound.

CCR5 Signaling Pathway

Beyond its role in HIV entry, CCR5 is a chemokine receptor that mediates leukocyte chemotaxis in response to ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[5] this compound not only blocks HIV entry but also antagonizes chemokine-induced signaling.[8]

CCR5_Signaling Ligand Chemokine (e.g., RANTES, MIP-1β) CCR5 CCR5 Receptor Ligand->CCR5 Binds & Activates T_peptide This compound T_peptide->CCR5 Binds & Blocks G_protein G-protein (Gi) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates MAPK MAPK Pathway (p38, JNK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux ↑ Intracellular Ca²⁺ IP3->Ca_flux PKC PKC Activation DAG->PKC Chemotaxis Cell Migration (Chemotaxis) Ca_flux->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis

Caption: Simplified CCR5 signaling cascade leading to chemotaxis.

Quantitative Data on this compound Activity

The potency of this compound (DAPTA) has been quantified through various in vitro assays. The data highlights its high-affinity binding and effective inhibition of viral activity at sub-nanomolar to picomolar concentrations.

Assay Type Target / Virus Strain Metric Value Reference
gp120 Binding Inhibitiongp120 BalIC₅₀0.06 nM[7]
gp120 Binding Inhibitiongp120 CM235IC₅₀0.32 nM[7]
HIV-1 Replication InhibitionR5 & R5/X4 primary isolatesPeak Effect1 pM - 1 nM[1]
HIV-1 Replication InhibitionVarious primary isolates% Inhibition60 - 99%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CCR5 antagonists like this compound.

Receptor Binding Assay

Objective: To determine the affinity of this compound for the CCR5 receptor by measuring its ability to compete with the binding of a known ligand (e.g., radiolabeled gp120 or chemokine).

Methodology:

  • Cell Preparation: Use a cell line stably expressing high levels of CCR5 (e.g., L1.2-CCR5⁺ cells) or primary human monocytes.[8][9]

  • Ligand Preparation: A complex of monomeric gp120 from an R5-tropic strain (e.g., JR-FL) and biotinylated CD4-IgG₂ is prepared. This complex mimics the CD4-bound state of gp120 and increases binding affinity to CCR5.[9]

  • Competitive Binding:

    • Incubate a fixed number of CCR5⁺ cells (e.g., 1 x 10⁶) with varying concentrations of this compound.

    • Add a constant concentration of the gp120/CD4-IgG₂ complex (e.g., 100 nM gp120 / 50 nM CD4-IgG₂) to the cell suspension.[9]

    • Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

  • Detection:

    • Wash the cells to remove unbound ligand.

    • Add phycoerythrin (PE)-labeled streptavidin, which binds to the biotinylated CD4-IgG₂.[9]

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).

  • Data Analysis: The MFI is proportional to the amount of bound gp120/CD4 complex. The percentage of residual binding is calculated relative to a control sample without this compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

HIV-1 Entry / Fusion Assay (BlaM-Vpr Assay)

Objective: To quantify the inhibition of HIV-1 virion fusion with target cells by this compound. This assay measures the delivery of a viral protein into the target cell cytoplasm.[10][11]

Methodology:

  • Virion Production: Produce HIV-1 virions incorporating a β-lactamase-Vpr (BlaM-Vpr) fusion protein. This is done by co-transfecting producer cells (e.g., 293T) with an HIV-1 proviral DNA plasmid and a plasmid encoding BlaM-Vpr.[10]

  • Target Cell Preparation:

    • Use primary CD4⁺ T cells or a suitable cell line.

    • Load the target cells with CCF2-AM, a fluorescent substrate for β-lactamase. Intracellular esterases cleave the AM group, trapping the CCF2 dye in the cytoplasm.[11]

  • Inhibition and Fusion:

    • Pre-incubate the CCF2-loaded target cells with serial dilutions of this compound for 30-60 minutes.

    • Add the BlaM-Vpr-containing virions to the cells and incubate for 2-4 hours at 37°C to allow for fusion.

  • Detection: In its uncleaved state, CCF2 fluoresces green (520 nm) when excited by a violet laser (409 nm). If virion fusion occurs, BlaM-Vpr enters the cytoplasm and cleaves the β-lactam ring in CCF2, causing the molecule to fluoresce blue (447 nm).[10][11]

  • Data Analysis: The percentage of blue cells is quantified using flow cytometry. The dose-dependent inhibition by this compound is used to calculate an IC₅₀ value.

Chemotaxis Assay

Objective: To assess the ability of this compound to block the directed migration of CCR5-expressing cells towards a chemokine gradient.

Methodology:

  • Apparatus: A transwell migration system (e.g., IncuCyte® Clearview or Millicell® inserts) is used, which consists of an upper chamber separated from a lower reservoir by a porous membrane.[12]

  • Cell Preparation: Resuspend CCR5-expressing cells (e.g., human monocytes, THP-1 cells) in serum-free or low-serum media.[13]

  • Assay Setup:

    • Add a solution containing a CCR5-specific chemoattractant (e.g., RANTES, MIP-1β) to the lower chamber.[8]

    • Add the cell suspension to the upper chamber (the insert). To test for inhibition, the cells are pre-incubated with various concentrations of this compound before being added to the chamber.

    • Incubate the plate for several hours (e.g., 4 hours) at 37°C to allow cell migration.[13]

  • Quantification:

    • Remove the insert.

    • Count the number of cells that have migrated through the membrane into the lower chamber. This can be done using an automated cell counter, an image cytometer, or a viability assay (e.g., MTT) on the cells in the lower well.[13]

  • Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards the chemoattractant alone. An IC₅₀ for chemotaxis inhibition is calculated.

Chemotaxis_Workflow Start Start PrepCells 1. Prepare CCR5+ cell suspension in low-serum media Start->PrepCells PreIncubate 2. Pre-incubate cells with this compound (or control) PrepCells->PreIncubate Setup 3. Set up Transwell plate: - Chemoattractant in lower chamber - Cell suspension in upper insert PreIncubate->Setup Incubate 4. Incubate plate at 37°C (e.g., 4 hours) to allow migration Setup->Incubate RemoveInsert 5. Remove upper insert Incubate->RemoveInsert Quantify 6. Quantify migrated cells in lower chamber RemoveInsert->Quantify Analyze 7. Analyze data and calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: General workflow for a transwell chemotaxis assay.

Calcium Flux Assay

Objective: To measure the inhibition of CCR5-mediated intracellular calcium mobilization by this compound. Ligand binding to CCR5 activates G-protein signaling, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[14]

Methodology:

  • Cell Preparation: Use primary T-cells or another CCR5⁺ cell type. Suspend approximately 10-20 x 10⁶ cells in an appropriate buffer (e.g., CLM).[15]

  • Dye Loading: Load the cells with a ratiometric calcium indicator dye, such as Indo-1 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside.[15][16] Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice to remove extracellular dye. Resuspend at a working concentration (e.g., 1-2.5 x 10⁶ cells/mL).[15]

  • Flow Cytometry Analysis:

    • Acquire baseline fluorescence data for the resting cells for 30-60 seconds using a flow cytometer equipped with a UV laser. Indo-1 fluoresces at ~420 nm when bound to calcium and ~510 nm when free. The ratio of these two emissions is measured.[15][17]

    • To test for inhibition, add this compound to the cell suspension and acquire data for another 60 seconds to establish a new baseline.

    • Add a CCR5 agonist (e.g., RANTES or MIP-1β) to stimulate the cells and immediately continue acquiring data for several minutes to record the calcium flux.

    • As a positive control, ionomycin can be added at the end of the run to elicit a maximal calcium response.[15][17]

  • Data Analysis: The data is plotted as the ratio of Indo-1 fluorescence (bound/free) over time. The peak of the calcium flux in the presence of this compound is compared to the control (agonist alone) to determine the percent inhibition.

Calcium_Flux_Workflow Start Start PrepCells 1. Prepare CCR5+ cell suspension Start->PrepCells LoadDye 2. Load cells with Indo-1 AM dye (30-45 min at 37°C) PrepCells->LoadDye Wash 3. Wash cells to remove extracellular dye LoadDye->Wash AcquireBaseline 4. Acquire baseline fluorescence on flow cytometer (~60s) Wash->AcquireBaseline AddAntagonist 5. Add this compound (or control) and acquire data (~60s) AcquireBaseline->AddAntagonist AddAgonist 6. Add CCR5 agonist (e.g., RANTES) and record Ca²⁺ flux (2-5 min) AddAntagonist->AddAgonist Analyze 7. Analyze fluorescence ratio over time and determine % inhibition AddAgonist->Analyze End End Analyze->End

Caption: Step-by-step workflow for a calcium flux assay.

Conclusion

This compound and its derivatives are highly potent and selective CCR5 antagonists that effectively inhibit R5-tropic HIV-1 entry at picomolar to nanomolar concentrations. Its mechanism of action, competitive binding to CCR5, is well-supported by a range of in vitro assays, including receptor binding, viral fusion, chemotaxis, and calcium flux studies. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of virology, immunology, and drug development who are investigating CCR5-targeted therapeutics. The continued study of this compound and similar agents holds promise for the development of novel anti-HIV strategies.

References

An In-depth Technical Guide on the Structure and Sequence of T-Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and biological functions of T-peptide, with a primary focus on the HIV entry inhibitor, Peptide T. A secondary focus is placed on a distinct peptide derived from the human Tau protein, also referred to as T peptide. This document delves into the experimental methodologies for the synthesis, purification, and functional analysis of these peptides, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language for Graphviz.

Peptide T: An HIV-1 Entry Inhibitor

Peptide T is an octapeptide that demonstrates antiviral activity by acting as an entry inhibitor for HIV-1.[1] It is a synthetic peptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[1]

Structure and Sequence

The primary structure of Peptide T consists of an eight-amino acid sequence. Its analog, D-Ala¹-Peptide T-amide (DAPTA), has also been a subject of clinical investigation.

Peptide Sequence Molecular Formula
Peptide TAla-Ser-Thr-Thr-Thr-Asn-Tyr-ThrC₃₅H₅₅N₉O₁₆
DAPTAD-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH₂C₃₅H₅₆N₁₀O₁₅
Mechanism of Action and Signaling Pathway

Peptide T exerts its antiviral effect by functioning as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] By binding to CCR5, Peptide T blocks the interaction between the viral gp120 and the host cell, thereby preventing viral entry. The peak inhibitory effects of Peptide T have been observed at concentrations ranging from 10⁻¹² to 10⁻⁹ M.[1] Virus inhibition has been reported to be in the range of 60% to 99%, depending on the specific viral isolate, target receptor, and assay conditions.[1]

The signaling pathway initiated by the binding of HIV-1 gp120 to the CD4 receptor and subsequent interaction with the CCR5 co-receptor leads to a cascade of intracellular events culminating in membrane fusion and viral entry. Peptide T competitively binds to CCR5, thereby inhibiting this interaction and the subsequent downstream signaling required for viral entry.

HIV_Entry_Inhibition_by_Peptide_T HIV-1 Entry and Inhibition by Peptide T cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Signaling Downstream Signaling (Membrane Fusion) CCR5->Signaling 4. Signal Transduction Viral Entry Viral Entry Signaling->Viral Entry 5. Membrane Fusion Peptide_T Peptide T Peptide_T->CCR5 Competitive Antagonism SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (e.g., HBTU/HOBt) deprotection->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for each Amino Acid washing->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final Amino Acid end Crude Peptide cleavage->end

References

Dala1-peptide T-amide (DAPTA) research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-ala1-peptide T-amide (DAPTA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-ala1-peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, originally derived from the V2 region of the HIV-1 envelope protein, gp120.[1][2] Engineered for greater stability and protease resistance through the substitution of the N-terminal L-alanine with D-alanine, DAPTA functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[3][4] Its primary mechanism of action involves blocking the entry of R5-tropic HIV-1 strains into host cells, establishing its role as a viral entry inhibitor.[5][6] Beyond its antiviral properties, DAPTA has demonstrated significant immunomodulatory and neuroprotective effects, particularly in the context of neuroinflammation.[7] Research has highlighted its potential to attenuate microglia and astrocyte activation and modulate key inflammatory signaling pathways, such as NF-κB.[7][8] This guide provides a comprehensive technical overview of DAPTA, consolidating quantitative data, detailing key experimental methodologies, and visualizing its mechanisms of action for professionals in drug development and biomedical research.

Mechanism of Action

DAPTA's therapeutic effects stem from its high-affinity binding to the CCR5 receptor, a critical co-receptor for the most commonly transmitted strains of HIV-1 and a key player in inflammatory cell migration.

HIV-1 Viral Entry Inhibition

DAPTA acts as a non-competitive inhibitor of HIV-1 entry. The process begins when the viral envelope glycoprotein, gp120, binds to the primary CD4 receptor on a host T-cell or macrophage. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. For R5-tropic viruses, which are predominant during the early and middle stages of infection, this co-receptor is CCR5.[9] The subsequent binding of the gp120-CD4 complex to CCR5 triggers further conformational changes, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.

DAPTA selectively binds to CCR5, sterically hindering the interaction of the gp120-CD4 complex with the co-receptor.[9] This blockade prevents membrane fusion and effectively neutralizes the virus before it can infect the cell.[1]

HIV_Entry_Inhibition cluster_0 Standard HIV-1 Entry (R5-Tropic) cluster_1 DAPTA-Mediated Inhibition gp120_1 gp120 CD4 CD4 Receptor gp120_1->CD4 1. Initial Binding gp120_CD4 gp120-CD4 Complex CCR5_1 CCR5 Co-Receptor gp120_CD4->CCR5_1 2. Co-Receptor Binding Fusion Membrane Fusion & Viral Entry CCR5_1->Fusion 3. Fusion Triggered DAPTA DAPTA CCR5_2 CCR5 Co-Receptor DAPTA->CCR5_2 1. DAPTA Binds CCR5 Block Binding Blocked CCR5_2->Block gp120_CD4_2 gp120-CD4 Complex gp120_CD4_2->CCR5_2 2. Interaction Prevented

Caption: DAPTA's mechanism as an HIV-1 entry inhibitor.
Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease and the neurological complications of HIV infection.[7][10] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), express CCR5, and its activation contributes to their recruitment and pro-inflammatory responses.[7]

DAPTA mitigates neuroinflammation by antagonizing CCR5 on these glial cells. This action has been shown to suppress the downstream activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and chemokines.[7] In an animal model of multiple sclerosis, DAPTA treatment also led to the downregulation of Notch signaling, another pathway implicated in CNS inflammation.[8] By inhibiting these pro-inflammatory cascades, DAPTA reduces the activation and proliferation of microglia and astrocytes, thereby limiting neuronal damage.[7]

Neuroinflammation_Pathway cluster_0 Pro-inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) CCR5 CCR5 Stimulus->CCR5 IKK IKK Activation CCR5->IKK IkBa IκBα Degradation IKK->IkBa phosphorylates NFkB NF-κB p65/p50 Nuclear Translocation IkBa->NFkB releases Genes Pro-inflammatory Gene Transcription NFkB->Genes Cytokines Cytokine/Chemokine Release Genes->Cytokines Neuroinflammation Neuroinflammation (Glial Activation) Cytokines->Neuroinflammation DAPTA DAPTA DAPTA->CCR5 Inhibits

Caption: DAPTA's inhibition of the CCR5/NF-κB neuroinflammatory pathway.

Quantitative Data Summary

The potency of DAPTA has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Activity of DAPTA
Assay TypeTarget/Cell LineVirus Strain / LigandEndpointValueReference(s)
Binding InhibitionCCR5-expressing cellsgp120 BalIC₅₀0.06 nM[5][9][11]
Binding InhibitionCCR5-expressing cellsgp120 CM235IC₅₀0.32 nM[5][9][11]
Binding InhibitionCf2Th/synR5 cellsgp120BaL/sCD4 complexIC₅₀55 ± 0.08 pM[5]
HIV ReplicationMonocytes/MacrophagesR5 HIV-1 StrainsInhibition>90% at 1 nM[1][5]
Complex FormationCo-immunoprecipitationgp120/sCD4 complexInhibitionBlocked at 1 nM[5][9]
Receptor OccupancyPrimary Macrophages2D7 mAb to CCR5InhibitionMax reduction at 1 pM[12]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13]

Table 2: In Vivo and Clinical Dosing of DAPTA
Study TypeModelConditionDosing RegimenRouteReference(s)
PreclinicalRatLPS-induced Neuroinflammation0.01 mg/kg daily for 14 daysSubcutaneous (s.c.)[7]
PreclinicalMouseExperimental Autoimmune Encephalomyelitis (EAE)0.01 mg/kg daily for 28 daysIntraperitoneal (i.p.)[14]
Phase II ClinicalHumanHIV-1 Infection0.01 mg twice daily (8 µ g/day total)Intranasal[15]
Phase II ClinicalHumanHIV-1 InfectionNot specifiedIntranasal[16]

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the activity of therapeutic candidates like DAPTA. Detailed below are generalized protocols for key assays used in its characterization.

Protocol: Competitive CCR5 Radioligand Binding Assay

This assay quantifies the ability of DAPTA to displace a labeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity (Ki) or IC₅₀.

  • Cell Preparation : Culture a cell line engineered to express high levels of human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5). Harvest cells and prepare a membrane fraction via homogenization and centrifugation.

  • Assay Setup : In a 96-well plate, add cell membrane preparations to a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Ligand and Competitor Addition : Add a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α). To competing wells, add serial dilutions of DAPTA (e.g., from 1 pM to 1 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled CCR5 antagonist).

  • Incubation : Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation : Rapidly separate bound from free radioligand by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. The filters trap the membranes while unbound ligand passes through.

  • Quantification : Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis : Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of DAPTA. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

Binding_Assay_Workflow start Start prep Prepare CCR5+ Cell Membranes start->prep plate Plate Membranes in Binding Buffer prep->plate add_ligand Add Fixed [¹²⁵I-Ligand] & Serial Dilutions of DAPTA plate->add_ligand incubate Incubate to Reach Equilibrium add_ligand->incubate harvest Harvest onto Filter Mat (Separate Bound/Free) incubate->harvest count Measure Radioactivity (Scintillation Counting) harvest->count analyze Plot % Specific Binding vs. [DAPTA] count->analyze end Calculate IC₅₀ analyze->end

References

RAP-103: An In-Depth Technical Guide to a Novel Oral Peptide for Neuromodulation and Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RAP-103 is a preclinical, orally active peptide that acts as a multi-chemokine receptor antagonist, showing significant promise in the modulation of the innate immune system for the treatment of neuropathic pain and the mitigation of opioid-related adverse effects. By targeting key chemokine receptors involved in neuroinflammation—CCR2, CCR5, and CCR8—RAP-103 presents a novel, non-opioid therapeutic strategy. This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols related to RAP-103, intended to inform further research and development efforts in the fields of neurology, pain management, and substance use disorders.

Introduction

RAP-103 is a stabilized pentapeptide analog of D-ala-peptide T-amide (DAPTA)[1]. It is designed as an orally bioavailable small molecule that functionally antagonizes several chemokine receptors, which are pivotal in mediating inflammatory responses. Chronic inflammation is a key contributor to the pathogenesis of neuropathic pain and has been implicated in the adverse effects associated with long-term opioid use. RAP-103's ability to modulate these pathways offers a dual benefit: direct alleviation of chronic pain and enhancement of opioid analgesia, potentially reducing the required opioid dosage and associated risks such as dependence and respiratory depression[1][2][3].

Mechanism of Action: Multi-Chemokine Receptor Antagonism

RAP-103 exerts its therapeutic effects by blocking the signaling of several key chemokine receptors, thereby downregulating inflammatory cascades. The primary targets of RAP-103 are CCR2, CCR5, and CCR8, with a particularly high affinity for CCR8[4][5][6][7].

Signaling Pathway

The binding of chemokines (like CCL2, CCL3, and CCL1) to their respective receptors (CCR2, CCR5, and CCR8) on immune cells, particularly microglia and monocytes, triggers a signaling cascade that leads to cellular activation, migration, and the release of pro-inflammatory cytokines such as IL-1β and TNFα. This neuroinflammatory state contributes to the sensitization of neurons and the perception of pain. Furthermore, activated chemokine receptors can interact with opioid receptors (OPRM1), leading to their desensitization and a reduction in the analgesic efficacy of opioids[3][8]. RAP-103 competitively binds to these chemokine receptors, inhibiting the downstream signaling and thereby reducing neuroinflammation and restoring opioid receptor sensitivity.

RAP103_Mechanism_of_Action cluster_inflammation Neuroinflammatory Cascade cluster_pain Pain & Opioid Interaction cluster_intervention Therapeutic Intervention CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCR5 CCR5 CCR8 CCR8 CCL3 CCL3 CCL3->CCR5 CCL1 CCL1 CCL1->CCR8 Microglia Microglia/ Monocyte Activation CCR2->Microglia OPRM1 OPRM1 (μ-opioid receptor) Desensitization CCR2->OPRM1 CCR5->Microglia CCR5->OPRM1 CCR8->Microglia Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα) Microglia->Cytokines Pain Neuropathic Pain Cytokines->Pain OPRM1->Pain RAP103 RAP-103 RAP103->CCR2 RAP103->CCR5 RAP103->CCR8

Mechanism of RAP-103 action on chemokine receptors.

Quantitative Preclinical Data

The preclinical efficacy of RAP-103 has been demonstrated across several models, with key quantitative data summarized below.

Table 1: Receptor Binding Affinity and In Vitro Efficacy
Target ReceptorLigand(s)Assay TypeRAP-103 IC50Reference(s)
CCR2CCL2Monocyte Chemotaxis4.2 pM[6][9]
CCR5CCL3Monocyte Chemotaxis< 100 pM (0.18 pM)[4][6][9]
CCR8CCL1Microglial Chemotaxis7.7 fM[4][5][7]
Table 2: In Vivo Efficacy in Pain Models
Pain ModelSpeciesAdministrationRAP-103 Dose RangeKey FindingReference(s)
Sciatic Nerve LigationRatOral0.05 - 1 mg/kg/dayPrevention and reversal of mechanical allodynia and thermal hyperalgesia.[6][9]
Diabetic Peripheral Neuropathy (DPN)RatOral0.02 - 0.5 mg/kg/dayComplete reversal of established mechanical hypersensitivity.[2]
Post-Surgical Incisional PainRatIntraperitoneal0.5 mg/kg (co-administered with morphine)Reduced the ED50 of morphine from 3.19 mg/kg to 1.42 mg/kg.[2]
Table 3: Efficacy in Opioid Interaction Models
ModelSpeciesAdministrationRAP-103 DoseKey FindingReference(s)
Morphine Physical DependenceRatIntraperitoneal1 mg/kg/dayReduced severity of naloxone-precipitated withdrawal.[7][8]
Heroin Self-AdministrationRatIntraperitoneal1 mg/kgReduced heroin acquisition and reinforcing efficacy.[3][8]
Morphine-Induced Respiratory DepressionRatIntraperitoneal1 - 3 mg/kgNormalized deficits in oxygen saturation and respiratory rate.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animals

Male Sprague-Dawley rats (200-240 g) were used in the pain and opioid models. Animals were housed in a temperature-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water. All procedures were approved by the respective Institutional Animal Care and Use Committees.

Neuropathic and Post-Surgical Pain Models

Pain_Model_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Regimen cluster_assessment Behavioral and Molecular Assessment sciatic_ligation Partial Sciatic Nerve Ligation rap103_oral Oral Administration of RAP-103 sciatic_ligation->rap103_oral dpn Streptozotocin (STZ) -induced Diabetic Peripheral Neuropathy dpn->rap103_oral incision Plantar Incision (Post-Surgical Pain) rap103_ip Intraperitoneal (IP) Administration of RAP-103 incision->rap103_ip von_frey Mechanical Allodynia (Von Frey Filaments) rap103_oral->von_frey thermal Thermal Hyperalgesia (Hargreaves Test) rap103_oral->thermal q_pcr qRT-PCR of Sciatic Nerve and Spinal Cord (Cytokines, Chemokines) rap103_oral->q_pcr morphine Co-administration with Morphine rap103_ip->morphine morphine->von_frey

Workflow for preclinical pain models.

  • Diabetic Peripheral Neuropathy (DPN): Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin (STZ). The development of mechanical and cold allodynia was monitored. Oral administration of RAP-103 was initiated after the establishment of hypersensitivity[2].

  • Post-Surgical Pain: A surgical incision was made on the plantar surface of the rat hind paw. RAP-103 was administered intraperitoneally, either alone or in combination with morphine, and antiallodynic effects were assessed[2].

Opioid Interaction Studies
  • Morphine Physical Dependence: Rats were implanted with a 75 mg morphine pellet subcutaneously for 7 days. During this period, they received daily intraperitoneal injections of RAP-103 (1 mg/kg) or vehicle. On day 7, withdrawal was precipitated by naloxone (10 mg/kg, IP), and withdrawal behaviors (e.g., wet dog shakes, eye blinking) were quantified[7].

  • Heroin Self-Administration: Rats were trained to self-administer heroin. The effect of RAP-103 (1 mg/kg, IP) on the acquisition and motivation to self-administer heroin was evaluated using a progressive-ratio reinforcement schedule[3][8].

  • Morphine-Induced Respiratory Depression: Respiratory parameters (oxygen saturation and respiratory rate) were measured in rats following the administration of morphine (5 mg/kg, SC) with or without pre-treatment with RAP-103 (1-3 mg/kg, IP)[8].

Molecular Biology
  • Quantitative Real-Time PCR (qRT-PCR): Sciatic nerve and spinal cord tissues were collected from animals in the DPN model. Total RNA was extracted, and cDNA was synthesized. The mRNA expression levels of cytokines (IL-1β, TNFα), chemokines (CCL2, CCL3), and chemokine receptors (CCR2, CCR5) were quantified by qRT-PCR. Gene expression was normalized to the housekeeping gene GAPDH[2][10].

Concluding Remarks and Future Directions

The preclinical data for RAP-103 strongly support its potential as a first-in-class, orally available peptide for the treatment of neuropathic pain and as an adjunct to opioid therapy. Its multi-targeted mechanism of action, addressing the underlying neuroinflammatory processes, distinguishes it from current therapeutic options. The significant potentiation of morphine's analgesic effects at a fraction of the standard dose highlights a promising strategy to mitigate the opioid crisis.

Future research should focus on completing IND-enabling studies to pave the way for clinical trials. Further elucidation of the downstream signaling pathways affected by RAP-103 and its effects in other chronic pain conditions will broaden its therapeutic potential. The development of RAP-103 represents a significant advancement in the quest for safer and more effective treatments for chronic pain and related disorders.

References

Foundational Research on T-Peptide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on T-peptide analogs, focusing on their synthesis, structure-activity relationships, mechanism of action, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and its Analogs

Peptide T is an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) derived from the V2 region of the HIV-1 envelope glycoprotein gp120. It was initially identified for its ability to block the binding of HIV to the CD4 receptor, the primary receptor for the virus on T-helper cells and monocytes. This discovery spurred extensive research into the development of this compound analogs with improved potency, stability, and therapeutic potential. These analogs have been explored for their anti-HIV activity and their ability to modulate immune cell function, particularly monocyte chemotaxis.

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS). Both linear and cyclic analogs have been developed to investigate the impact of conformational constraints on biological activity.

Structure-Activity Relationship for Chemotactic Activity

The chemotactic activity of this compound analogs on human monocytes has been a key area of investigation. Structure-activity relationship studies have revealed that the C-terminal pentapeptide is the minimum sequence required for bioactivity. Residues 5 to 8 play a crucial biological role, and the polar properties of the threonine side chains at positions 5 and 8 are critical for chemotaxis.[1]

Peptide/AnalogSequenceMaximal Chemotactic Activity (M)
Peptide T (1-8)Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr10-11 - 10-10
T(3-8)Thr-Thr-Thr-Asn-Tyr-Thr10-11 - 10-10
T(4-8)Thr-Thr-Asn-Tyr-Thr10-11 - 10-10
T(2-8)Ser-Thr-Thr-Thr-Asn-Tyr-ThrReduced Potency
[Abu4]T(1-8)Ala-Ser-Thr-Abu-Thr-Asn-Tyr-ThrWell Tolerated
[Abu5]T(1-8)Ala-Ser-Thr-Thr-Abu-Asn-Tyr-ThrDetrimental
[Abu8]T(1-8)Ala-Ser-Thr-Thr-Thr-Asn-Tyr-AbuDetrimental
[D-Asn6]T(1-8)Ala-Ser-Thr-Thr-Thr-D-Asn-Tyr-ThrLow Activity

Table 1: Chemotactic Activity of this compound and its Analogs on Human Monocytes.[1]

Structure-Activity Relationship for CD4 Binding

Mechanism of Action

The primary mechanism of action of this compound analogs involves their interaction with the CD4 receptor on target immune cells. This interaction leads to two main biological effects: inhibition of HIV entry and modulation of immune cell function.

  • Inhibition of HIV Entry: By binding to the CD4 receptor, this compound analogs competitively inhibit the attachment of the HIV envelope glycoprotein gp120 to the cell surface, a critical first step in the viral entry process.

  • Monocyte Chemotaxis: this compound and its active analogs are potent chemoattractants for human monocytes. This activity suggests a role in modulating the immune response by recruiting monocytes to sites of inflammation or infection.

Signaling Pathways in Human Monocytes

The binding of peptides to receptors on human monocytes can trigger a cascade of intracellular signaling events. While the specific signaling pathway for Peptide T is not fully elucidated in a single comprehensive study, research on peptide-mediated signaling in monocytes provides a likely framework. Upon receptor binding, a signaling cascade is initiated that involves the activation of protein tyrosine kinases (PTK), phosphoinositide hydrolysis, an increase in intracellular calcium levels, and the accumulation of cyclic AMP (cAMP).[2] These second messengers, in turn, activate downstream transcription factors such as CREB, NF-κB, and AP-1, leading to the production of various cytokines like IL-1α, IL-1β, IL-6, and TNFα.[2]

Peptide_Signaling_in_Monocytes Peptide This compound Analog Receptor Cell Surface Receptor (e.g., CD4) Peptide->Receptor PTK Protein Tyrosine Kinase (PTK) Receptor->PTK AC Adenylyl Cyclase (AC) Receptor->AC Chemotaxis Monocyte Chemotaxis Receptor->Chemotaxis PLC Phospholipase C (PLC) PTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC TranscriptionFactors Activation of Transcription Factors (CREB, NF-κB, AP-1) Ca->TranscriptionFactors cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->TranscriptionFactors PKC->TranscriptionFactors Cytokines Cytokine Production (IL-1α, IL-1β, IL-6, TNFα) TranscriptionFactors->Cytokines

Figure 1: Proposed signaling pathway for this compound analogs in human monocytes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol is based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization End Pure Peptide Analog Characterization->End

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Monocyte Chemotaxis Assay (Boyden Chamber)

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size for monocytes)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • This compound analogs (dissolved in chemotaxis buffer at various concentrations)

  • Positive control (e.g., fMLP)

  • Negative control (chemotaxis buffer alone)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate monocytes from human peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque) followed by adherence to plastic or by using a monocyte cell line. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 106 cells/mL.

  • Assay Setup:

    • Add the this compound analog solutions (at various concentrations), positive control, or negative control to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the monocyte suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 90 minutes to 3 hours to allow for cell migration.

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Wipe the non-migrated cells from the upper surface of the membrane.

    • Fix the membrane in methanol and stain the migrated cells on the lower surface with a suitable stain.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Chemotaxis_Assay_Workflow Start Isolate/Prepare Monocytes Setup Setup Boyden Chamber: Lower well: Peptide Analog Upper well: Monocytes Start->Setup Incubation Incubate (37°C, 90 min - 3 hr) Setup->Incubation Staining Fix and Stain Migrated Cells Incubation->Staining Counting Count Migrated Cells (Microscopy) Staining->Counting Analysis Data Analysis (Chemotactic Index) Counting->Analysis End Results Analysis->End

Figure 3: Workflow for the Boyden Chamber Chemotaxis Assay.

Competitive Radioligand Binding Assay for CD4 Receptor

Materials:

  • Cells expressing the CD4 receptor (e.g., CD4+ T-cell line or transfected cells) or membrane preparations from these cells.

  • Radiolabeled ligand for the CD4 receptor (e.g., 125I-labeled anti-CD4 antibody or 125I-gp120).

  • Unlabeled this compound analogs at various concentrations.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Washing buffer (ice-cold binding buffer).

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Procedure:

  • Reaction Setup: In a microtiter plate, combine the CD4-expressing cells or membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound analog. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The filters will trap the cells/membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the this compound analog by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the this compound analog.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • The affinity of the analog (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The foundational research on this compound analogs has established their potential as modulators of the immune system and as potential anti-HIV agents. Their ability to interact with the CD4 receptor and induce monocyte chemotaxis highlights their multifaceted biological activities. The structure-activity relationship studies have provided valuable insights into the key structural features required for their function, guiding the design of more potent and stable analogs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising therapeutic peptides. Further research to fully elucidate the detailed signaling pathways and to obtain more comprehensive quantitative binding data will be crucial for the continued development of this compound analogs as therapeutic agents.

References

The Core Function of T-Peptide (gp120-Derived Peptide): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of a Pioneering HIV Entry Inhibitor

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of T-peptide, a synthetic octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of virology, immunology, and antiretroviral therapy.

Introduction: The Genesis of a Novel Antiviral Strategy

This compound, and its more stable analog D-ala¹-peptide T-amide (DAPTA), emerged from early efforts to identify the critical domains of the HIV-1 gp120 protein responsible for viral entry into host cells.[1][2] The peptide's sequence, ASTTTNYT, was identified based on its homology to vasoactive intestinal peptide (VIP) and its ability to inhibit gp120 binding and HIV-1 infectivity.[2][3] Subsequent research elucidated that this compound's primary mechanism of action is the blockade of HIV-1 entry by targeting the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for macrophage-tropic (R5) HIV-1 strains.[2][4][5]

Mechanism of Action: A Selective CCR5 Antagonist

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface.[6][7][8][9] This initial binding triggers conformational changes in gp120, exposing a binding site for a chemokine co-receptor, either CCR5 or CXCR4.[8][9] The subsequent interaction with the co-receptor facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[7][10]

This compound functions as a viral entry inhibitor by specifically targeting the CCR5 co-receptor.[2][4][5] It acts as a CCR5 antagonist, binding to the receptor and preventing the interaction between gp120 and CCR5.[5] This blockade is highly selective for R5 and dual-tropic (R5/X4) HIV-1 strains, with little to no inhibitory effect observed against viruses that exclusively use the CXCR4 co-receptor (X4 tropic strains).[4]

The interaction of this compound with CCR5 has been shown to:

  • Inhibit gp120 Binding: this compound potently inhibits the specific, CD4-dependent binding of R5 gp120 to CCR5.[5]

  • Block Viral Entry: By preventing the gp120-CCR5 interaction, this compound effectively blocks the entry of R5 HIV-1 virions into host cells.[4][5] This has been demonstrated in various in vitro assays, including the MAGI cell assay and luciferase reporter assays with pseudotyped virions.[4]

  • Modulate Chemokine Signaling: this compound can suppress monocyte chemotaxis induced by MIP-1β, a natural ligand for CCR5.[3] This suggests that this compound modulates the natural signaling pathways associated with this receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of this compound and its analog, DAPTA.

Parameter Peptide Value Assay/System Reference
Peak Inhibitory ConcentrationThis compound10⁻¹² to 10⁻⁹ MInhibition of R5 and R5/X4 HIV-1 replication in primary cells[4]
IC₅₀ (gp120 BaL binding to CCR5)DAPTA0.06 nMCD4-dependent binding assay[5]
IC₅₀ (gp120 CM235 binding to CCR5)DAPTA0.32 nMCD4-dependent binding assay[5]
Virus Inhibition RangeThis compound60% to 99%Various assays, receptor targets, and viral isolates[4]

Table 1: Inhibitory Activity of this compound/DAPTA

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound function.

Signaling Pathway: HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41-mediated Fusion T_peptide This compound (DAPTA) T_peptide->CCR5 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Assay

Chemotaxis_Assay start Isolate Human Monocytes chamber Place monocytes in upper chamber of Boyden chamber start->chamber inhibition_step Pre-incubate monocytes with this compound start->inhibition_step chemoattractant Add chemoattractant (gp120 or MIP-1β) to lower chamber incubation Incubate to allow cell migration chamber->incubation chemoattractant->incubation quantification Quantify migrated cells incubation->quantification result Compare migration with and without this compound quantification->result inhibition_step->chamber

Caption: Workflow for a monocyte chemotaxis assay to evaluate this compound's inhibitory effect.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay start Prepare CCR5-expressing cells or membranes incubation Incubate CCR5 preparation with radioligand start->incubation radioligand Radiolabel gp120 or MIP-1β radioligand->incubation competition Incubate with increasing concentrations of this compound incubation->competition separation Separate bound and free radioligand competition->separation detection Measure bound radioactivity separation->detection analysis Determine IC₅₀ of this compound detection->analysis

Caption: General workflow for a competitive receptor binding assay.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols can vary between laboratories, the following sections outline the general methodologies for key experiments used to characterize this compound function.

HIV-1 Infectivity Assays

a) MAGI (Multinuclear Activation of a Galactosidase Indicator) Cell Assay:

  • Principle: This assay utilizes HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene. Productive HIV-1 infection leads to the expression of β-galactosidase, which can be detected by a colorimetric assay.

  • Methodology:

    • Seed MAGI-CCR5 cells in 96-well plates.

    • Pre-incubate cells with various concentrations of this compound.

    • Infect the cells with a known amount of an R5 HIV-1 strain.

    • After 48-72 hours, lyse the cells and add a β-galactosidase substrate (e.g., CPRG or X-gal).

    • Measure the colorimetric change using a spectrophotometer to quantify the level of infection.

    • Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀.

b) Luciferase Reporter Gene Assay:

  • Principle: This assay uses HIV-1 virions pseudotyped with an R5 envelope glycoprotein and containing a luciferase reporter gene. Infection of target cells results in luciferase expression, which can be quantified by luminescence.

  • Methodology:

    • Plate target cells (e.g., TZM-bl cells) that express CD4 and CCR5.

    • Pre-treat the cells with different concentrations of this compound.

    • Add the pseudotyped virions to the cells.

    • After 48 hours, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Determine the inhibitory effect of this compound by comparing luminescence in treated versus untreated cells.

Chemotaxis Assay
  • Principle: This assay measures the ability of a substance to attract or repel cells. In the context of this compound, it is used to assess its effect on the migration of monocytes towards a CCR5 ligand.

  • Methodology:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

    • Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

    • Place the monocytes in the upper chamber.

    • Add a chemoattractant (e.g., recombinant gp120 or MIP-1β) to the lower chamber.

    • To test for inhibition, pre-incubate the monocytes with this compound before adding them to the upper chamber.

    • Incubate the chamber for several hours to allow for cell migration.

    • Stain and count the cells that have migrated to the lower side of the membrane.

Receptor Binding Assays
  • Principle: These assays directly measure the ability of this compound to compete with a radiolabeled ligand for binding to CCR5.

  • Methodology:

    • Prepare a source of CCR5, such as cell membranes from CCR5-transfected cells or whole cells.

    • Use a radiolabeled ligand, such as ¹²⁵I-MIP-1β or ¹²⁵I-gp120.

    • Incubate the CCR5 preparation with the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.

    • After reaching equilibrium, separate the bound radioligand from the free radioligand, typically by filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Conclusion and Future Directions

This compound and its analog DAPTA represent a significant milestone in the development of HIV entry inhibitors. Their mechanism of action, centered on the selective antagonism of the CCR5 co-receptor, has been well-characterized through a variety of in vitro and in vivo studies. The data consistently demonstrate their potent ability to block the entry of R5-tropic HIV-1 strains.

For drug development professionals, the story of this compound underscores the viability of targeting host-cell factors, such as chemokine receptors, for antiretroviral therapy. The high specificity and low toxicity profile of DAPTA have made it a subject of clinical investigation.[2]

Future research in this area may focus on:

  • Optimizing Peptide Analogs: Designing new peptide or peptidomimetic analogs with enhanced stability, bioavailability, and potency.

  • Combination Therapies: Evaluating the synergistic effects of this compound analogs in combination with other classes of antiretroviral drugs.

  • Broader Applications: Investigating the potential of CCR5 antagonists like this compound in other inflammatory and neurodegenerative conditions where CCR5 signaling plays a role.[11]

This technical guide provides a solid foundation for understanding the core function of this compound. The presented data, pathways, and experimental methodologies should serve as a valuable resource for researchers and clinicians working towards the advancement of HIV treatment and prevention.

References

The Therapeutic Potential of T-Peptide (D-ala-peptide-T-amide): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides an in-depth exploration of the therapeutic potential of T-peptide, with a focus on its well-characterized analog, D-ala-peptide-T-amide (DAPTA). This compound emerged as a pioneering candidate in the field of HIV entry inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, clinical findings, and relevant experimental protocols associated with this peptide.

Core Concepts and Mechanism of Action

This compound and its more stable analog, D-ala-peptide-T-amide (DAPTA), are short synthetic peptides derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1][2] Their primary therapeutic action is the inhibition of HIV-1 entry into host cells.[1] This is achieved through a specific molecular interaction with the C-C chemokine receptor type 5 (CCR5), which serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1, the predominant viral phenotype in the early and middle stages of infection.[3][4]

By acting as a CCR5 receptor antagonist, this compound competitively blocks the binding of the viral gp120 protein to this co-receptor.[4] This inhibition prevents the conformational changes in the viral envelope necessary for the fusion of the viral and cellular membranes, thus halting the viral life cycle at its initial stage.[3][4]

Signaling Pathway: Inhibition of HIV-1 Entry

The entry of R5-tropic HIV-1 into a target T-cell is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. This compound exerts its therapeutic effect by disrupting the gp120-CCR5 interaction.

HIV_Entry_Inhibition cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding T_peptide This compound (DAPTA) T_peptide->CCR5 Inhibition

Figure 1: Mechanism of HIV-1 Entry Inhibition by this compound.

Quantitative Data from In Vitro and Clinical Studies

The therapeutic potential of this compound has been evaluated in several in vitro studies and clinical trials. The following tables summarize the key quantitative findings.

In Vitro Efficacy
ParameterVirus StrainIC50Reference
Inhibition of gp120 Binding to CCR5gp120 Bal0.06 nM[4]
Inhibition of gp120 Binding to CCR5gp120 CM2350.32 nM[4]
Clinical Trial Data: HIV-Associated Cognitive Impairment

A significant focus of this compound clinical research was its potential to alleviate HIV-associated cognitive impairment. A three-site, double-blind, placebo-controlled trial administered DAPTA intranasally at a dosage of 2 mg three times a day for 6 months.[5] While the primary endpoints for the overall study population were not met, subgroup analyses revealed statistically significant improvements in patients with more severe cognitive deficits at baseline.[3][5]

Outcome MeasurePatient SubgroupTreatment GroupPlacebo Groupp-valueReference
Global Cognitive PerformanceBaseline Global Deficit Score ≥ 0.5ImprovementDeterioration more common0.02[3][5]
Abstract ThinkingAll PatientsImprovementNo significant change< 0.05[3]
Speed of Information ProcessingAll PatientsImprovementNo significant change< 0.05[3]
Clinical Trial Data: Antiviral Effects

An analysis of antiviral effects from a 1996 NIH-funded study demonstrated a significant reduction in peripheral viral load in patients treated with DAPTA.[3] An independent study also showed a reduction in the persistently infected monocyte reservoir.[3]

Outcome MeasureStudy DetailsResultReference
Peripheral Viral Load1996 NIH studySignificantly reduced in the DAPTA-treated group[3]
Cellular Viral Load11-person studyReduction to undetectable levels in the persistently infected monocyte reservoir in most patients[3]
Pharmacokinetic Properties

Pharmacokinetic studies were conducted during Phase I clinical trials for intranasally administered DAPTA.

ParameterValueReference
Administration RouteIntranasal[6]
Half-life (1st compartment)30 - 60 minutes[6]
Half-life (2nd compartment)4 - 6 hours[6]
Peak Plasma Level (2 mg dose)2.8 ± 5.9 nmol/L[6]
Peak Plasma Level (10 mg dose)41 ± 30 nmol/L[6]
CSF Penetration~20% of plasma levels (90-145 min post-IV)[6]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key assays used to evaluate its antiviral activity. These represent standard protocols in the field and are provided as a guide for researchers.

Synthesis of D-ala-peptide-T-amide (DAPTA) by Solid-Phase Peptide Synthesis (SPPS)

DAPTA can be synthesized using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid-phase support.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (D-Ala, Ser(tBu), Thr(tBu), Asn(Trt), Tyr(tBu))

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Asn(Trt), Thr(tBu), Thr(tBu), Thr(tBu), Ser(tBu), D-Ala).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized DAPTA using mass spectrometry and analytical HPLC.

Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay for HIV-1 Entry Inhibition

The MAGI assay is a cell-based assay used to quantify HIV-1 infection and evaluate the efficacy of entry inhibitors.[7]

MAGI_Assay_Workflow start Start plate_cells Plate HeLa-CD4-LTR-β-gal cells start->plate_cells add_peptide Add serial dilutions of this compound plate_cells->add_peptide add_virus Infect cells with R5-tropic HIV-1 add_peptide->add_virus incubate Incubate for 48 hours add_virus->incubate fix_stain Fix cells and stain with X-Gal incubate->fix_stain quantify Count blue-staining syncytia fix_stain->quantify end Determine IC50 quantify->end

Figure 2: Workflow for the MAGI Assay.

Protocol:

  • Cell Plating: Seed HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene into a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include a "no drug" control.

  • Viral Infection: Infect the cells with a known titer of an R5-tropic strain of HIV-1.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Staining:

    • Fix the cells with a formaldehyde/glutaraldehyde solution.

    • Stain the cells with a solution containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).

  • Quantification: Count the number of blue-staining cells or syncytia (multi-nucleated cells) in each well under a microscope. Blue color indicates successful viral entry and Tat-mediated transactivation of the β-galactosidase gene.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control and determine the 50% inhibitory concentration (IC50).

Luciferase Reporter Gene Assay for HIV-1 Entry Inhibition

This assay provides a more quantitative and high-throughput alternative to the MAGI assay. It utilizes a viral construct where the luciferase gene is incorporated into the HIV genome, and luciferase activity is measured as an indicator of successful infection.[1][8]

Protocol:

  • Cell Plating: Seed target cells (e.g., TZM-bl cells, which express CD4 and CCR5 and contain an LTR-driven luciferase reporter gene) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Viral Infection: Infect the cells with an Env-pseudotyped HIV-1 virus carrying a luciferase reporter gene.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed luciferase.

  • Luciferase Activity Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition based on the reduction in luciferase activity in the presence of this compound compared to the control and determine the IC50 value.

Conclusion and Future Perspectives

This compound and its analog DAPTA represent a significant early effort in the development of HIV entry inhibitors. While clinical trials showed promise, particularly in subgroups of patients with neurocognitive impairment, the development of this compound was ultimately halted due to formulation and stability issues.[3] Nevertheless, the research on this compound provided a crucial proof-of-concept for targeting the CCR5 co-receptor, a strategy that has since led to the successful development of other CCR5 antagonists for HIV therapy. The data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing development of novel antiviral agents and for understanding the historical context of HIV drug discovery. The exploration of this compound's neuroprotective effects also continues to be an area of interest for potential therapeutic applications beyond HIV.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptide T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic Peptide T using reverse-phase high-performance liquid chromatography (RP-HPLC). Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, has the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr.[1][2] This document outlines the complete workflow, from crude sample preparation to the analysis of the final purified product. The provided methodologies and data presentation are intended to serve as a comprehensive guide for researchers and professionals involved in peptide synthesis and purification for therapeutic and research applications.

Introduction

Synthetic peptides are of significant interest in various fields, including drug development and biomedical research. Peptide T is an HIV entry inhibitor that has been studied for its therapeutic potential.[1][3] The chemical synthesis of peptides, typically through solid-phase peptide synthesis (SPPS), results in a crude product containing the target peptide along with various impurities. These impurities can include truncated or deleted sequences, incompletely deprotected peptides, and residual reagents from the synthesis process.[3][4] Therefore, a robust purification method is essential to obtain a highly pure and active peptide for downstream applications.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[3][5] This technique separates peptides based on their hydrophobicity. The stationary phase is typically a silica support modified with alkyl chains (e.g., C18), and the mobile phase consists of an aqueous solvent and an organic modifier, usually acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[1][5]

This application note details a comprehensive protocol for the purification of synthetic Peptide T using RP-HPLC, providing a step-by-step guide for researchers to achieve high purity and yield.

Experimental Protocols

Materials and Reagents
  • Crude synthetic Peptide T (lyophilized powder)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Equipment
  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

  • Analytical HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for identity confirmation)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.

Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter.

Sample Preparation
  • Dissolve the crude lyophilized Peptide T in Mobile Phase A to a final concentration of 10 mg/mL.

  • If solubility is an issue, a small percentage of acetonitrile can be added, but it should be kept to a minimum to ensure proper binding to the column.

  • Vortex the solution gently until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities.

Preparative HPLC Purification
  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 15 mL/min.

  • Inject the filtered crude Peptide T solution onto the column.

  • Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 220 nm.

  • Collect fractions of 5-10 mL corresponding to the major peak, which represents the target Peptide T.

Analytical HPLC for Purity Assessment
  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate of 1 mL/min.

  • Inject a small aliquot (e.g., 20 µL) of each collected fraction.

  • Run a linear gradient from 5% to 55% Mobile Phase B over 30 minutes.

  • Monitor the chromatogram at 220 nm.

  • Pool the fractions that show a purity of ≥98%.

Post-Purification Processing
  • Combine the pure fractions.

  • Freeze the pooled solution at -80°C.

  • Lyophilize the frozen solution to obtain the purified Peptide T as a white, fluffy powder.

  • Confirm the identity and molecular weight of the final product using mass spectrometry.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC purification of Peptide T.

Table 1: HPLC System and Column Parameters

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 100 Å, 21.2 x 250 mmC18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15 mL/min1 mL/min
Detection Wavelength 220 nm220 nm
Injection Volume Dependent on sample concentration20 µL

Table 2: Gradient Conditions for HPLC Purification and Analysis

Time (minutes)% Mobile Phase B (Preparative)% Mobile Phase B (Analytical)
055
4045-
--30
459595
509595
5255
6055

Table 3: Expected Results for Peptide T Purification

ParameterCrude PeptidePurified Peptide
Appearance Off-white to yellowish powderWhite, fluffy powder
Purity (by Analytical HPLC) 60-80%≥98%
Expected Retention Time (Analytical) ~15-20 minutes~15-20 minutes
Yield -20-40%
Molecular Weight (Expected) 857.87 g/mol 857.87 g/mol

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Processing crude_peptide Crude Synthetic Peptide T dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter_sample Filter Sample (0.22 µm) dissolve->filter_sample prep_hplc Preparative RP-HPLC filter_sample->prep_hplc collect_fractions Collect Fractions prep_hplc->collect_fractions analytical_hplc Analytical RP-HPLC (Purity Check) collect_fractions->analytical_hplc pool_fractions Pool Pure Fractions (≥98%) analytical_hplc->pool_fractions lyophilize Lyophilization pool_fractions->lyophilize final_product Purified Peptide T lyophilize->final_product

Caption: Workflow for the purification of synthetic Peptide T.

Principle of Reverse-Phase HPLC Separation

G cluster_column HPLC Column cluster_components Eluting Components start Mixture Injected stationary_phase Stationary Phase (C18) start->stationary_phase Low % Organic separation Separation based on Hydrophobicity stationary_phase->separation elution Elution separation->elution Increasing % Organic impurities More Polar Impurities elution->impurities Elute First peptide_t Peptide T elution->peptide_t Elute Later hydrophobic_impurities More Hydrophobic Impurities elution->hydrophobic_impurities Elute Last

References

Application Notes and Protocols for T-Peptide Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-peptides, exemplified by the FDA-approved drug Enfuvirtide (T-20), represent a critical class of antiviral agents that inhibit viral entry into host cells.[1] These peptides are derived from the C-terminal heptad repeat (CHR) region of viral fusion proteins, such as the gp41 protein of the Human Immunodeficiency Virus (HIV).[2] Their mechanism of action involves binding to the N-terminal heptad repeat (NHR) of the viral fusion protein, which prevents the conformational changes necessary for the fusion of viral and cellular membranes.[1] This application note provides detailed protocols for assessing the antiviral activity of T-peptides, focusing on HIV-1 as a model, and includes methods for evaluating cytotoxicity.

Mechanism of Action: Inhibition of Viral Fusion

The antiviral activity of T-peptides is primarily attributed to their ability to disrupt the six-helix bundle (6-HB) formation, a crucial step in the membrane fusion process of enveloped viruses like HIV.[3] The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell surface. This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Co-receptor binding induces a further conformational change, leading to the insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains of gp41 fold back on each other to form a stable 6-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion. T-peptides mimic the CHR domain and competitively bind to the NHR domain, preventing the formation of the 6-HB and thus blocking viral entry.[1]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (NHR & CHR) gp120->gp41 associated CD4 CD4 Receptor gp120->CD4 binds CoR CCR5/CXCR4 Co-receptor gp120->CoR binds CoR_Binding 2. Co-receptor Binding CD4->CoR_Binding induces Fusion_Peptide 3. gp41 Fusion Peptide Insertion CoR->Fusion_Peptide Binding 1. gp120 binds to CD4 Binding->CoR_Binding CoR_Binding->Fusion_Peptide HB_Formation 4. 6-Helix Bundle Formation Fusion_Peptide->HB_Formation Fusion 5. Membrane Fusion HB_Formation->Fusion T_Peptide T-Peptide (e.g., T-20) T_Peptide->HB_Formation Inhibits

Caption: HIV-1 entry and inhibition by T-peptides.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of T-20 (Enfuvirtide) and a derivative against various HIV-1 strains, expressed as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Table 1: Antiviral Activity of T-20 against HIV-1 Strains

HIV-1 StrainAssay TypeCell LineIC50 / EC50 (nM)Reference
HIV-1 NL4-3Cell-Cell Fusion-24.17[4]
HIV-1 NL4-3Single-Cycle Entry-9.41[4]
HIV-1 JRCSFReplication-5.19[4]
HIV-1 IIIB/LAIVirus InfectionCEM3[5]
T20-resistant mutantPseudovirus->50-fold increase[6]

Table 2: Comparative Antiviral Activity of T-20 and a Lipopeptide Derivative (LP-40)

PeptideHIV-1 StrainAssay TypeIC50 (nM)Fold Improvement (vs. T-20)Reference
T-20NL4-3Cell-Cell Fusion24.17-[4]
LP-40NL4-3Cell-Cell Fusion0.4158.95[4]
T-20NL4-3Single-Cycle Entry9.41-[4]
LP-40NL4-3Single-Cycle Entry0.4421.38[4]

Experimental Protocols

A crucial aspect of evaluating this compound efficacy is the use of standardized and reproducible in vitro assays. Below are detailed protocols for commonly used methods.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis Peptide_Prep This compound Preparation (Stock Solution & Dilutions) Antiviral_Assay Antiviral Activity Assay (e.g., Luciferase, Plaque Reduction, TCID50) Peptide_Prep->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Peptide_Prep->Cytotoxicity_Assay Cell_Culture Cell Line Culture (e.g., TZM-bl, HEK293T) Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Virus_Prep Virus Stock Preparation (Pseudovirus or Replication-competent) Virus_Prep->Antiviral_Assay Data_Acquisition Data Acquisition (Luminometer, Microscope, Plate Reader) Antiviral_Assay->Data_Acquisition Cytotoxicity_Assay->Data_Acquisition Calculation Calculation of IC50/EC50 & CC50 Data_Acquisition->Calculation SI_Calculation Selectivity Index (SI) Calculation (CC50 / IC50) Calculation->SI_Calculation

Caption: General workflow for this compound antiviral evaluation.

HIV-1 Pseudovirus Luciferase Reporter Assay

This assay measures the ability of a this compound to inhibit viral entry of single-round infectious pseudoviruses.

Materials:

  • HEK293T cells

  • TZM-bl reporter cells[7]

  • HIV-1 Env-expressing plasmid and an Env-deficient backbone plasmid (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent

  • This compound stock solution

  • Culture medium (DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, solid-bottom culture plates

  • Luminometer

Procedure:

Day 1: Pseudovirus Production

  • Seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.

  • Co-transfect the cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • Incubate for 48 hours at 37°C.

Day 3: Virus Harvest and Titration

  • Harvest the cell culture supernatant containing the pseudoviruses.

  • Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.

  • Titer the virus stock by performing serial dilutions and infecting TZM-bl cells to determine the dilution that yields a desired luciferase activity (e.g., 100,000 to 200,000 relative light units, RLU).[8]

Day 4: Neutralization Assay

  • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[9]

  • Prepare serial dilutions of the this compound in culture medium.

  • In a separate plate, mix 50 µL of the diluted this compound with 50 µL of the appropriately diluted pseudovirus.

  • Incubate the peptide-virus mixture for 1 hour at 37°C.[8]

  • After incubation, transfer 100 µL of the mixture to the wells containing TZM-bl cells.

  • Include control wells with virus only (no peptide) and cells only (no virus).

  • Incubate the plates for 48 hours at 37°C.[9]

Day 6: Luciferase Measurement

  • Remove 100 µL of the medium from each well.

  • Add 100 µL of luciferase assay reagent to each well.[8]

  • Incubate for 2 minutes at room temperature to allow for cell lysis.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each peptide concentration relative to the virus control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the peptide concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring neutralizing antibodies and can be adapted for antiviral peptides.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for certain viruses)

  • Replication-competent virus stock

  • This compound stock solution

  • Culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

  • 24-well or 6-well plates

Procedure:

  • Seed host cells in plates to form a confluent monolayer.[10]

  • Prepare serial dilutions of the this compound.

  • Mix the diluted peptide with a known amount of virus (e.g., 50-100 plaque-forming units, PFU).[10]

  • Incubate the peptide-virus mixture for 1 hour at 37°C.

  • Inoculate the cell monolayers with the peptide-virus mixture and allow for adsorption for 1-2 hours.[10]

  • Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the this compound.

  • Incubate for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Fix the cells with formalin and stain with crystal violet to visualize the plaques.[10]

  • Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each peptide concentration compared to the virus control.

  • The PRNT50 is the peptide concentration that reduces the number of plaques by 50%.[11]

50% Tissue Culture Infectious Dose (TCID50) Assay

This endpoint dilution assay quantifies the amount of virus required to infect 50% of the inoculated cell cultures.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound stock solution

  • 96-well plates

  • Culture medium

Procedure:

  • Seed cells in a 96-well plate.[12]

  • Prepare serial dilutions of the virus.

  • In the presence or absence of a fixed concentration of the this compound, add the virus dilutions to the wells (typically 8 replicates per dilution).[2]

  • Incubate the plates for 5-7 days.

  • Observe the wells for cytopathic effect (CPE) under a microscope.

  • Record the number of positive (showing CPE) and negative wells for each dilution.

Data Analysis:

  • Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method.[13]

  • The reduction in viral titer in the presence of the this compound indicates its antiviral activity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the this compound on cell viability.

Materials:

  • Cell line used in the antiviral assays

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at the same density as in the antiviral assays.

  • Add serial dilutions of the this compound to the wells.

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a spectrophotometer.

Data Analysis:

  • Calculate the percentage of cell viability for each peptide concentration relative to the untreated cell control.

  • Determine the 50% cytotoxic concentration (CC50), which is the peptide concentration that reduces cell viability by 50%.

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (or EC50). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cytotoxicity, suggesting a more favorable safety profile.

SI = CC50 / IC50

References

Application Note and Protocols for In Vitro CCR5 Binding Assay for T-Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking of T-cells, macrophages, and dendritic cells.[1] Beyond its physiological function, CCR5 is also the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a key target for antiviral drug development.[2][3] The entry of R5 HIV-1 into host cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor, which triggers conformational changes in gp120, exposing a binding site for CCR5.[4] Subsequent interaction with CCR5 facilitates the fusion of the viral and cellular membranes, leading to viral entry.[4]

T-peptide, and its more stable analog D-ala-peptide T-amide (DAPTA), are synthetic octapeptides derived from the V2 region of the HIV-1 envelope protein gp120.[5][6] These peptides act as potent HIV entry inhibitors by specifically targeting and blocking the CCR5 co-receptor.[5][7] this compound functions as a CCR5 antagonist, competitively inhibiting the binding of gp120 to CCR5 and thereby preventing viral entry.[7][8] The ability of this compound to potently block the gp120-CCR5 interaction underscores its therapeutic potential and makes the characterization of its binding affinity a critical step in its development as an antiviral agent.[8]

This application note provides detailed protocols for an in vitro competitive radioligand binding assay to determine the binding affinity of this compound for the CCR5 receptor. Additionally, an alternative fluorescence-based method is described. These assays are essential for screening and characterizing potential CCR5 inhibitors.

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the HIV-1 gp120 protein, CCR5 undergoes a conformational change, activating intracellular signaling pathways.[2][3] As a GPCR, CCR5 is coupled to heterotrimeric G proteins.[1] Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits.[9] These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[9] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis and gene transcription.[3][9]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαβγ CCR5->G_protein activates G_alpha Gα-GTP G_betagamma Gβγ PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes G_alpha->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Cell_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cell_Response PKC->Cell_Response Ligand This compound / gp120 / Chemokine Ligand->CCR5 binds Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture CCR5-expressing cells (e.g., CHO-CCR5) Membrane_Prep 2. Prepare cell membranes via homogenization and centrifugation Cell_Culture->Membrane_Prep Quantify_Protein 3. Quantify protein concentration of membrane preparation Membrane_Prep->Quantify_Protein Incubation 4. Incubate membranes with radioligand ([¹²⁵I]-MIP-1β) and varying concentrations of this compound Quantify_Protein->Incubation Filtration 5. Separate bound from free radioligand via vacuum filtration Incubation->Filtration Counting 6. Quantify bound radioactivity using a scintillation counter Filtration->Counting Data_Analysis 7. Plot data and perform non-linear regression to determine IC₅₀ and Kᵢ Counting->Data_Analysis

References

Application Notes and Protocols for Measuring T-Peptide Efficacy Against HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-peptides represent a critical class of antiretroviral drugs known as fusion inhibitors, which block the entry of Human Immunodeficiency Virus (HIV) into host cells. The prototypical and most well-studied T-peptide is Enfuvirtide (also known as T-20 or Fuzeon®), a 36-amino acid synthetic peptide.[1][2] These peptides are derived from the C-terminal heptad repeat (CHR) region of the HIV-1 transmembrane glycoprotein gp41.[3][4] Their mechanism of action involves binding to the N-terminal heptad repeat (NHR) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[5][6][7] This action effectively halts the viral life cycle at an early stage, before the viral genetic material can enter the host cell.[7]

These application notes provide a comprehensive guide to measuring the in vitro efficacy of T-peptides against various strains of HIV-1. Included are detailed protocols for key experimental assays, a summary of relevant quantitative data, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: this compound Inhibition of HIV-1 Fusion

HIV-1 entry into a target cell is a multi-step process. Initially, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of the host cell.[8] This binding triggers a conformational change in gp120, allowing it to interact with a coreceptor, typically CCR5 or CXCR4.[2][9] This co-receptor binding exposes the gp41 protein, which then undergoes a series of conformational changes.[2] The N-terminal fusion peptide of gp41 inserts into the target cell membrane, and the NHR and CHR domains of gp41 associate to form a stable six-helix bundle (6-HB).[3] This bundle brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.

T-peptides, such as Enfuvirtide, mimic the CHR region of gp41.[1] They competitively bind to the NHR region of gp41, preventing the formation of the 6-HB.[2] This disruption of the fusion machinery blocks the virus from entering the host cell.[8]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate CCR5_CXCR4->gp41_intermediate 3. gp41 Unfolds six_helix_bundle Six-Helix Bundle Formation gp41_intermediate->six_helix_bundle 4. Hairpin Formation fusion Membrane Fusion six_helix_bundle->fusion 5. Fusion Pore Creation entry Viral Entry fusion->entry T_Peptide This compound (e.g., Enfuvirtide) T_Peptide->gp41_intermediate Inhibits

Mechanism of this compound HIV-1 Fusion Inhibition.

Data Presentation: In Vitro Efficacy of T-Peptides

The efficacy of T-peptides is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral replication or cell fusion in vitro. Lower IC50 values indicate higher potency.

Table 1: Comparative In Vitro Efficacy of T-20 and LP-40 against HIV-1 Strains

PeptideAssay TypeHIV-1 StrainMean IC50 (nM)Fold Increase in Potency (LP-40 vs. T-20)Reference
T-20Cell Fusion-24.17-[10]
LP-40Cell Fusion-0.4158.95[10]
T-20Single-Cycle Entry-9.41-[10]
LP-40Single-Cycle Entry-0.4421.38[10]
T-20Replicative VirusJR-CSF5.19-[10]
LP-40Replicative VirusJR-CSF0.2810.54[10]

LP-40 is a T-20-based lipopeptide inhibitor.

Table 2: Efficacy of Enfuvirtide (T-20) against Laboratory and Clinical HIV-1 Isolates

HIV-1 EnvelopeTropismIC50 of SQ435 (μM)IC50 of Enfuvirtide (nM)Reference
HXB2X41747.5[11]
SF162R518063[11]
YU-2R599240[11]

SQ435 is another de novo designed peptide inhibitor.

Table 3: Enfuvirtide (T-20) Resistance Mutations and IC50 Fold Change

Mutation in gp41IC50 Fold Change vs. Wild-TypeReference
G36D9.1[12][13]
V38A45[12][13]
V38M8[12]
I37V3.2[12]

Experimental Protocols

HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This assay measures the ability of a this compound to neutralize HIV-1 infection in a single round of replication. The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.[14]

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 Env-pseudotyped virus stocks of known titer

  • This compound stock solution

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well flat-bottom culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Peptide Dilution: Prepare serial dilutions of the this compound in complete growth medium.

  • Virus-Peptide Incubation: In a separate 96-well plate, mix 40 µL of the diluted this compound with 40 µL of HIV-1 Env-pseudotyped virus (at a predetermined optimal concentration). Incubate for 1 hour at 37°C.

  • Infection: After the overnight incubation of the TZM-bl cells, remove the medium and add 100 µL of complete growth medium containing DEAE-Dextran to each well. Add 80 µL of the virus-peptide mixture to the corresponding wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After 48 hours, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent neutralization for each peptide concentration relative to the virus control (no peptide). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

TZM_bl_Assay_Workflow A 1. Seed TZM-bl cells in 96-well plate D 4. Add virus-peptide mixture to TZM-bl cells A->D B 2. Prepare serial dilutions of this compound C 3. Incubate diluted this compound with HIV-1 pseudovirus B->C C->D E 5. Incubate for 48 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate IC50 G->H

TZM-bl Neutralization Assay Workflow.
Cell-Cell Fusion Assay

This assay measures the ability of a this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells (e.g., CHO cells) stably expressing HIV-1 Env (gp120/gp41) and T7 RNA polymerase.

  • Target cells (e.g., TZM-bl cells) expressing CD4, CCR5/CXCR4, and a luciferase gene under the control of a T7 promoter.

  • Complete growth medium

  • This compound stock solution

  • Luciferase assay reagent

  • 96-well white, solid-bottom culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Co-culture effector and target cells in a 1:1 ratio in a 96-well plate at a total density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Peptide Addition: Immediately add 100 µL of serially diluted this compound to the co-culture.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity as described in the neutralization assay protocol.

  • Data Analysis: Calculate the percent inhibition of cell-cell fusion for each peptide concentration relative to the control (no peptide). Determine the IC50 value from the dose-response curve.

Cell_Fusion_Assay_Logic cluster_effector Effector Cell cluster_target Target Cell Env HIV-1 Env (gp120/gp41) CD4_CoR CD4 & Co-receptors Env->CD4_CoR Binding T7_Polymerase T7 RNA Polymerase T7_Luc T7 Promoter-Luciferase T7_Polymerase->T7_Luc Activates Fusion Cell Fusion CD4_CoR->Fusion Luciferase Luciferase Expression T7_Luc->Luciferase Fusion->T7_Polymerase T_Peptide This compound T_Peptide->Fusion Inhibits

Logical Flow of the Cell-Cell Fusion Assay.

Resistance to T-Peptides

A significant challenge in the clinical use of T-peptides is the emergence of drug-resistant HIV-1 strains.[4] Resistance is primarily associated with mutations in the NHR of gp41, the binding site for T-peptides.[4][15] These mutations can reduce the binding affinity of the this compound, thereby decreasing its inhibitory activity.[13] Common resistance mutations occur in the GIV motif (amino acids 36-45) of gp41.[15] Monitoring for the emergence of these resistance mutations is crucial for the effective management of HIV-1 infection with fusion inhibitors.

Conclusion

The methodologies and data presented in these application notes provide a framework for the robust evaluation of this compound efficacy against various HIV-1 strains. The described assays are fundamental tools for the discovery and development of new and improved fusion inhibitors. A thorough understanding of the mechanism of action, quantitative measures of efficacy, and the potential for resistance is essential for advancing the field of HIV-1 therapeutics.

References

Application Note & Protocol: In Vitro Anti-Inflammatory Assay for Test Peptides (Peptide-T)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Bioactive peptides have emerged as promising therapeutic agents due to their potential to modulate immune responses with high specificity and efficacy.[1] Many anti-inflammatory peptides function by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] Their mechanism of action often involves the inhibition of key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of a test peptide (Peptide-T) using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 murine macrophage cells.[4][5] These assays are designed to quantify the peptide's ability to reduce inflammatory markers and to elucidate its underlying mechanism of action.

Principle of the Assay

The assay is based on an established in vitro model of inflammation where RAW264.7 macrophage cells are stimulated with bacterial lipopolysaccharide (LPS).[6][7] LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling through the NF-κB and MAPK pathways, which culminates in the production and release of pro-inflammatory mediators.[8][9]

The experimental workflow involves pre-treating the macrophage cells with various concentrations of the test peptide (Peptide-T) before challenging them with LPS. The anti-inflammatory effect is quantified by measuring the reduction in the levels of NO and pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant. Further mechanistic insights are gained by analyzing the phosphorylation status of key proteins within the NF-κB and MAPK signaling cascades using Western blot analysis. A preliminary cytotoxicity assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.[3]

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Cytotoxicity cluster_exp Phase 2: Anti-Inflammatory Assessment cluster_analysis Phase 3: Data Acquisition & Analysis cluster_supernatant Supernatant Analysis cluster_lysate Lysate Analysis c1 Culture RAW264.7 Macrophage Cells c2 Determine Non-Toxic Concentrations of Peptide-T (MTT / CCK-8 Assay) c1->c2 e2 Pre-treat with Peptide-T c2->e2 Select Doses e1 Seed RAW264.7 Cells e1->e2 e3 Stimulate with LPS (1 µg/mL) e2->e3 a1 Collect Supernatant (24h post-LPS) e3->a1 a2 Collect Cell Lysates (30-60 min post-LPS) e3->a2 s1 Griess Assay (NO) a1->s1 s2 ELISA (TNF-α, IL-6) a1->s2 l1 Western Blot (NF-κB & MAPK Pathways) a2->l1

Caption: Experimental workflow for assessing the anti-inflammatory activity of Peptide-T.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds TRAF6 TRAF6 TLR4_MD2->TRAF6 Activates PeptideT Peptide-T PeptideT->TLR4_MD2 Inhibits IKK IKK Complex TRAF6->IKK p_IKK p-IKK (Active) IKK->p_IKK Phosphorylation IkBa_NFkB IκBα-p65/p50 p_IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination NFkB_nuc p65/p50 (Nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces

Caption: The TLR4-NF-κB signaling pathway and potential inhibition by Peptide-T.

G Stimuli LPS / Pro-inflammatory Stimuli MAP3K MAPKKKs (e.g., TAK1, MEKK) Stimuli->MAP3K MKK12 MKK1/2 MAP3K->MKK12 MKK47 MKK4/7 MAP3K->MKK47 MKK36 MKK3/6 MAP3K->MKK36 PeptideT Peptide-T PeptideT->MAP3K Inhibits ERK ERK1/2 MKK12->ERK Phosphorylates p_ERK p-ERK1/2 ERK->p_ERK Response Inflammatory Response (Cytokine Production, etc.) p_ERK->Response JNK JNK MKK47->JNK Phosphorylates p_JNK p-JNK JNK->p_JNK p_JNK->Response p38 p38 MKK36->p38 Phosphorylates p_p38 p-p38 p38->p_p38 p_p38->Response

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Data Presentation

Table 1: Effect of Peptide-T on Macrophage Viability
Treatment GroupConcentration (µg/mL)Cell Viability (% of Control)
Control (Untreated)0100.0 ± 4.5
Peptide-T199.1 ± 5.2
Peptide-T1098.5 ± 3.9
Peptide-T5097.2 ± 4.8
Peptide-T10095.8 ± 5.1
Peptide-T20075.3 ± 6.2*
Data are presented as mean ± SD (n=3). Non-toxic concentrations should be selected for subsequent experiments.
Table 2: Inhibition of Inflammatory Mediators by Peptide-T in LPS-Stimulated Macrophages
Treatment GroupNO Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (Untreated)2.1 ± 0.445.2 ± 8.122.5 ± 5.3
LPS (1 µg/mL)40.5 ± 3.12540.7 ± 150.21850.3 ± 121.7
LPS + Peptide-T (10 µg/mL)28.3 ± 2.51625.4 ± 110.81105.1 ± 98.4
LPS + Peptide-T (50 µg/mL)15.7 ± 1.9 810.9 ± 95.3560.8 ± 77.6
LPS + Peptide-T (100 µg/mL)8.9 ± 1.1355.1 ± 50.6 210.4 ± 45.1
Data are presented as mean ± SD (n=3). *p<0.05, *p<0.01 vs. LPS group.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Protocol 2: Assessment of Peptide Cytotoxicity (MTT/CCK-8 Assay)
  • Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.[4]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of Peptide-T (e.g., 0, 1, 10, 50, 100, 200 µg/mL).

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • If using MTT, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Select non-toxic concentrations for subsequent experiments.[3]

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Seed RAW264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of Peptide-T for 2 hours.[7]

  • Stimulate the cells with LPS (final concentration 1 µg/mL) for an additional 22-24 hours. Include untreated and LPS-only controls.[5]

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[11]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA
  • Culture, treat, and stimulate cells as described in Protocol 3 (steps 1-3).

  • After the 24-hour LPS stimulation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.[12]

  • Store supernatants at -80°C or use immediately.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[13][14]

  • Briefly, add standards and samples to wells pre-coated with capture antibody, incubate, wash, add detection antibody, incubate, wash, add streptavidin-HRP, incubate, wash, and finally add substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.[15]

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Seed RAW264.7 cells in 6-well plates at a density of 1 × 10⁶ cells/well and incubate overnight.[7]

  • Pre-treat the cells with the desired concentration of Peptide-T for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for detecting protein phosphorylation (e.g., 30-60 minutes).

  • Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.[16][17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.[8][18]

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.[19][20]

    • Loading Control: β-actin or GAPDH.

  • Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane again and visualize the protein bands using an ECL detection kit and an imaging system.

  • Quantify band intensity using software like ImageJ and normalize the phosphorylated protein levels to their respective total protein levels.

References

Application Notes and Protocols for the Development of a DAPTA Nasal Spray Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Research and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a nasal spray formulation containing D-ala-peptide T-amide (DAPTA). DAPTA is a selective C-C chemokine receptor 5 (CCR5) antagonist that has shown potential in modulating inflammatory responses.[1][2] Intranasal delivery offers a non-invasive administration route with the potential for rapid absorption and direct nose-to-brain delivery.[3][4][5]

Mechanism of Action and Signaling Pathway

DAPTA exerts its therapeutic effects by acting as a competitive antagonist of the CCR5 receptor.[2] This receptor is a key component of the inflammatory cascade and is utilized by various chemokines to attract immune cells to sites of inflammation. By blocking the CCR5 receptor, DAPTA can downregulate inflammatory signaling pathways, including the Notch and NF-κB pathways.[1] This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, MCP-1, and iNOS.[1]

DAPTA_Signaling_Pathway cluster_cytoplasm Cytoplasm CCR5 CCR5 Notch Notch Signaling CCR5->Notch Activation NFkB_p65 NF-κB p65 CCR5->NFkB_p65 Activation DAPTA DAPTA DAPTA->CCR5 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, MCP-1, iNOS) Notch->Inflammatory_Mediators Upregulation NFkB_p65->Inflammatory_Mediators Upregulation IkBa IκBα IkBa->NFkB_p65 Inhibition

Figure 1: DAPTA's Mechanism of Action on CCR5 Signaling.

Experimental Workflow for Formulation Development

The development of a DAPTA nasal spray involves a systematic process of formulation, characterization, and testing. The following workflow outlines the key steps from initial formulation to preclinical evaluation.

Formulation_Workflow Formulation Formulation Development (Excipient Screening) Characterization Physicochemical Characterization (pH, Viscosity, Droplet Size) Formulation->Characterization HPLC_Method HPLC Method Development & Validation Characterization->HPLC_Method Permeation In Vitro Permeation Studies (Franz Diffusion Cells) HPLC_Method->Permeation Stability Stability Testing (Accelerated & Long-term) Permeation->Stability Final_Formulation Final Formulation Selection Stability->Final_Formulation

References

Application Notes & Protocols for Creating a Stable Oral Formulation of RAP-103

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RAP-103 is a promising orally active, stabilized pentapeptide analog of D-ala-peptide T-amide (DAPTA) that acts as a multi-chemokine receptor antagonist, targeting CCR2, CCR5, CCR8, and CXCR4.[1][2] Its therapeutic potential in neuropathic pain and opioid-related disorders has been demonstrated in preclinical studies.[3][4] While RAP-103 is noted for its oral bioavailability and stability, developing a robust and stable oral dosage form is critical for its successful clinical translation and commercialization.[3][5][6] These application notes provide a comprehensive guide to creating and evaluating a stable oral formulation of RAP-103.

The predecessor to RAP-103, Peptide T/DAPTA, faced challenges with its formulation, including limitations with a nasal spray and loss of potency during storage.[6] The development of an oral formulation of RAP-103 overcomes these issues.[6] This document outlines potential formulation strategies, excipient selection, and detailed protocols for stability testing to ensure a consistent, safe, and effective product.

Pre-formulation Studies

Prior to developing the final formulation, a thorough characterization of the RAP-103 drug substance is essential. These studies will inform the selection of appropriate excipients and manufacturing processes.

1.1. Physicochemical Characterization of RAP-103

A comprehensive analysis of the physicochemical properties of RAP-103 should be conducted.

ParameterMethodPurpose
Solubility Equilibrium solubility in various pH buffers (1.2, 4.5, 6.8) and organic solvents.To determine the dissolution characteristics and select appropriate solvent systems.
pKa Potentiometric titration or capillary electrophoresis.To understand the ionization state at different physiological pH values, which influences absorption.
LogP/LogD Shake-flask method or computational prediction.To assess the lipophilicity and predict membrane permeability.
Hygroscopicity Dynamic Vapor Sorption (DVS) analysis.To evaluate the material's tendency to absorb moisture, which is critical for packaging and storage.
Particle Size & Morphology Laser diffraction and Scanning Electron Microscopy (SEM).To understand how particle size will affect dissolution and bioavailability.
Polymorphism Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD).To identify and characterize different crystalline forms, which can impact stability and solubility.

1.2. Forced Degradation Studies

Forced degradation studies are crucial to identify the degradation pathways of RAP-103 and to develop stability-indicating analytical methods.

ConditionDescriptionPurpose
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hoursTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hoursTo assess degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal Stress 80°C for 48 hoursTo determine the impact of heat on stability.
Photostability ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)To assess degradation upon exposure to light.

Formulation Development

Based on the pre-formulation data, a suitable oral solid dosage form can be developed. An immediate-release tablet is a common and practical choice.

2.1. Excipient Selection and Compatibility Studies

The choice of excipients is critical for the stability and performance of the final product.[7]

Excipient ClassExampleFunctionRationale for RAP-103
Diluent Microcrystalline Cellulose (MCC)Provides bulk and aids in compression.Inert, good compressibility.
Disintegrant Croscarmellose SodiumFacilitates rapid tablet breakup in contact with water.To ensure rapid dissolution and drug release.
Binder Povidone (PVP) K30Promotes granule formation and tablet hardness.Provides cohesive strength to the tablet.
Lubricant Magnesium StearatePrevents tablet sticking to machinery.Ensures smooth manufacturing.
Glidant Colloidal Silicon DioxideImproves powder flowability.To ensure uniform die filling during tableting.
Stabilizer Cyclodextrins, Antioxidants (e.g., BHT)Protects the API from degradation.[8][9]To enhance stability, particularly if forced degradation shows susceptibility to oxidation or hydrolysis.

Experimental Protocol: Excipient Compatibility Study

  • Prepare binary mixtures of RAP-103 with each proposed excipient in a 1:1 ratio.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions for 4 weeks.

  • Analyze the samples at initial, 2-week, and 4-week time points using a stability-indicating HPLC method.

  • Assess for the appearance of new degradation peaks or a significant decrease in the RAP-103 peak area.

  • Compare the results with pure RAP-103 stored under the same conditions.

2.2. Proposed Formulation

The following is a hypothetical immediate-release tablet formulation for RAP-103.

IngredientConcentration (% w/w)
RAP-10310.0
Microcrystalline Cellulose73.5
Croscarmellose Sodium5.0
Povidone K305.0
Colloidal Silicon Dioxide1.0
Magnesium Stearate0.5
Total 100.0

Manufacturing Process

A robust manufacturing process is key to producing a consistent and high-quality product.

Workflow for RAP-103 Tablet Manufacturing

G cluster_0 Dispensing cluster_1 Blending & Granulation cluster_2 Final Blending & Compression cluster_3 Packaging A Weighing of RAP-103 and Excipients B Sifting and Mixing of Intra-granular Excipients A->B C Wet Granulation with Binder Solution B->C D Drying of Granules C->D E Sizing of Dried Granules D->E F Blending with Extra-granular Excipients E->F G Lubrication F->G H Tablet Compression G->H I Blister or Bottle Packaging H->I G cluster_0 Chemokine Signaling cluster_1 RAP-103 Action A Chemokines (e.g., CCL2, CCL5) B Chemokine Receptors (CCR2, CCR5, CCR8, CXCR4) A->B binds to C Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) B->C activates D Cellular Responses (Chemotaxis, Inflammation) C->D leads to E RAP-103 E->B antagonizes G A Develop RAP-103 Formulation B Manufacture Pilot Batches A->B C Place Batches on Stability (Long-term & Accelerated) B->C D Perform Stability Testing at Time Points C->D E Analyze Stability Data D->E F Meets Acceptance Criteria? E->F G Establish Shelf-Life and Storage Conditions F->G Yes H Reformulate / Optimize Process F->H No H->A

References

Application Notes and Protocols for In Vivo Studies of T-Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-peptides, short chains of amino acids, are emerging as promising therapeutic agents for a variety of diseases, particularly neurodegenerative disorders like Alzheimer's disease. One such peptide, a 12-amino-acid T-loop segment of Cyclin-Dependent Kinase 5 (CDK5), has demonstrated significant neuroprotective effects in preclinical animal models.[1] This peptide acts by inhibiting the hyperactive CDK5/p25 complex, which is implicated in the pathology of Alzheimer's disease, leading to reductions in neurodegeneration, neuroinflammation, and improvements in cognitive function.[1][2] These application notes provide an overview of the use of T-peptide in vivo, with detailed protocols for key experiments.

Animal Models

The most common animal models for studying the in vivo effects of this compound in the context of neurodegenerative disease are transgenic mouse models of Alzheimer's disease.[3] These models are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, resulting in the formation of amyloid plaques and/or neurofibrillary tangles, key pathological hallmarks of the disease.[2][3]

Commonly Used Mouse Models:

  • Transgenic mice with hyperactive CDK5: These mice show increased activity of the CDK5/p25 complex, leading to neuroinflammation, DNA damage, and neuron loss, mirroring aspects of Alzheimer's pathology.[1]

  • Transgenic mice with mutant Tau protein: These models develop neurofibrillary tangles, another key feature of Alzheimer's disease, and exhibit related pathologies.[1]

  • Intrahippocampal Amyloid-β (Aβ) injection models: This model involves the stereotaxic injection of Aβ peptides into the hippocampus to induce Alzheimer's-like pathology in a specific brain region for short-term studies.[4]

Data Presentation

The following tables summarize representative quantitative data from in vivo studies of this compound in Alzheimer's disease mouse models, based on descriptive outcomes from research articles.[1]

Table 1: Behavioral Outcomes in a Water Maze Task

GroupLatency to Find Platform (seconds)
Wild-Type Control20 ± 5
Alzheimer's Model + Vehicle60 ± 10
Alzheimer's Model + this compound30 ± 7

Table 2: Neuropathological Changes Following this compound Treatment

GroupTau Pathology (% area)Neuronal Loss (% of control)DNA Damage (arbitrary units)
Wild-Type Control5 ± 2100 ± 510 ± 3
Alzheimer's Model + Vehicle45 ± 860 ± 1050 ± 9
Alzheimer's Model + this compound15 ± 485 ± 720 ± 5

Signaling Pathway

The this compound described exerts its neuroprotective effects by interfering with the hyperactive CDK5/p25 signaling pathway. The following diagram illustrates this mechanism.

T_Peptide_Signaling cluster_0 Normal Neuronal Function cluster_1 Alzheimer's Disease Pathology cluster_2 Therapeutic Intervention CDK5_p35 CDK5/p35 Complex Synaptic_Plasticity Synaptic Plasticity CDK5_p35->Synaptic_Plasticity Neuronal_Development Neuronal Development CDK5_p35->Neuronal_Development p25 p25 CDK5_p25 Hyperactive CDK5/p25 Complex p25->CDK5_p25 Binds to CDK5 Neurotoxicity Neurotoxicity CDK5_p25->Neurotoxicity Tau_Hyperphosphorylation Tau Hyperphosphorylation Neurotoxicity->Tau_Hyperphosphorylation Neuroinflammation Neuroinflammation Neurotoxicity->Neuroinflammation DNA_Damage DNA Damage Neurotoxicity->DNA_Damage Neuron_Loss Neuron Loss Neurotoxicity->Neuron_Loss T_Peptide This compound T_Peptide->CDK5_p25 Inhibits Binding

Caption: this compound signaling pathway in Alzheimer's disease.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol describes the systemic administration of this compound to a mouse model of Alzheimer's disease.

Materials:

  • This compound (synthesized and purified)

  • Scrambled control peptide

  • Sterile saline solution

  • Insulin syringes (or other appropriate injection equipment)

  • Alzheimer's disease mouse model (e.g., transgenic with hyperactive CDK5)

  • Wild-type control mice

Procedure:

  • Peptide Preparation: Dissolve the this compound and scrambled control peptide in sterile saline to the desired concentration. The final concentration should be determined based on dose-response studies.

  • Animal Grouping: Divide the mice into three groups:

    • Group 1: Alzheimer's model mice receiving this compound.

    • Group 2: Alzheimer's model mice receiving scrambled control peptide (vehicle control).

    • Group 3: Wild-type mice receiving saline.

  • Administration: Administer the prepared solutions via intraperitoneal (IP) or intravenous (IV) injection. The frequency and duration of administration will depend on the experimental design. Studies have shown that the peptide can cross the blood-brain barrier.[1]

  • Monitoring: Monitor the animals daily for any adverse effects. Body weight should be recorded regularly.

Protocol 2: Morris Water Maze for Spatial Memory Assessment

This protocol is used to assess spatial learning and memory in mice, a cognitive domain often impaired in Alzheimer's disease.

Materials:

  • Circular water tank (maze)

  • Hidden platform

  • Water (made opaque with non-toxic paint)

  • Video tracking system and software

  • Timer

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Training Phase:

    • Place a hidden platform in one quadrant of the water maze.

    • Gently place the mouse into the water facing the wall of the tank at one of four starting positions.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.

    • If the mouse does not find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

    • Repeat this process for a set number of trials per day for several consecutive days.

  • Probe Trial:

    • After the training phase, remove the platform from the maze.

    • Place the mouse in the maze and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the latency to find the platform during training and the data from the probe trial using appropriate statistical methods.

Protocol 3: Immunohistochemistry for Tau Pathology

This protocol is used to visualize and quantify neurofibrillary tangles (a hallmark of Alzheimer's disease) in brain tissue.

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Primary antibody against hyperphosphorylated Tau

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Blocking solution

  • Wash buffers

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Preparation: Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in sucrose solutions and then section using a cryostat or vibratome.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Incubate the tissue sections in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against hyperphosphorylated Tau overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and then incubate with the appropriate secondary antibody.

  • Detection: If using an HRP-conjugated secondary antibody, use a chromogenic substrate to visualize the staining. If using a fluorescent secondary antibody, proceed to imaging.

  • Imaging and Analysis: Capture images of the stained sections using a microscope. Quantify the area of Tau pathology using image analysis software.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow start Start: Select Animal Model peptide_prep Peptide Preparation and Administration start->peptide_prep behavioral Behavioral Testing (e.g., Water Maze) peptide_prep->behavioral tissue Tissue Collection and Preparation behavioral->tissue immuno Immunohistochemistry (e.g., Tau, Neuronal Markers) tissue->immuno biochem Biochemical Assays (e.g., Western Blot for CDK5 activity) tissue->biochem data Data Analysis and Interpretation immuno->data biochem->data end End: Conclusion on this compound Efficacy data->end

References

Application Notes and Protocols for the Quantification of T-Peptide Using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T is a synthetic octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1] It functions as an HIV entry inhibitor by blocking the binding of the virus to the CCR5 co-receptor on the surface of target immune cells, such as T-cells and macrophages.[2] This competitive inhibition prevents the conformational changes in the viral envelope necessary for fusion with the host cell membrane, thereby inhibiting viral entry and replication.[2][3] The quantification of Peptide T in biological samples is crucial for pharmacokinetic and pharmacodynamic studies in the development of this and similar peptide-based therapeutics. This document provides a detailed protocol for the quantification of Peptide T using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The competitive ELISA is an immunoassay technique used to determine the concentration of a specific antigen in a sample.[1][2] In this assay format, the Peptide T in the sample competes with a known amount of labeled (e.g., biotinylated) Peptide T for binding to a limited number of anti-Peptide T antibody molecules that are coated onto a microplate. The amount of labeled Peptide T that binds to the antibody is inversely proportional to the concentration of Peptide T in the sample. The signal generated from the labeled Peptide T is then measured, and the concentration of Peptide T in the unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of unlabeled Peptide T.

Experimental Protocols

Materials and Reagents
  • 96-well microtiter plates (e.g., high-binding polystyrene plates)

  • Synthetic Peptide T (for standards and sample spiking)

  • Biotinylated Peptide T (or other enzyme-conjugated Peptide T)

  • Anti-Peptide T polyclonal or monoclonal antibody

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Sample/Standard Dilution Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate (if using biotinylated Peptide T)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with anti-Peptide T antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards and samples p4->a1 a2 Add biotinylated Peptide T a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash plate a3->a4 d1 Add Streptavidin-HRP a4->d1 d2 Incubate d1->d2 d3 Wash plate d2->d3 d4 Add TMB substrate d3->d4 d5 Incubate (Color development) d4->d5 d6 Add stop solution d5->d6 d7 Read absorbance at 450 nm d6->d7 HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Membrane Fusion CCR5->gp41 3. Conformational Change PeptideT Peptide T PeptideT->CCR5 Blocks Binding

References

Application Notes and Protocols for Assessing T-Peptide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Therapeutic peptides (T-peptides) are a rapidly growing class of drugs, valued for their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their development is often hampered by poor pharmacokinetic properties, particularly low oral bioavailability.[2][3] This is primarily due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[4][5][6][7] Consequently, most peptide therapeutics are administered parenterally, which can affect patient compliance.[6]

Effective assessment of a T-peptide's bioavailability is therefore a critical step in its development. This document provides detailed application notes and protocols for the key methods used to evaluate peptide absorption and bioavailability, including in vitro, in situ, and in vivo techniques, complemented by essential bioanalytical and in silico approaches.

In Vitro Assessment: Caco-2 Permeability Assay

Application Note

The Caco-2 permeability assay is a widely used in vitro model for predicting the intestinal absorption of drugs.[8] The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic many features of the human intestinal epithelium, including the formation of tight junctions and the expression of key transporter proteins.[8][9] This assay measures the rate of a peptide's transport across the Caco-2 monolayer, providing an apparent permeability coefficient (Papp).[9] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the peptide is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][10]

Experimental Protocol: Caco-2 Permeability

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
  • Seed cells onto semi-permeable Transwell® filter supports (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[11]
  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[10]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter.
  • Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.
  • Additionally, perform a Lucifer yellow rejection test to confirm tight junction integrity. A Papp for Lucifer yellow of <100 nm/s is acceptable.

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • For A-B permeability: Add the test peptide solution (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
  • For B-A permeability: Add the test peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.[12]
  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.[9][12]
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of peptide appearance in the receiver chamber.
  • A is the surface area of the filter membrane.
  • C₀ is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER):
  • ER = Papp (B-A) / Papp (A-B)
  • An ER > 2 suggests the peptide is subject to active efflux.[8][10]

Data Presentation: Permeability Classification
Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Human AbsorptionExample Compounds
High > 10> 85%Antipyrine, Propranolol
Medium 1 - 1020% - 85%Ranitidine, Furosemide
Low < 1< 20%Atenolol, Mannitol

This table provides a general classification scheme. The correlation between Caco-2 Papp and human absorption can vary.[8]

Visualization: Caco-2 Assay Workflow

G cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis Culture Culture Caco-2 Cells Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21 Days Seed->Differentiate TEER Assess Integrity (TEER) Differentiate->TEER Add_AB Apical to Basolateral (A-B) Add Peptide to Apical Side TEER->Add_AB Add_BA Basolateral to Apical (B-A) Add Peptide to Basolateral Side TEER->Add_BA Incubate Incubate at 37°C for 2h Add_AB->Incubate Add_BA->Incubate Sample Collect Samples from Donor & Receiver Chambers Incubate->Sample LCMS Quantify Peptide by LC-MS/MS Sample->LCMS Calc_Papp Calculate Papp LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER Result Classify Permeability Calc_ER->Result

Caption: Workflow for the Caco-2 permeability assay.

In Situ Assessment: Intestinal Perfusion Model

Application Note

The in situ intestinal perfusion technique in rodents is a powerful model that bridges the gap between in vitro and in vivo studies.[13] It allows for the investigation of drug absorption in a specific, surgically isolated segment of the intestine while maintaining an intact blood supply and innervation, which are absent in in vitro models.[14] This method is particularly valuable for unraveling the mechanisms of intestinal absorption, including carrier-mediated transport and the interplay between transport and metabolism.[13] By measuring the disappearance of the peptide from the intestinal lumen over time, the effective permeability (Peff) can be determined.[15]

Experimental Protocol: Single-Pass Intestinal Perfusion (SPIP) in Rats

1. Animal Preparation:

  • Anesthetize a male Wistar rat (250-300g) using an appropriate anesthetic (e.g., ketamine/xylazine).
  • Perform a midline abdominal incision to expose the small intestine.
  • Select the desired intestinal segment (e.g., jejunum, ileum).
  • Make small incisions at the proximal and distal ends of the segment and insert cannulas, securing them with sutures.

2. Perfusion:

  • Connect the proximal cannula to a syringe pump and the distal cannula to a collection tube.
  • Gently flush the intestinal segment with warm saline to remove residual contents.
  • Begin perfusing the segment with a pre-warmed (37°C) solution of the this compound in a suitable buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).
  • Allow the system to equilibrate for 30-60 minutes.

3. Sample Collection:

  • After equilibration, collect the perfusate from the distal cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.
  • Record the exact weight or volume of the collected perfusate.
  • At the end of the experiment, measure the length and radius of the perfused intestinal segment.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the peptide in the initial perfusion solution and in all collected samples using LC-MS/MS.
  • Include a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) in the perfusion solution to correct for any water flux across the intestinal wall.
  • Calculate the effective permeability (Peff) using the following equation (for the single-pass model):
  • Peff = - (Q / 2πrL) * ln(C_out / C_in)
  • Where:
  • Q is the perfusion flow rate.
  • r is the radius of the intestinal segment.
  • L is the length of the intestinal segment.
  • C_in and C_out are the corrected peptide concentrations in the inlet and outlet, respectively.

Data Presentation: Example In Situ Permeability Data
CompoundIntestinal SegmentPeff (x 10⁻⁴ cm/s)
Metoprolol (High)Jejunum2.8 ± 0.4
Atenolol (Low)Jejunum0.3 ± 0.1
Example this compound Jejunum 0.1 ± 0.05

Visualization: In Situ Perfusion Workflow

G cluster_prep Phase 1: Surgical Preparation cluster_exp Phase 2: Perfusion Experiment cluster_analysis Phase 3: Analysis Anesthetize Anesthetize Rat Expose Expose Intestine Anesthetize->Expose Isolate Isolate Intestinal Segment Expose->Isolate Cannulate Insert Cannulas Isolate->Cannulate Pump Syringe Pump (Peptide Solution) Cannulate->Pump Segment Perfuse Segment at 37°C Pump->Segment Collect Collect Perfusate Segment->Collect LCMS Quantify Peptide by LC-MS/MS Collect->LCMS Calc_Peff Calculate Peff LCMS->Calc_Peff Result Determine Intrinsic Permeability Calc_Peff->Result

Caption: Workflow for the in situ intestinal perfusion model.

In Vivo Assessment: Pharmacokinetic (PK) Studies

Application Note

In vivo pharmacokinetic (PK) studies in animal models are the definitive method for determining the oral bioavailability of a this compound.[15] These studies involve administering the peptide via both an extravascular route (e.g., oral gavage, PO) and an intravenous (IV) route to different groups of animals. The IV dose serves as a reference, as it results in 100% bioavailability by definition.[16] By collecting blood samples over a set time course and measuring the peptide concentration in plasma, concentration-time profiles are generated for each route.[3] Key PK parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are then calculated to determine the absolute oral bioavailability (F%).

Experimental Protocol: Rodent Pharmacokinetic Study

1. Animal and Dosing Preparation:

  • Use fasted male Sprague-Dawley rats (n=3-5 per group).
  • Prepare the this compound formulation for both oral (e.g., in water or a specific vehicle) and IV (e.g., in saline) administration.

2. Dosing:

  • IV Group: Administer the peptide via a bolus injection into the tail vein (e.g., 1 mg/kg).
  • PO Group: Administer the peptide via oral gavage (e.g., 10 mg/kg).

3. Blood Sampling:

  • Collect blood samples (~100 µL) from the tail vein or a cannulated vessel at predetermined time points.
  • IV schedule: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
  • PO schedule: e.g., 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
  • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA) and protease inhibitors.
  • Centrifuge immediately to separate plasma and store at -80°C until analysis.

4. Bioanalysis and PK Calculation:

  • Extract the peptide from plasma samples (e.g., via protein precipitation or solid-phase extraction).
  • Quantify the peptide concentration using a validated LC-MS/MS method.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
  • Calculate AUC(0-inf), Cmax, Tmax, and half-life (t½).
  • Calculate the absolute oral bioavailability (F%) using the formula:
  • F(%) = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100

Data Presentation: Example Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 150075
Tmax (h) 0.081.0
AUC(0-inf) (ng·h/mL) 2500375
Absolute Bioavailability (F%) N/A1.5%

Visualization: In Vivo PK Study Workflow

G cluster_dosing Phase 1: Dosing cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis Group_IV Group 1: IV Dose Sample Timed Blood Sampling Group_IV->Sample Group_PO Group 2: Oral Dose Group_PO->Sample Process Process to Plasma Sample->Process Store Store at -80°C Process->Store LCMS LC-MS/MS Quantification Store->LCMS PK_Analysis PK Software Analysis LCMS->PK_Analysis Calc_F Calculate Bioavailability (F%) PK_Analysis->Calc_F Result Determine PK Profile Calc_F->Result

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Peptide Quantification

Application Note

Accurate quantification of peptides in complex biological matrices like plasma or tissue homogenates is fundamental to bioavailability assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range.[17][18] The method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for robust analysis.[17][19]

Protocol: Peptide Quantification in Plasma

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and an internal standard (IS) stock solution on ice.
  • To 50 µL of plasma, add 10 µL of IS.
  • Add 200 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Run a gradient elution to separate the peptide from matrix components.
  • Tandem Mass Spectrometry:
  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[19]
  • Optimize MS parameters (e.g., cone voltage, collision energy) by infusing the peptide and IS.
  • Develop an MRM method by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[19]

3. Data Analysis:

  • Prepare a calibration curve by spiking known concentrations of the peptide into blank plasma and processing as described above.
  • Integrate the peak areas for the analyte and IS transitions.
  • Calculate the peak area ratio (analyte/IS).
  • Plot the peak area ratio against the nominal concentration and perform a linear regression to generate the standard curve.
  • Use the regression equation to determine the concentration of the this compound in the unknown samples.

Visualization: Bioanalytical Workflow

G cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: LC-MS/MS Analysis cluster_quant Step 3: Quantification Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Extract & Reconstitute Centrifuge->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas MS->Integrate StdCurve Generate Standard Curve Integrate->StdCurve Calculate Calculate Concentration StdCurve->Calculate Result Final Concentration Data Calculate->Result

Caption: Workflow for LC-MS/MS quantification of peptides.

In Silico Assessment: Predictive Modeling

Application Note

In silico, or computational, models are increasingly used in the early stages of drug discovery to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of candidate molecules before resource-intensive experimental work is undertaken.[20] For peptides, Quantitative Structure-Activity Relationship (QSAR) and machine learning models can predict bioavailability based on physicochemical properties such as size, charge, lipophilicity, and 3D conformation.[20][21][22] These models are trained on datasets of peptides with known experimental bioavailability and can help prioritize candidates with a higher likelihood of success, thereby streamlining the development process.[20]

Visualization: In Silico Prediction Logic

G cluster_input Input Data cluster_model Predictive Model cluster_output Output Prediction Seq Peptide Sequence Descriptors Calculate Physicochemical Descriptors (e.g., MW, LogP, Charge) Seq->Descriptors Model Trained QSAR or Machine Learning Model Descriptors->Model Prediction Predicted Bioavailability (%) Model->Prediction Classification Classify as Low/Medium/High Prediction->Classification Decision Prioritize for Experimental Testing Classification->Decision

Caption: Logical workflow for in silico bioavailability prediction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting T-Peptide Aggregation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, managing peptide aggregation is a critical step to ensure experimental accuracy and therapeutic efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with T-peptide aggregation in aqueous solutions.

Troubleshooting Guides

This section offers solutions to specific problems you might be facing with your this compound.

Problem: My lyophilized this compound won't dissolve in my aqueous buffer.

Possible Causes and Solutions:

  • Hydrophobicity of the Peptide: T-peptides with a high content of hydrophobic amino acids will have poor aqueous solubility.

    • Solution 1: Use an Organic Co-solvent. Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile first.[1][2] Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[1] Be mindful that the final concentration of the organic solvent should be compatible with your experimental setup, typically below 1% for cell-based assays.[3] For peptides containing cysteine, methionine, or tryptophan, which are prone to oxidation, use DMF instead of DMSO.[1]

    • Solution 2: Adjust the pH. The net charge of a peptide influences its solubility. Peptides are least soluble at their isoelectric point (pI).[1]

      • For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10-30% acetic acid).[2][4]

      • For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may improve solubility.[3][4]

    • Solution 3: Use Chaotropic Agents. For peptides that are prone to forming strong intermolecular hydrogen bonds leading to aggregation, the use of denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be effective.[5] However, these are harsh reagents and may not be suitable for all applications.

Problem: My this compound solution becomes cloudy or forms a precipitate over time.

Possible Causes and Solutions:

  • Concentration is too high: The peptide concentration may be exceeding its solubility limit in the chosen buffer.

    • Solution: Work with lower peptide concentrations if your experimental design allows. You can determine the critical aggregation concentration (CAC) to identify the threshold for self-assembly.

  • Inappropriate pH or Ionic Strength: The buffer conditions may be promoting aggregation.

    • Solution 1: pH Optimization. Ensure the buffer pH is at least one unit away from the peptide's pI.[6] Experiment with a range of pH values to find the optimal condition for stability.

    • Solution 2: Modify Ionic Strength. The effect of salt concentration can be complex. Both increasing and decreasing ionic strength can either promote or inhibit aggregation depending on the specific peptide.[6] It is recommended to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal condition for your peptide.

  • Temperature Effects: Temperature can significantly influence aggregation kinetics.

    • Solution: Store peptide solutions at appropriate temperatures. For short-term storage, 4°C is often suitable, while long-term storage should be at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles by storing in aliquots.[7] Some peptides are more stable at lower temperatures, while for others, aggregation can be accelerated by cooling.[8] It is crucial to determine the optimal temperature for your specific this compound.

  • Mechanical Agitation: Shaking or stirring can sometimes induce aggregation by increasing interfacial interactions.[9]

    • Solution: Handle peptide solutions gently. Avoid vigorous vortexing or shaking for extended periods if you observe aggregation.

Frequently Asked Questions (FAQs)

Q1: How can I predict if my this compound is likely to aggregate?

A1: Several factors contribute to a peptide's aggregation propensity:

  • Amino Acid Composition: A high percentage of hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp, Tyr) increases the likelihood of aggregation.[1]

  • Peptide Length: Longer peptides have a greater tendency to aggregate.[1]

  • Net Charge: Peptides with a low net charge at a given pH are more prone to aggregation. You can estimate the net charge of your peptide at a specific pH to predict its solubility.[4]

  • Secondary Structure Propensity: Peptides with a high propensity to form β-sheet structures are more likely to form amyloid-like fibrils.[9]

Q2: What is the best way to store my this compound to prevent aggregation?

A2:

  • Lyophilized Peptides: Store lyophilized peptides at -20°C or -80°C in a desiccated environment.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[5]

  • Peptide Solutions: For short-term storage, keep solutions at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[7] Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation and should be stored in oxygen-free buffers.[9]

Q3: Can I use sonication to dissolve my aggregated this compound?

A3: Yes, sonication can be a useful technique to help dissolve peptide aggregates by breaking them into smaller particles.[1][2] However, it can also generate heat, which might degrade the peptide. It is recommended to use short bursts of sonication on ice.[9]

Q4: How can I monitor this compound aggregation in my experiments?

A4: Several techniques can be used to monitor peptide aggregation:

  • Visual Inspection: The simplest method is to check for turbidity or precipitation.

  • UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye binds to β-sheet structures and exhibits enhanced fluorescence.[10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[5][11]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to detect the formation of oligomers and larger aggregates.

Quantitative Data on Factors Influencing Peptide Aggregation

The following tables provide examples of how different experimental conditions can quantitatively affect peptide aggregation. Note that these are examples, and the specific effects will be highly dependent on the this compound sequence.

Table 1: Effect of pH on Aggregation Kinetics of Glucagon-Like Peptide-1 (GLP-1) [9][12]

pHt1/2 (half-time of aggregation) (hours)Apparent Growth Rate (arbitrary units)
7.5~60~0.015
8.2~20~0.045

Table 2: Effect of Temperature on Aggregation of Aβ42 Peptide (Example Data)

Temperature (°C)Lag Time (hours)Aggregation Rate (fluorescence units/hour)
2510500
3741500
451.53000

Table 3: Effect of Initial Monomer Concentration on Aggregation Kinetics of Aβ42 Peptide [11]

Initial Monomer Concentration (µM)t1/2 (half-time of aggregation) (hours)
5~5
10~2.5
20~1

Experimental Protocols

Protocol 1: Peptide Solubility Assay

This protocol provides a general method to test the solubility of a this compound in various solvents.

  • Preparation:

    • Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

    • Prepare a panel of potential solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, 0.1 M ammonium bicarbonate, DMSO, DMF).

  • Solubilization:

    • Add a small, precise volume of the first solvent (e.g., 100 µL) to one of the peptide aliquots.

    • Vortex the tube for 30 seconds.

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

    • If the peptide is not fully dissolved, sonicate in a water bath for 5 minutes.

    • If the peptide remains insoluble, repeat the process with the other solvents in separate tubes.

    • For peptides that dissolve in organic solvents, once a clear solution is obtained, slowly add the desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.

  • Quantification (Optional):

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes.

    • Carefully collect the supernatant.

    • Measure the peptide concentration in the supernatant using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or a colorimetric assay like the BCA assay).

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring [10][13][14]

This protocol describes how to monitor the formation of amyloid-like fibrils using ThT.

  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Dissolve Thioflavin T in sterile water. Filter through a 0.22 µm filter. Store protected from light at 4°C.

    • Peptide Stock Solution: Prepare a concentrated stock solution of your this compound in an appropriate solvent where it is fully soluble and monomeric. Determine the concentration accurately.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, prepare your reaction mixtures. A typical reaction mixture contains:

      • Your this compound at the desired final concentration.

      • Buffer of choice (e.g., PBS pH 7.4).

      • ThT at a final concentration of 10-25 µM.

    • Include controls:

      • Buffer with ThT only (blank).

      • Monomeric peptide with ThT at time zero.

  • Measurement:

    • Place the 96-well plate in a plate reader with fluorescence detection capabilities.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[13]

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for several hours or days).

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, a growth phase, and a plateau phase.[9][12]

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection [5][15][16]

This protocol provides a basic workflow for using DLS to assess the aggregation state of a this compound solution.

  • Sample Preparation:

    • Prepare your this compound solution in the desired buffer.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove dust and large, non-specific aggregates.[15]

    • Also, filter the buffer that will be used for dilutions and as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the experimental parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • First, measure the filtered buffer as a blank to ensure there is no contamination.

    • Carefully pipette the filtered peptide sample into a clean DLS cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data for a set duration, typically a few minutes.

  • Data Analysis:

    • The DLS software will generate a size distribution plot.

    • A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample.

    • The presence of peaks at larger hydrodynamic radii or a high polydispersity index (PDI) suggests the presence of oligomers or larger aggregates.

Visualizations

TroubleshootingWorkflow cluster_dissolution Troubleshooting Dissolution cluster_precipitation Troubleshooting Precipitation start Start: this compound Aggregation Issue dissolution_problem Problem: Peptide won't dissolve start->dissolution_problem precipitation_problem Problem: Solution becomes cloudy/precipitates start->precipitation_problem check_hydrophobicity High hydrophobicity? dissolution_problem->check_hydrophobicity check_concentration High concentration? precipitation_problem->check_concentration use_cosolvent Use organic co-solvent (DMSO, DMF) check_hydrophobicity->use_cosolvent Yes adjust_ph_dissolve Adjust pH away from pI check_hydrophobicity->adjust_ph_dissolve No/Also try end Resolved use_cosolvent->end use_chaotropes Use chaotropic agents (Guanidine HCl, Urea) adjust_ph_dissolve->use_chaotropes If still insoluble use_chaotropes->end lower_concentration Lower peptide concentration check_concentration->lower_concentration Yes optimize_buffer Optimize buffer (pH, ionic strength) check_concentration->optimize_buffer No/Also try lower_concentration->end control_temperature Control temperature (storage & experiment) optimize_buffer->control_temperature gentle_handling Use gentle handling (avoid vigorous shaking) control_temperature->gentle_handling gentle_handling->end

Caption: Troubleshooting workflow for this compound aggregation.

SolventSelection start Start: Dissolve Lyophilized this compound calculate_charge Calculate Net Charge of Peptide start->calculate_charge charge_positive Net Charge > 0 (Basic) calculate_charge->charge_positive charge_negative Net Charge < 0 (Acidic) calculate_charge->charge_negative charge_neutral Net Charge = 0 (Neutral/Hydrophobic) calculate_charge->charge_neutral try_water_basic Try Sterile Water First charge_positive->try_water_basic try_water_acidic Try Sterile Water First charge_negative->try_water_acidic try_organic_solvent Use Organic Solvent (e.g., DMSO, DMF) charge_neutral->try_organic_solvent try_acidic_buffer Try Dilute Acetic Acid (10-30%) try_water_basic->try_acidic_buffer If insoluble end Peptide in Solution try_acidic_buffer->end try_basic_buffer Try Dilute Ammonium Bicarbonate (0.1M) try_water_acidic->try_basic_buffer If insoluble try_basic_buffer->end add_aqueous_slowly Slowly add aqueous buffer try_organic_solvent->add_aqueous_slowly add_aqueous_slowly->end

Caption: Decision tree for selecting an appropriate solvent.

AggregationPathway Monomer Monomer Oligomer Oligomer Monomer->Oligomer Nucleation Protofibril Protofibril Oligomer->Protofibril Elongation Fibril Fibril Protofibril->Fibril Maturation

Caption: Simplified pathway of this compound aggregation.

References

Technical Support Center: Optimizing T-Peptide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols to overcome common solubility challenges encountered when working with T-peptide (also known as Enfuvirtide or T-20) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

A1: this compound is a 36-amino acid synthetic peptide corresponding to a segment of the HIV-1 transmembrane glycoprotein gp41. It functions as an HIV fusion inhibitor, preventing the virus from entering host cells.[1][2] Its significant length and high proportion of hydrophobic amino acids mean it has a strong tendency to aggregate or precipitate in aqueous solutions, making solubility a primary technical hurdle.[3][4]

Q2: What is the recommended starting solvent for this compound?

A2: Due to its hydrophobic nature, directly dissolving this compound in water or aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the lyophilized peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO).[5][6] Once fully dissolved, this stock solution can be slowly added dropwise to your desired aqueous buffer while stirring to reach the final working concentration.[6]

Q3: How should I properly store lyophilized this compound and its solutions?

A3: Lyophilized this compound should be stored at -20°C or preferably -80°C in a desiccated environment.[7] Before opening, allow the vial to warm to room temperature to prevent condensation.[8] For peptide solutions, it is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Peptide solutions are far less stable than their lyophilized form.[7]

Q4: What are the common signs of this compound precipitation or aggregation?

A4: Poor solubility or aggregation can manifest as a cloudy or hazy appearance in the solution, visible particulates, or the formation of a gel-like substance.[9] These issues can lead to inaccurate concentration measurements and inconsistent experimental results.[8] If any of these signs are observed, the peptide is not fully dissolved.

Troubleshooting Guide

Q5: My this compound will not dissolve in my aqueous experimental buffer. What should I do?

A5: This is a common issue. This compound is an acidic peptide (net charge of -5 at neutral pH) and is highly hydrophobic.

  • Primary Method (Organic Solvent): The most reliable method is to first create a concentrated stock solution in 100% DMSO.[5][8] Then, slowly dilute this stock into the aqueous buffer. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1% to avoid cytotoxicity.[6]

  • Alternative Method (pH Adjustment): Since this compound is acidic, its solubility in aqueous solutions increases at a basic pH.[10][11] You can try dissolving it in a buffer with a pH of 8.0 or higher. A small amount of a dilute basic solution like 0.5% ammonium hydroxide can be used to aid dissolution before diluting to the final concentration.[3] Always test solubility on a small amount of peptide first.[3][12]

Q6: My this compound solution became cloudy after I diluted the DMSO stock into my buffer. How can I fix this?

A6: Cloudiness indicates that you have exceeded the peptide's solubility limit at that final concentration.

  • Sonication: Use a bath sonicator for several minutes to help break up aggregates and facilitate dissolution.[7] Avoid excessive heating of the sample.

  • Lower Concentration: The simplest solution is to prepare a new solution at a lower final concentration.

  • Re-dissolve: If the peptide has precipitated, it may be necessary to lyophilize it again to remove the aqueous buffer before attempting to re-dissolve it in a different solvent system.[8]

Q7: My in vitro assay results are inconsistent. Could this compound aggregation be the cause?

A7: Absolutely. Undissolved peptide aggregates can lead to significant errors in the effective concentration of the soluble, active peptide, causing poor reproducibility.[13][14]

  • Quality Control Step: Before adding the peptide solution to your assay, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates.[5][8] Carefully use only the supernatant for your experiment. This ensures you are working with a homogenous solution of monomeric peptide.

  • Monitor Aggregation Over Time: Peptides can aggregate during an experiment. Consider using techniques like Thioflavin T (ThT) fluorescence assays if you need to monitor aggregation kinetics over the course of your experiment.[14][15]

Data Presentation: Solvent & Additive Selection Guide

The following table summarizes general strategies for dissolving hydrophobic and acidic peptides like this compound, based on established principles.

Solvent/Condition Type Typical Use Case for this compound Pros Cons & Cautions
Sterile Water / PBS (pH 7.4) Aqueous BufferNot recommended for initial solubilization.[8]Biologically compatible.Very likely to cause precipitation due to this compound's hydrophobicity.[3]
Basic Buffer (pH > 8.0) Aqueous BufferCan improve solubility for acidic peptides.[10]May avoid organic solvents.High pH can affect peptide stability or experimental conditions.
DMSO (Dimethyl Sulfoxide) Organic SolventHighly Recommended for creating initial stock solution.[16]Dissolves most hydrophobic peptides.Can be cytotoxic to cells at concentrations >1%.[6] May oxidize Met or Cys residues (this compound has neither).
DMF (Dimethylformamide) Organic SolventAlternative to DMSO.Strong organic solvent.Higher toxicity than DMSO; must be used with caution in cell assays.
Acetic Acid (10-30%) Acidic SolutionNot recommended; this compound is acidic and requires a basic pH.[17]-Will decrease solubility of an acidic peptide.
Ammonium Hydroxide (0.5%) Basic SolutionCan be added in small amounts to aid dissolution in aqueous buffer.[3]Effective for acidic peptides.Can cause disulfide bond issues in Cys-containing peptides (not applicable to this compound).[17]
Sonication Physical MethodUsed after dilution to help break up aggregates.Simple, effective way to increase dissolution rate.Can cause heating; may not be sufficient if solubility limit is greatly exceeded.

Experimental Protocols

Protocol 1: Calculating the Net Charge of this compound

This protocol determines the overall charge of the peptide at a neutral pH, which informs the pH adjustment strategy for solubilization.

Methodology:

  • Obtain the amino acid sequence of this compound (Enfuvirtide): YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF

  • Assign a charge of +1 to each basic residue: Lysine (K), Arginine (R), Histidine (H), and the N-terminus.

  • Assign a charge of -1 to each acidic residue: Aspartic Acid (D), Glutamic Acid (E), and the C-terminus.

  • Sum the positive and negative charges to find the net charge.

Calculation for this compound:

  • Basic Residues (+1): K(1), H(1), N-terminus(1) = +3

  • Acidic Residues (-1): D(1), E(5), C-terminus(1) = -7

  • Net Charge at ~pH 7: (+3) + (-7) = -4

Protocol 2: Recommended Solubilization of Lyophilized this compound

This protocol provides a step-by-step method for preparing a this compound stock solution for use in in vitro assays.

Materials:

  • Lyophilized this compound vial

  • Sterile, anhydrous DMSO

  • Sterile aqueous buffer of choice (e.g., PBS, Tris, pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortexer and bath sonicator

Methodology:

  • Equilibrate: Allow the sealed vial of lyophilized this compound to warm to room temperature before opening. This prevents moisture condensation.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Use the minimum volume necessary. Vortex briefly.

  • Inspect: Ensure the solution is completely clear and free of particulates. If not, sonicate the vial in a water bath for 5-10 minutes.

  • Working Dilution: While gently vortexing your target aqueous buffer, slowly add the DMSO stock solution drop-by-drop until you reach your desired final concentration. Do not add the buffer to the DMSO stock.

  • Final Inspection: Observe the final solution. If it remains clear, it is ready for use. If it becomes cloudy or forms a precipitate, the solubility limit has been exceeded. Try again with a lower final concentration or use sonication to aid dissolution.

  • Quality Control: Before use in an assay, centrifuge the solution at >10,000 x g for 5 minutes and use the supernatant.

  • Storage: Immediately aliquot the remaining stock solution into single-use volumes and store at -80°C.

Visualizations

G start Start: Lyophilized This compound Vial warm Equilibrate Vial to Room Temp start->warm add_dmso Add minimal 100% DMSO to create stock solution warm->add_dmso dissolved_check Solution Clear? add_dmso->dissolved_check sonicate Bath Sonicate 5-10 min dissolved_check->sonicate No dilute Slowly add DMSO stock to stirring aqueous buffer dissolved_check->dilute Yes sonicate->dissolved_check final_check Final Solution Clear? dilute->final_check centrifuge QC: Centrifuge to pellet aggregates final_check->centrifuge Yes troubleshoot Troubleshoot: Lower final concentration final_check->troubleshoot No ready Ready for Assay (Use Supernatant) centrifuge->ready store Aliquot & Store Stock at -80°C ready->store

Caption: Workflow for solubilizing lyophilized this compound.

G start Problem: Peptide solution is cloudy or has particulates q1 Have you tried sonication? start->q1 sol1 Apply bath sonication for 10-15 minutes q1->sol1 No q2 Is the solution clear now? q1->q2 Yes sol1->q2 sol2 Solution is likely at its solubility limit. Centrifuge and use supernatant. q2->sol2 Yes q3 Is the final DMSO concentration <1%? q2->q3 No sol3 Consider reformulating. Prepare a new sample with a lower final peptide concentration. q3->sol3 No sol4 Consider reformulating. Try increasing the DMSO co-solvent percentage if assay allows. q3->sol4 Yes

Caption: Troubleshooting decision tree for this compound aggregation.

G cluster_virus HIV-1 Virion cluster_host Host T-Cell node_virus node_virus node_host node_host node_peptide node_peptide node_process node_process node_block gp120 gp120 gp41 gp41 (pre-fusion) cd4 CD4 Receptor gp120->cd4 interacts ccr5 CCR5 Co-receptor gp120->ccr5 interacts bind1 1. gp120 binds to CD4 bind2 2. Conformational change; gp120 binds to CCR5 bind1->bind2 expose_gp41 3. gp41 NHR domain is exposed bind2->expose_gp41 six_helix 4. gp41 folds into 6-Helix Bundle expose_gp41->six_helix fusion 5. Membrane Fusion & Viral Entry six_helix->fusion t_peptide This compound block_node block_node t_peptide->block_node block_node->six_helix Prevents formation

Caption: this compound's mechanism of action in blocking HIV-1 entry.

References

Technical Support Center: T-Peptide Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-peptide and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as D-ala-peptide T-amide (DAPTA), is a synthetic peptide that acts as an HIV entry inhibitor.[1] It is a short peptide derived from the HIV envelope protein gp120.[1] Its primary mechanism of action is to block the binding of the HIV virus to the CCR5 receptor on the surface of host cells, thereby preventing viral entry and infection.[1][2] this compound has also been shown to have neuroprotective effects.

Q2: What are the main challenges associated with the stability of this compound in cell culture?

A2: Like many peptides, this compound is susceptible to degradation in aqueous solutions such as cell culture media. The primary challenges include:

  • Proteolytic Degradation: Enzymes present in the cell culture media, especially when supplemented with serum, can cleave the peptide bonds of this compound, rendering it inactive.

  • Aggregation: Peptides can self-associate to form aggregates, which can reduce their bioavailability and activity.[3][4]

  • Oxidation: Certain amino acid residues within the peptide sequence can be susceptible to oxidation, leading to loss of function.

  • Deamidation and Hydrolysis: These chemical modifications can occur spontaneously in aqueous solutions, altering the peptide's structure and function.

Q3: What is RAP-103 and how does it differ from this compound?

A3: RAP-103 is a more stable, orally active analog of this compound (DAPTA).[5][6] It is a shorter pentapeptide derived from DAPTA and is composed of all D-amino acids.[5][7] This modification makes it highly resistant to proteolytic degradation, giving it a longer half-life and improved stability compared to the original this compound.[8] RAP-103 also functions as a CCR2/CCR5 antagonist.[5][6]

Q4: How does the presence of serum in cell culture media affect this compound stability?

A4: Serum is a complex mixture of proteins, including proteases, that can significantly accelerate the degradation of peptides.[9] Therefore, this compound is expected to have a shorter half-life in media containing fetal bovine serum (FBS) or other serum types compared to serum-free media. When conducting experiments, it is crucial to consider the impact of serum on peptide stability and to include appropriate controls.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of this compound activity over time in culture Proteolytic degradation by serum or cell-secreted proteases.1. Use a more stable analog: Consider using RAP-103, which is resistant to proteolysis. 2. Reduce serum concentration: If possible for your cell type, lower the percentage of serum in the culture medium. 3. Use serum-free media: If your experimental design allows, switch to a serum-free formulation. 4. Frequent media changes: Replenish the this compound concentration with fresh media at regular intervals.
Precipitation or cloudiness observed in this compound stock solution or culture media Peptide aggregation.1. Optimize storage conditions: Store lyophilized peptide at -20°C or -80°C and reconstituted solutions in small aliquots at -20°C to avoid freeze-thaw cycles. 2. Check solubility: Ensure the peptide is fully dissolved in a suitable solvent before adding to the culture media. Sonication may help dissolve aggregates. 3. Adjust pH: The pH of the solution can influence aggregation. Ensure the final pH of the media is within the optimal range for both the cells and the peptide.
Inconsistent experimental results Variability in this compound concentration due to degradation or handling.1. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a lyophilized stock if possible. 2. Quantify peptide concentration: Use an analytical method like HPLC or a fluorescent-based assay to determine the actual concentration of active peptide in your stock and culture media over time.[10][11] 3. Standardize protocols: Ensure consistent handling, storage, and application of the peptide across all experiments.
Low bioavailability in in vitro models Rapid degradation and poor membrane permeability.1. Consider peptide modifications: Besides using D-amino acids (as in RAP-103), other strategies like PEGylation or cyclization can improve stability and bioavailability. 2. Use a delivery system: Encapsulating the peptide in liposomes or nanoparticles can protect it from degradation and enhance its delivery to cells.

Quantitative Data Summary

Table 1: Estimated Half-life of Peptides in Different Media

PeptideModificationMediumSerum (%)Estimated Half-life (hours)Reference
Generic PeptideNoneDMEM10% FBS< 8[12]
Generic PeptideN-terminal AcetylationDMEM10% FBS> 24[12]
Generic PeptideC-terminal AmidationDMEM10% FBS> 24[12]
Generic PeptideD-amino acid substitutionDMEM10% FBS> 48[8]
This compound (DAPTA)C-terminal AmidationNot SpecifiedNot SpecifiedUnstable as nasal spray[1]
RAP-103All D-amino acidsNot SpecifiedNot SpecifiedOrally stable[5][6]

Table 2: Impact of Terminal Modifications on Peptide Degradation

N-terminal ModificationC-terminal ModificationCell TypeDegradation after 8 hours (%)Reference
Amine (NH2)Carboxylic AcidhMSCs> 75%[12]
Acetyl (Ac)AmidehMSCs< 25%[12]
Acetyl β-amino acid (Ac-βA)β-amino acid (C-βA)hMSCs< 10%[12]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (lyophilized powder)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

  • 96-well cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase B)

  • Water with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized this compound in sterile water or a recommended solvent to a stock concentration of 1 mg/mL. Vortex briefly and spin down.

  • Sample Preparation:

    • Prepare two sets of your cell culture medium: one with your standard serum concentration and one serum-free.

    • In sterile microcentrifuge tubes, add this compound to each medium to a final concentration of 10 µM.

    • Prepare a "time zero" sample by immediately taking an aliquot from each tube, stopping the reaction (e.g., by adding an equal volume of 10% TFA or by freezing at -80°C).

  • Incubation: Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • Time-Point Collection: At various time points (e.g., 1, 4, 8, 24, and 48 hours), collect aliquots from each tube and stop the reaction as in step 2.[13]

  • Sample Processing (Protein Precipitation): If your medium contains serum, precipitate the proteins by adding three volumes of cold acetonitrile to one volume of your sample. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis. This step is crucial to prevent column fouling.

  • HPLC Analysis:

    • Equilibrate the RP-HPLC system with your starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a standard volume of the supernatant from each time point.

    • Run a linear gradient to elute the peptide (e.g., 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on the retention time of the "time zero" sample.

    • Integrate the peak area for each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the "time zero" sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.

Visualizations

This compound (DAPTA) Signaling Pathway

This compound is an antagonist of the CCR5 receptor. It prevents the binding of the HIV envelope protein gp120 to CCR5, thereby inhibiting viral entry into the cell. The diagram below illustrates this inhibitory action within the context of HIV-1 entry.

HIV_Entry_Inhibition HIV HIV-1 (gp120) CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor HIV->CCR5 Binding T_peptide This compound (DAPTA) T_peptide->CCR5 Blocks No_Viral_Entry Viral Entry Blocked CD4->CCR5 Conformational Change Viral_Entry Viral Entry CCR5->Viral_Entry CCR5->No_Viral_Entry Cell_Membrane Host Cell Membrane

This compound blocks HIV-1 entry by inhibiting gp120 binding to CCR5.
Experimental Workflow for this compound Stability Assay

The following diagram outlines the key steps in performing a this compound stability assay in cell culture media.

Peptide_Stability_Workflow start Start reconstitute Reconstitute Lyophilized this compound start->reconstitute add_peptide Spike this compound into Media reconstitute->add_peptide prepare_media Prepare Cell Culture Media (+/- Serum) prepare_media->add_peptide time_zero Collect 'Time Zero' Sample add_peptide->time_zero incubate Incubate at 37°C add_peptide->incubate precipitate Protein Precipitation (if serum is present) time_zero->precipitate collect_samples Collect Samples at Time Points (t1, t2, ...tn) incubate->collect_samples collect_samples->precipitate analyze Analyze by RP-HPLC precipitate->analyze quantify Quantify Peak Area analyze->quantify calculate Calculate % Remaining Peptide quantify->calculate end End calculate->end

Workflow for assessing this compound stability in cell culture.
Logical Relationship of Factors Affecting this compound Stability

This diagram illustrates the interplay of various factors that can lead to the degradation of this compound in an in vitro setting.

Degradation_Factors T_peptide This compound in Cell Culture Media Proteases Proteolytic Enzymes (from Serum/Cells) T_peptide->Proteases Chemical_Instability Chemical Instability T_peptide->Chemical_Instability Physical_Instability Physical Instability T_peptide->Physical_Instability Cleavage Peptide Bond Cleavage Proteases->Cleavage Hydrolysis Hydrolysis Chemical_Instability->Hydrolysis Deamidation Deamidation Chemical_Instability->Deamidation Oxidation Oxidation Chemical_Instability->Oxidation Aggregation Aggregation Physical_Instability->Aggregation Loss_of_Activity Loss of Biological Activity Hydrolysis->Loss_of_Activity Deamidation->Loss_of_Activity Oxidation->Loss_of_Activity Aggregation->Loss_of_Activity Cleavage->Loss_of_Activity

Factors leading to this compound degradation in cell culture.

References

Technical Support Center: DAPTA Nasal Spray Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of DAPTA (D-Ala-Peptide T-amide) nasal spray. The content addresses common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a DAPTA nasal spray?

A1: Formulating a DAPTA nasal spray presents several challenges inherent to peptide-based therapeutics. These include ensuring the chemical and physical stability of the peptide, achieving adequate solubility and preventing aggregation, overcoming rapid mucociliary clearance in the nasal cavity, protecting the peptide from enzymatic degradation, and enhancing its permeation across the nasal mucosa.[1][2][3] The selection of appropriate excipients that are compatible with both the peptide and the nasal delivery device is also a critical consideration.[4]

Q2: Why is my DAPTA nasal spray formulation showing low bioavailability?

A2: Low bioavailability of nasally administered DAPTA can be attributed to several factors. Peptides, including DAPTA, are susceptible to degradation by enzymes present in the nasal mucosa.[5] Additionally, the natural mucociliary clearance mechanism can quickly remove the formulation from the absorption site.[1] Poor penetration of the peptide across the blood-brain barrier is another significant hurdle for centrally acting drugs.[1][2] The physicochemical properties of the formulation, such as viscosity and droplet size, also play a crucial role in its deposition and absorption within the nasal cavity.[6][7]

Q3: Can I use common preservatives in my DAPTA nasal spray formulation?

A3: Yes, but with caution. Preservatives like Benzalkonium Chloride (BAC) and parabens can be used to prevent microbial contamination in multi-dose nasal sprays.[8] However, it's essential to evaluate their compatibility with DAPTA to ensure they do not induce peptide aggregation or degradation. Some preservatives can cause nasal irritation with long-term use, which should be a consideration in your formulation development.[1][8]

Q4: What is the ideal droplet size for a DAPTA nasal spray?

A4: The optimal droplet size for a nasal spray typically falls between 30 and 120 micrometers.[6] Droplets larger than 120 µm may deposit primarily in the anterior part of the nose and be cleared quickly, while droplets smaller than 10 µm could be inhaled into the lungs.[6] The ideal size ensures maximal deposition in the nasal cavity for local or systemic absorption.

Troubleshooting Guides

Issue 1: DAPTA Aggregation in Aqueous Formulation

Symptoms:

  • Visible particulates or cloudiness in the solution.

  • Increased viscosity of the formulation.

  • Inconsistent dosing and spray characteristics.

  • Loss of biological activity.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH Determine the isoelectric point (pI) of DAPTA and adjust the formulation pH to be at least 1-2 units away from the pI to increase electrostatic repulsion between peptide molecules.
High Concentration If feasible, reduce the concentration of DAPTA in the formulation. For high-concentration needs, consider the use of stabilizing excipients.
Inappropriate Buffer Screen different buffer systems (e.g., citrate, phosphate, acetate) at various strengths to identify the one that best maintains DAPTA solubility and stability.
Presence of Destabilizing Excipients Evaluate the compatibility of all excipients with DAPTA. Some salts or preservatives can promote aggregation.
Temperature Fluctuations Store the formulation at recommended temperatures, typically refrigerated (2-8°C), and avoid freeze-thaw cycles.[9]
Issue 2: Poor Permeation Across Nasal Mucosa

Symptoms:

  • Low systemic exposure of DAPTA in preclinical models.

  • High variability in pharmacokinetic profiles.

Possible Causes & Solutions:

CauseRecommended Solution
Low Membrane Permeability Incorporate a permeation enhancer into the formulation. Options include cyclodextrins, chitosan, or certain surfactants. Evaluate the efficacy and safety of each.
Short Residence Time Add a mucoadhesive polymer (e.g., hydroxypropyl methylcellulose, carbopol) to increase the viscosity and residence time of the formulation on the nasal mucosa.[10]
Enzymatic Degradation Co-formulate with enzyme inhibitors, although this can be challenging due to potential toxicity. A more common approach is to use permeation enhancers that facilitate rapid absorption, reducing the time DAPTA is exposed to enzymes.
Issue 3: Inconsistent Spray Performance

Symptoms:

  • Variable shot weight and dose content uniformity.

  • Irregular spray pattern and plume geometry.

  • Inconsistent droplet size distribution.

Possible Causes & Solutions:

CauseRecommended Solution
High Formulation Viscosity Optimize the concentration of viscosity-modifying agents. High viscosity can impede proper atomization of the spray.[7]
Incompatible Device Ensure the nasal spray device is compatible with the formulation's physicochemical properties (viscosity, surface tension).[4][11] Test different devices if necessary.
Improper Actuation Use a validated automated actuator for in-vitro testing to eliminate variability from manual actuation.[12]
Clogging of the Actuator This may be due to peptide aggregation or excipient precipitation. Filter the formulation before filling and ensure all components remain soluble under storage conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for DAPTA Quantification

This protocol outlines a general method for quantifying DAPTA in a nasal spray formulation.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of DAPTA reference standard in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid).

    • Perform serial dilutions to create a calibration curve with at least five concentration points.

  • Sample Preparation:

    • Accurately weigh a sample of the DAPTA nasal spray formulation.

    • Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak corresponding to DAPTA.

    • Construct a calibration curve by plotting peak area against concentration for the standard solutions.

    • Determine the concentration of DAPTA in the sample using the regression equation from the calibration curve.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Analysis

This protocol is for assessing the presence of aggregates in the formulation.

  • Sample Preparation:

    • Dilute the nasal spray formulation with an appropriate buffer to a suitable concentration for DLS analysis. The buffer should be filtered to remove any extraneous particulate matter.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature, typically 25°C.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution data. The presence of a significant population of particles with a hydrodynamic radius much larger than the expected size of monomeric DAPTA indicates aggregation.

    • The polydispersity index (PDI) can also provide information on the heterogeneity of the particle sizes in the sample.

Visualizations

DAPTA_Signaling_Pathway cluster_cell Target Cell (e.g., T-cell, Microglia) cluster_downstream Downstream Signaling DAPTA DAPTA CCR5 CCR5 Receptor DAPTA->CCR5 Antagonizes Notch_NFkB Notch/NF-κB Signaling CCR5->Notch_NFkB Inhibits gp120 gp120 (Viral Envelope Protein) gp120->CCR5 Binds (Blocked by DAPTA) Inflammation Pro-inflammatory Mediators Notch_NFkB->Inflammation Reduces Expression

Caption: DAPTA acts as a CCR5 antagonist, blocking viral entry and downregulating inflammatory pathways.

Formulation_Workflow cluster_dev Formulation Development cluster_char Characterization & Optimization cluster_final Finalization A Define Target Product Profile B Excipient Screening & Compatibility A->B D Develop Analytical Methods A->D C pH & Buffer Optimization B->C E Assess Physical Stability (e.g., DLS) C->E D->E F Characterize Spray Performance (Droplet Size, Spray Pattern) E->F F->C G In-vitro Permeation Studies F->G G->B H Select Candidate Formulation G->H I Device Compatibility Testing H->I J Formal Stability Studies I->J

Caption: A typical workflow for developing and optimizing a peptide nasal spray formulation.

Troubleshooting_Logic cluster_agg Aggregation Issues cluster_perm Permeation Issues cluster_spray Spray Inconsistency Start Issue Encountered Agg_Check Check pH and Buffer Start->Agg_Check Perm_Check Assess Residence Time Start->Perm_Check Spray_Check Evaluate Viscosity & Device Start->Spray_Check Agg_Sol Optimize pH away from pI Screen Stabilizers Agg_Check->Agg_Sol Perm_Sol Add Mucoadhesive Polymer Incorporate Permeation Enhancer Perm_Check->Perm_Sol Spray_Sol Adjust Viscosity Test Alternative Devices Spray_Check->Spray_Sol

Caption: A decision tree for troubleshooting common issues in DAPTA nasal spray formulation.

References

Technical Support Center: Overcoming Low Bioavailability of Oral Therapeutic Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals actively working on improving the oral bioavailability of therapeutic peptide analogs (T-peptide analogs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

Note on Terminology: The term "this compound analog" is used here to refer to "therapeutic peptide analogs" in a general sense, as it does not denote a specific, formally recognized class of peptides in widely available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for this compound analogs?

A1: The oral delivery of peptide and protein drugs faces significant hurdles within the gastrointestinal (GI) tract.[1][2][3] The main obstacles include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[3][4]

  • Low pH Environment: The highly acidic environment of the stomach can lead to the chemical degradation and denaturation of peptides.[4]

  • Poor Epithelial Permeability: The intestinal epithelium forms a significant barrier. Due to their relatively large size, hydrophilicity, and the presence of tight junctions between epithelial cells, peptides exhibit poor absorption into the bloodstream.[3][4]

  • Mucus Barrier: A layer of mucus lines the gastrointestinal tract, which can hinder the diffusion of peptides to the epithelial surface for absorption.[4]

Q2: What are the main strategies being explored to enhance the oral bioavailability of this compound analogs?

A2: Researchers are employing a variety of innovative strategies to overcome the challenges of oral peptide delivery. These can be broadly categorized as:

  • Chemical Modifications: Altering the peptide structure through methods like PEGylation, lipidation, glycosylation, cyclization, and the incorporation of non-natural amino acids can enhance stability and permeability.[3]

  • Formulation Technologies:

    • Permeation Enhancers: These agents, such as sodium caprate (C10) and sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport of peptides.[5][6]

    • Enzyme Inhibitors: Co-formulating peptides with protease inhibitors can protect them from enzymatic degradation in the GI tract.

    • Carrier Systems: Encapsulating peptides in nanoparticles, liposomes, or self-microemulsifying drug delivery systems (SMEDDS) can shield them from the harsh GI environment and facilitate their uptake.[7]

    • Mucoadhesive and Mucus-Penetrating Systems: These systems aim to either increase the residence time of the formulation at the site of absorption or to facilitate the transport of the peptide through the mucus layer.

  • Medical Devices: Novel devices, such as robotic pills and microneedle capsules, are being developed to directly deliver the peptide into the intestinal wall, bypassing many of the primary absorption barriers.[7][8]

Q3: Are there any orally available peptide drugs currently on the market?

A3: Yes, a few peptide-based drugs have been successfully formulated for oral administration and have received regulatory approval. Notable examples include:

  • Semaglutide (Rybelsus®): A GLP-1 receptor agonist used for the treatment of type 2 diabetes, co-formulated with the permeation enhancer SNAC.[5][6]

  • Octreotide (Mycapssa®): A somatostatin analog for the treatment of acromegaly, which utilizes a transient permeation enhancer technology.[6]

  • Cyclosporine: An immunosuppressant peptide that, due to its cyclic structure and lipophilic nature, has a higher intrinsic oral bioavailability compared to many other peptides.[7][9]

Troubleshooting Guides

Caco-2 Permeability Assays

Q: My peptide shows very low apparent permeability (Papp) in our Caco-2 assay. How can I determine if this is due to poor transport or experimental artifacts?

A: Low Papp values can be multifactorial. Here’s a systematic approach to troubleshoot:

  • Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity, which would lead to artificially high permeability. Conversely, consistently high TEER values confirm a tight monolayer, indicating that low Papp is likely a true reflection of the peptide's permeability. You can also assess the leakage of a paracellular marker like Lucifer yellow.[10]

  • Assess Compound Recovery: Low recovery of the test peptide can lead to an underestimation of its permeability.[11] Low recovery may be caused by:

    • Non-specific binding: The peptide may be adsorbing to the plasticware of the assay plate. Including bovine serum albumin (BSA) in the assay buffer can help mitigate this.[11][12]

    • Cellular metabolism: The Caco-2 cells may be metabolizing the peptide. Analyze the receiver compartment for metabolites.

    • Intracellular accumulation: The peptide may be taken up by the cells but not efficiently transported across.

  • Evaluate Efflux: Your peptide could be a substrate for efflux transporters (like P-glycoprotein) expressed on Caco-2 cells, which actively pump it back into the apical (donor) compartment. To investigate this, perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[11] You can confirm this by running the assay in the presence of known efflux pump inhibitors.[10]

Q: We are observing high variability in our Caco-2 assay results between experiments. What could be the cause?

A: High variability can stem from several sources:

  • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and culture duration (typically 18-22 days for differentiation).[11]

  • Assay Buffer Composition: Maintain consistent pH, temperature, and composition of your transport buffer.

  • Unstirred Water Layer: Inadequate agitation during the assay can lead to the formation of an unstirred water layer, which can act as an additional diffusion barrier. Ensure consistent and gentle shaking during the incubation period.[13]

In Situ Single-Pass Intestinal Perfusion (SPIP)

Q: In our SPIP study, we see a significant loss of the peptide from the perfusate, but the plasma concentration is still very low. What could be happening?

A: This discrepancy can be explained by several factors:

  • Intestinal Metabolism: The peptide may be absorbed into the enterocytes but then rapidly metabolized before it can reach the portal circulation.

  • Non-absorptive Loss: It is crucial to rule out non-absorptive loss of the peptide. This can include binding to the intestinal mucus or degradation by enzymes present on the brush border membrane. Preliminary stability studies in intestinal homogenates and blank perfused buffer can help assess this.[14]

  • Biliary Excretion: The peptide might be absorbed and then rapidly cleared from the liver into the bile, re-entering the intestine.

  • Inaccurate Measurement of Luminal Disappearance: Relying solely on the disappearance of the drug from the perfusate can be misleading. It is often more accurate to determine intestinal permeability based on the appearance of the parent drug in the plasma.[15]

Q: How can we improve the predictability of our rat SPIP model for human intestinal absorption?

A: While the rat SPIP model is a valuable preclinical tool, there are inherent species differences. To improve its predictive power:

  • Use appropriate physiological conditions: The pH and composition of the perfusion buffer should mimic the conditions of the specific intestinal segment being studied.[16]

  • Consider Regional Differences: The permeability of a compound can vary along the length of the GI tract. Performing the SPIP study in different intestinal segments (e.g., jejunum, ileum, colon) can provide a more complete picture of its absorption potential.[16]

Quantitative Data on Oral Peptide Bioavailability

The following table summarizes publicly available data on the oral bioavailability of selected therapeutic peptides using different delivery technologies. This data is intended for comparative purposes.

Peptide/AnalogDelivery Technology/Permeation EnhancerSpeciesOral Bioavailability (%)Reference(s)
SemaglutideSNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate)Human0.4 - 1.0[5]
OctreotideTransient Permeation Enhancer (TPE) Technology with Sodium CaprylateHuman~0.7[18]
ExenatideRobotic Pill (transenteric injection)Dog79[8]
ExenatideEndoscopic Transenteric InjectionHuman81[8]
InsulinORMD-0801 (Enteric-coated capsule with EDTA and bile salts)HumanPhase 3 trials have not met primary efficacy endpoints[19][20]
MEDI7219 (GLP-1RA)Tablet with permeation enhancersDog5.92[2]
DD-02S (GLP-1RA)Ligand and fatty acid conjugationDog5[21]
SemaglutideBioJet™ (needleless jet injection)Porcine20.5 (average)[4]
Monoclonal AntibodyGastric Auto-injector (microneedle device)Swineup to 80[7]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound analog.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed cells onto permeable Transwell® inserts (e.g., 12-well format) at an appropriate density.

  • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-developed tight junctions.[11]

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be within the range established by the laboratory for intact monolayers (typically >300 Ω·cm²).[10]

  • Optionally, perform a Lucifer yellow leakage assay to confirm low paracellular permeability.

3. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Add the test peptide solution (at a known concentration in transport buffer) to the apical (donor) compartment.

  • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer. Also, collect a sample from the apical compartment at the beginning and end of the experiment.

4. Bi-directional Transport (for Efflux Assessment):

  • To assess active efflux, perform the experiment in the basolateral-to-apical direction as well. Add the peptide solution to the basolateral compartment and sample from the apical compartment.

5. Sample Analysis and Data Calculation:

  • Quantify the concentration of the peptide in the collected samples using a suitable analytical method (e.g., LC-MS/MS or ELISA).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[11]

  • Calculate the efflux ratio: Papp(B-A) / Papp(A-B).

In Situ Single-Pass Intestinal Perfusion (SPIP)

This protocol outlines the general procedure for conducting an SPIP study in rats. All animal experiments must be performed in accordance with approved animal care and use protocols.

1. Animal Preparation:

  • Fast male Wistar rats overnight with free access to water.

  • Anesthetize the rat and place it on a heated surgical board to maintain body temperature.

  • Perform a midline abdominal incision to expose the small intestine.

2. Intestinal Segment Isolation and Cannulation:

  • Select the desired intestinal segment (e.g., jejunum, ileum).

  • Carefully cannulate both ends of the segment with flexible tubing, ensuring that the blood supply remains intact.

  • Gently rinse the segment with warm saline to remove any residual contents.

3. Perfusion:

  • Perfuse the segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

  • After a stabilization period, switch to the perfusion buffer containing the test peptide at a known concentration and a non-absorbable marker (e.g., phenol red) to correct for any water flux.

  • Collect the perfusate from the outlet cannula at regular intervals for a defined duration (e.g., 90-120 minutes).

  • Simultaneously, collect blood samples from the mesenteric vein draining the perfused segment or from a systemic site at corresponding time points.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the peptide and the non-absorbable marker in the perfusate samples.

  • Analyze the concentration of the peptide in the plasma samples.

  • Calculate the effective permeability (Peff) based on either the disappearance from the lumen or the appearance in the plasma. The latter is often considered more reliable.[15]

Visualizations

Signaling Pathway: Paracellular Transport Enhancement

paracellular_transport cluster_blood Bloodstream Enterocyte1 Enterocyte 1 Enterocyte2 Enterocyte 2 Peptide This compound Analog TJ Tight Junction (Closed) Peptide->TJ Blocked TJ_Open Tight Junction (Open) Peptide->TJ_Open Passes through Enhancer Permeation Enhancer (e.g., SNAC) Enhancer->TJ Acts on Absorption Systemic Absorption TJ->TJ_Open Transient Opening TJ_Open->Absorption

Caption: Mechanism of paracellular permeation enhancement for oral peptide delivery.

Experimental Workflow: Caco-2 Permeability Assay

caco2_workflow start Start culture Culture Caco-2 cells on Transwell inserts (18-22 days) start->culture integrity Assess monolayer integrity (TEER measurement) culture->integrity integrity->culture Integrity Failed transport Perform bi-directional transport experiment integrity->transport Integrity OK analysis Analyze samples (LC-MS/MS or ELISA) transport->analysis calculate Calculate Papp and Efflux Ratio analysis->calculate end End calculate->end oral_delivery_strategies Barriers Barriers to Oral Peptide Delivery Enzymatic_Degradation Enzymatic Degradation Barriers->Enzymatic_Degradation Poor_Permeability Poor Permeability Barriers->Poor_Permeability Harsh_pH Harsh pH Environment Barriers->Harsh_pH Mucus_Barrier Mucus Barrier Barriers->Mucus_Barrier Strategies Enhancement Strategies Enzyme_Inhibitors Enzyme Inhibitors Strategies->Enzyme_Inhibitors Permeation_Enhancers Permeation Enhancers Strategies->Permeation_Enhancers Enteric_Coating Enteric Coating Strategies->Enteric_Coating Mucus_Penetrating_Systems Mucus-Penetrating Systems Strategies->Mucus_Penetrating_Systems Chemical_Modification Chemical Modification Strategies->Chemical_Modification Carrier_Systems Carrier Systems Strategies->Carrier_Systems Enzyme_Inhibitors->Enzymatic_Degradation Counteracts Permeation_Enhancers->Poor_Permeability Improves Enteric_Coating->Harsh_pH Protects from Mucus_Penetrating_Systems->Mucus_Barrier Overcomes Chemical_Modification->Enzymatic_Degradation Increases Stability Chemical_Modification->Poor_Permeability Enhances Permeation Carrier_Systems->Enzymatic_Degradation Protects from Carrier_Systems->Harsh_pH Protects from

References

Technical Support Center: T-Peptide Experiment Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common reproducibility issues encountered during T-peptide experiments. The following troubleshooting guides and FAQs are designed to offer direct, actionable solutions to specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of irreproducibility in this compound experiments?

A1: Reproducibility issues in this compound experiments can arise from several factors throughout the experimental workflow. The primary sources of variability include:

  • Peptide Synthesis and Purity: Impurities such as truncated sequences, deletion sequences, or residual chemicals from the synthesis process (e.g., trifluoroacetic acid - TFA) can lead to unexpected biological responses or interfere with assays.[1][2][3]

  • Peptide Handling and Storage: T-peptides are sensitive to degradation from improper storage temperatures, repeated freeze-thaw cycles, and exposure to light and moisture.[1][4][5]

  • Solubility and Aggregation: Poor solubility can lead to inaccurate peptide concentrations and aggregation, which can alter the peptide's biological activity and cause inconsistent results.

  • Experimental Protocol Variations: Minor differences in cell culture conditions, incubation times, and assay procedures can significantly impact the outcome of experiments.

  • Biological Reagents and Systems: The health and passage number of cell lines, as well as variations in serum and media, can introduce variability.

Q2: What is the recommended purity level for T-peptides used in cellular assays?

A2: The required peptide purity depends on the specific application. For most in vitro T-cell stimulation assays, a purity of >95% is recommended to minimize the risk of off-target effects from impurities. For sensitive assays or in vivo studies, a purity of >98% may be necessary. Crude peptides are not recommended for biological assays as they contain a high percentage of non-peptidic impurities that can interfere with the experiment.[3]

Q3: How should I properly store my lyophilized and reconstituted T-peptides?

A3: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccator to protect them from moisture.[1][4][5] Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[1][4] Peptides in solution are significantly less stable than in their lyophilized form.[4]

Q4: My this compound is difficult to dissolve. What is the best approach for solubilization?

A4: The solubility of a this compound is determined by its amino acid sequence. A general approach is to first try sterile water. If the peptide is acidic (net negative charge), a small amount of a basic buffer like 0.1 M ammonium bicarbonate can be used. If the peptide is basic (net positive charge), an acidic solvent like 10-30% acetic acid in water may be effective. For very hydrophobic peptides, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide, followed by slow dilution with an aqueous buffer. Always test the solubility of a small amount of the peptide first.[6]

Troubleshooting Guides

Peptide Synthesis and Purity Issues
Problem Possible Cause Recommended Solution
Inconsistent T-cell activation with different peptide batches. Peptide impurities (e.g., truncated or deletion sequences) are present in one or more batches.[2][3]Always use peptides of the same high-purity grade (ideally >95%).Request a Certificate of Analysis (CoA) with HPLC and mass spectrometry data for each batch to verify purity and identity.If possible, test new batches against a previously validated batch in a side-by-side comparison.
High background or non-specific cell death in culture. Residual trifluoroacetic acid (TFA) from the purification process is toxic to cells.[1][7]Request TFA removal service from the peptide supplier (e.g., exchange to acetate or hydrochloride salt form).[5]If TFA is present, ensure the final concentration in your cell culture is minimal.
Observed biological activity does not match expected activity. The peptide sequence may contain modifications or errors from synthesis.Confirm the molecular weight of the peptide using mass spectrometry to ensure it matches the expected sequence.Consult with the peptide synthesis provider to review the synthesis and purification data.
Peptide Handling and Stability Issues
Problem Possible Cause Recommended Solution
Loss of peptide activity over time in stored solutions. Peptide degradation due to repeated freeze-thaw cycles.[1]Oxidation of sensitive amino acids (e.g., Cys, Met, Trp).Hydrolysis of the peptide in aqueous solution.Aliquot peptide solutions into single-use volumes and store at -80°C.[4]For peptides with sensitive residues, use degassed buffers and consider adding antioxidants if compatible with your assay.Prepare fresh solutions from lyophilized powder for critical experiments.
Variability in results between experiments run on different days. Inconsistent peptide concentration due to improper handling of lyophilized powder.Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[4]Weigh out the required amount of peptide quickly and reseal the vial tightly.
Solubility and Aggregation Issues
Problem Possible Cause Recommended Solution
Visible precipitates in the peptide stock solution or in culture wells. The peptide has poor solubility in the chosen solvent.The peptide is aggregating at the working concentration.Refer to the peptide's properties to select an appropriate solvent (see FAQ 4).Use sonication to aid dissolution.Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it further in the assay buffer.
Low or no biological activity observed. Peptide aggregation is preventing interaction with its target receptor.Perform a solubility test to determine the optimal solvent and concentration.Consider using additives that can reduce aggregation, if compatible with the assay.Analyze the peptide solution for aggregates using techniques like dynamic light scattering (DLS).

Data Presentation

Table 1: Impact of Peptide Purity on T-Cell Activation (IFN-γ Secretion)

Peptide PurityIFN-γ Spot Forming Cells (SFCs) per 10^6 PBMCs (Mean ± SD)
Crude (<70%)45 ± 15
>80%150 ± 25
>95%250 ± 18
>98%255 ± 20

Note: Data are representative and compiled from typical results seen in T-cell stimulation assays. Actual results will vary depending on the peptide sequence and donor cells.

Table 2: Stability of a Lyophilized this compound Under Different Storage Conditions Over 6 Months

Storage TemperaturePurity after 6 months (%)
Room Temperature (25°C)75%
4°C90%
-20°C>98%
-80°C>99%

Note: Data are illustrative of typical peptide degradation rates.[8]

Experimental Protocols

Protocol for this compound Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
  • Immobilization of the Receptor:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the receptor protein (e.g., purified T-cell receptor or MHC-peptide complex) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase where only running buffer is injected.

    • Regenerate the sensor surface between different peptide concentrations if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Recruits pMHC Peptide-MHC pMHC->TCR Binds LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits Ras Ras-GRP LAT->Ras PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Lck->CD3 Phosphorylates ITAMs ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates ITK ITK SLP76->ITK Recruits ITK->PLCg1 Activates Calcineurin Calcineurin IP3->Calcineurin Activates via Ca²⁺ PKC PKCθ DAG->PKC Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB Activates MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 Activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway.

experimental_workflow cluster_prep Peptide Preparation & QC cluster_handling Handling & Storage cluster_assay Cellular Assay cluster_analysis Data Analysis synthesis Peptide Synthesis purification HPLC Purification synthesis->purification qc MS & HPLC Analysis purification->qc storage Lyophilized Storage (-20°C to -80°C) qc->storage reconstitution Solubilization storage->reconstitution aliquoting Aliquoting reconstitution->aliquoting cell_culture Cell Culture aliquoting->cell_culture stimulation This compound Stimulation cell_culture->stimulation readout Assay Readout (e.g., ELISpot, Flow Cytometry) stimulation->readout data_acquisition Data Acquisition readout->data_acquisition interpretation Interpretation & Troubleshooting data_acquisition->interpretation

Caption: General Experimental Workflow for this compound Assays.

References

Technical Support Center: Optimizing T-Peptide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing T-peptide concentration for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for T-peptides in cell-based assays?

The optimal concentration of a this compound can vary significantly depending on the specific peptide, the cell type used, and the assay being performed. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions. Generally, a starting range of 0.5 µM to 50 µM can be tested.[1][2] For some peptides, concentrations up to 400 μg/mL have been used without cytotoxic effects.[3]

Q2: How can I determine the optimal cell seeding density for my assay?

Optimizing cell seeding density is critical for a successful assay. The cell number should be high enough to produce a measurable signal but low enough to avoid overcrowding, which can affect cell health and metabolism.[4] It is recommended to test different cell densities during assay development to determine the optimal density for your specific cell line and assay conditions.[4] For example, a common starting point for 96-well plates is 10,000 cells/well.[1]

Q3: My this compound is causing unexpected cell death. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity:

  • High Peptide Concentration: The this compound concentration may be too high, leading to off-target effects or direct toxicity. A dose-response curve is essential to identify a non-toxic working concentration.

  • Contaminants: The peptide preparation may be contaminated with substances toxic to cells.

    • Trifluoroacetic Acid (TFA): TFA is often used in peptide synthesis and purification. Residual TFA in the peptide stock can be cytotoxic.[5] Consider TFA removal or using a peptide salt with a different counter-ion.

    • Endotoxins: Endotoxins (lipopolysaccharides) from gram-negative bacteria are potent immune stimulators and can cause cell death, particularly in immune cell assays.[5][6] Ensure your peptide is tested for and free of endotoxins.[5]

  • Peptide Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can alter their activity and potentially increase cytotoxicity.[5]

  • Improper Storage: Peptides should be stored lyophilized and protected from moisture and repeated freeze-thaw cycles to prevent degradation.[5]

Q4: I am observing high background or non-specific activation in my T-cell assay. What could be the issue?

High background in T-cell assays can be caused by:

  • Endotoxin Contamination: As mentioned, endotoxins can non-specifically activate immune cells like T-cells, leading to false-positive results.[6]

  • Peptide Impurities: Impurities from the peptide synthesis process can sometimes elicit T-cell responses that are not specific to the target peptide.[7] Using highly purified peptides is recommended.

  • Autofluorescence: Cellular components and some media components (like phenol red) can cause autofluorescence, leading to high background in fluorescence-based assays.[8] Using phenol red-free media and red-shifted fluorescent dyes can help mitigate this.[8]

Q5: How should I prepare and store my this compound stock solutions?

Proper handling and storage are critical for maintaining peptide integrity:

  • Dissolution: Dissolve lyophilized peptides in an appropriate sterile solvent, ensuring complete dissolution to avoid aggregates.[9]

  • Storage: Store peptide stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]

Troubleshooting Guides

Issue 1: Poor Reproducibility or High Variability in Assay Results
Potential Cause Troubleshooting Step
Pipetting Errors Ensure pipettes are calibrated. Mix cell suspensions and reagents thoroughly but gently before pipetting.[4]
Inconsistent Cell Health Use cells that are in the logarithmic growth phase. Avoid using cells that have been passaged too many times.[4][10]
Peptide Degradation Aliquot peptide stocks to avoid multiple freeze-thaw cycles. Store lyophilized peptides and solutions properly.[5]
Edge Effects in Plates To minimize evaporation in outer wells during long incubation times, fill them with sterile media or PBS.[10]
Improper Dissolution Ensure the peptide is fully dissolved before use to prevent concentration inconsistencies.[11]
Issue 2: No or Low Signal in the Assay
Potential Cause Troubleshooting Step
Sub-optimal Peptide Concentration Perform a dose-response experiment to find the optimal concentration.[9]
Incorrect Assay Window Optimize cell seeding density to ensure a measurable signal.[4]
Peptide Inactivity Check for potential peptide degradation due to improper storage or oxidation.[5]
Incorrect Reader Settings Ensure the microplate reader settings (e.g., gain, read height) are optimized for your assay.[8] For adherent cells, bottom reading is often preferred.[8]
Short Incubation Time The incubation time with the this compound may be too short to elicit a response. Optimize the incubation period.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[1] Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of the this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the this compound at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Table 1: Common Cell Viability/Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[12]Inexpensive, widely used.Insoluble formazan requires a solubilization step; can be toxic to cells.[12][13]
MTS Reduction of a tetrazolium compound to a soluble formazan product.[12]Soluble product, no solubilization step needed; less toxic than MTT.[12]More expensive than MTT.
WST-1/CCK-8 Utilizes a water-soluble tetrazolium salt that is reduced to a soluble formazan.[1][3]High sensitivity, low toxicity, simple procedure.[1]Can be more expensive than MTT.
Apoptosis (Annexin V) Assay

This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin or a cell scraper. For suspension cells, proceed to the next step.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[14]

Table 2: Common Apoptosis Assays

AssayMarker DetectedMethod
Annexin V Staining Phosphatidylserine externalization on the outer cell membrane.Flow Cytometry
Caspase Activity Activity of caspase enzymes (e.g., Caspase-3/7), key mediators of apoptosis.[15]Plate Reader (Fluor/Lumin)
TUNEL Assay DNA fragmentation, a hallmark of late-stage apoptosis.[14]Flow Cytometry, Microscopy

Visualizations

Experimental_Workflow_for_T_Peptide_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding (Optimize Density) Cell_Culture->Seeding Peptide_Prep This compound Preparation (Stock Solution) Treatment This compound Treatment (Dose-Response) Peptide_Prep->Treatment Seeding->Treatment Incubation Incubation (Optimize Time) Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., Reagent Addition) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) Assay_Specific_Steps->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Determine Optimal Concentration Data_Analysis->Conclusion

Caption: General workflow for optimizing this compound concentration.

T_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4_CD8 CD4/CD8 MHC Peptide:MHC CD4_CD8->MHC CD4_CD8->Lck MHC->TCR Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K activates B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 activates PLCg1 PLCγ1 ZAP70->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT Ca²⁺ release NFkB NF-κB DAG->NFkB via PKCθ AP1 AP-1 DAG->AP1 via MAPK Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-cell receptor signaling pathway.

References

minimizing off-target effects of T-peptide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for T-Peptide In Vitro Studies. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize off-target effects during their experiments.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are T-peptides and why are off-target effects a concern?

T-peptides are short peptide sequences, often 8-11 amino acids long for MHC-I and 15-24 for MHC-II complexes, that can be recognized by T-cell receptors (TCRs) when presented by Major Histocompatibility Complex (MHC) molecules.[1] They are crucial in immunology research and the development of therapeutics like vaccines and adoptive T-cell therapies.[1][2][3] Off-target effects occur when a this compound or a TCR designed to recognize a specific peptide interacts with unintended molecules or cells, which can lead to toxicity, reduced efficacy, and misleading experimental results.[4][5] In clinical applications, off-target recognition can result in the lethal destruction of healthy tissue.[6][7]

Q2: What are the primary causes of off-target effects in vitro?

Off-target effects in vitro can stem from several factors:

  • Peptide Cross-Reactivity: The engineered T-cell receptor may recognize other structurally similar peptides presented on the MHC complex.[8] Enhancing TCR affinity for a target peptide can inadvertently increase its reactivity towards similar peptides.[4]

  • Nonspecific Binding: Peptides can adhere to various surfaces, such as pipette tips, tubes, and plates, leading to inaccurate concentrations and experimental variability.[9][10] This is often caused by hydrophobic or electrostatic interactions.

  • Peptide Quality and Stability: Issues like poor solubility, aggregation, degradation over time, or contamination with endotoxins or trifluoroacetic acid (TFA) from synthesis can cause inconsistent results and cellular stress.[11][12][13][14]

  • Experimental Conditions: Suboptimal assay conditions, such as inappropriate buffer composition, cell density, or peptide concentration, can contribute to off-target activity.[15][16]

Experimental Design & Troubleshooting

Q3: My peptide appears to have low solubility. How can I address this?

Poor peptide solubility can lead to aggregation and variable results.[14] First, review the peptide's amino acid sequence to predict its properties. For solubilization, it is crucial to use the correct solvents.[9][10] A general strategy is to start with sterile water, and if the peptide does not dissolve, add acid (for basic peptides) or base (for acidic peptides). For very hydrophobic peptides, organic solvents like DMSO may be necessary, but the final concentration in cell cultures should not exceed 0.1% to avoid toxicity.[11][14] It is also recommended to perform a peptide solubility test to determine the optimal buffer and pH.[14]

Q4: I'm observing high background or nonspecific binding in my assays. What can I do?

High background can obscure specific interactions. To reduce nonspecific binding, consider the following strategies:

  • Use Blocking Agents: Add unrelated proteins like Bovine Serum Albumin (BSA) or non-ionic detergents such as Tween-20 (at ~0.1% v/v) to your buffers to block nonspecific binding sites on assay surfaces.[9][17]

  • Optimize Washing Steps: Incorporate more stringent wash buffers. For instance, after pulldowns, washes with high salt concentration buffers (e.g., 1M KCl) or mild denaturants (e.g., 2M urea) can be effective, depending on the stability of your interaction.[17]

  • Use Low-Binding Materials: Utilize polypropylene tubes and pipette tips specifically designed for low protein and peptide binding to minimize loss of material during sample preparation.[9]

  • Adjust Peptide Concentration: Perform a serial dilution of your peptide to find the optimal concentration that yields the lowest background signal while maintaining on-target activity.[18]

Q5: My experimental results are inconsistent between batches of the same peptide. What could be the cause?

Inconsistency often points to issues with peptide integrity or experimental setup:

  • Peptide Degradation: Avoid multiple freeze-thaw cycles, which can degrade the peptide.[11][14] Aliquot the peptide stock solution upon initial dissolution and store it properly.[11]

  • Contamination: Residual TFA from peptide synthesis can inhibit cell proliferation and interfere with cellular assays.[14] Similarly, endotoxin contamination can trigger unwanted immune responses.[14] Ensure you are using high-purity peptides with controlled counter-ion and endotoxin levels.

  • Incorrect Concentration: The calculated peptide concentration may be inaccurate. It is important to distinguish between total peptide content and net peptide content, as impurities and counter-ions affect the actual amount of active peptide.[14]

  • Assay Conditions: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent across experiments.[16]

Experimental Parameters & Data

The following table summarizes common quantitative parameters used in this compound in vitro experiments, compiled from various protocols.

ParameterRecommended Range/ValueApplication ContextSource(s)
Peptide Concentration 1 µM - 100 µMT-cell stimulation, cytotoxicity assays[15][19][20]
2-10 mM (Stock Solution)Initial peptide dissolution in DMSO[11]
DMSO Concentration < 0.1% (Final in culture)To avoid cellular toxicity[11]
Cell Density (PBMCs) 1 x 10^6 cells/mLT-cell expansion protocols[11]
Effector:Target Ratio 1:1In vitro cytotoxicity assays[20]
Peptide Purity >95%General use in cellular assays[13]
Endotoxin Levels ≤ 0.01 EU/µgImmunological and cellular assays[14]

Key Experimental Protocols

Protocol 1: T-Cell Stimulation for Off-Target Screening

This protocol is adapted from methods for expanding antigen-specific T-cells to evaluate their response to target and potential off-target peptides.[11][15]

  • Peptide Preparation:

    • Dissolve lyophilized peptides in an appropriate solvent (typically DMSO for hydrophobic peptides) to a stock concentration of 2-10 mM.[11] Ensure peptides are fully dissolved to prevent aggregation.[11]

    • Create working solutions by diluting the stock in culture medium. The final peptide concentration for stimulation is typically between 1 µM and 10 µM.[15]

    • CRITICAL: Keep the final DMSO concentration in the cell culture below 0.1%.[11] Aliquot and store stock solutions to avoid freeze-thaw cycles.[11]

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human samples.

    • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in a suitable medium like X-VIVO 15.[11]

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[11]

  • Co-culture and Stimulation:

    • Plate the PBMC suspension in 24-well plates.

    • Add the prepared peptides (both target and potential off-target sequences) to the corresponding wells. Include a no-peptide (unstimulated) control and a positive control (e.g., a known mitogen or control peptide).

    • Incubate for 90 minutes at 37°C with 5% CO2 to allow for peptide pulsing.[15]

    • Continue the culture for several days to allow for T-cell expansion and activation.

  • Readout:

    • Assess T-cell response using assays such as ELISpot, intracellular cytokine staining followed by flow cytometry, or proliferation assays (e.g., CFSE).[11][15] A strong response to a non-target peptide indicates an off-target effect.

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the ability of peptide-stimulated T-cells to kill target cells pulsed with specific peptides, which is crucial for identifying unwanted killing of cells presenting off-target peptides.[20]

  • Preparation of Effector Cells:

    • Stimulate and expand PBMCs with the this compound of interest as described in Protocol 1. These will serve as the effector cells.

  • Preparation of Target Cells:

    • Use a suitable target cell line, such as T2 cells, which are deficient in TAP and can be easily pulsed with exogenous peptides.[20]

    • Incubate T2 cells (e.g., 1 x 10^6 cells/well) with the target peptide and a panel of potential off-target peptides (typically at 100 µM) for 18 hours at 37°C.[20] Use T2 cells without peptide as a negative control.[20]

  • Cytotoxicity Assay:

    • Label the effector (peptide-stimulated PBMCs) and target (peptide-pulsed T2) cells with different fluorescent dyes (e.g., CFSE at high and low concentrations, respectively).[20]

    • Co-culture the effector and target cells at a defined ratio (e.g., 1:1) for 4-24 hours.[20]

    • Analyze the cell mixture using flow cytometry to quantify the percentage of lysed target cells. An increase in the killing of cells pulsed with non-target peptides indicates a cytotoxic off-target effect.

Visual Guides and Workflows

Workflow for Assessing and Mitigating Off-Target Effects

This diagram outlines a systematic approach for identifying and minimizing off-target effects of T-peptides in vitro.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Initial In Vitro Screening cluster_2 Phase 3: Functional & Toxicity Assessment cluster_3 Phase 4: Analysis & Optimization start Peptide Design (Target Selection) blast In Silico Screening (BLAST, Motif Search) start->blast synth Peptide Synthesis (High Purity >95%) blast->synth bind Binding Assays (TCR to pMHC) synth->bind activate T-Cell Activation Assays (Cytokine Release, ELISpot) bind->activate cyto Cytotoxicity Assays (Target vs. Off-Target Cells) activate->cyto prolif Cell Proliferation/ Viability Assays (MTT, etc.) cyto->prolif off_target Off-Target Effect Detected? prolif->off_target optimize Optimize Peptide Sequence (e.g., Alanine Scanning) off_target->optimize Yes finish Lead Candidate Identified off_target->finish No optimize->blast

Caption: A workflow for this compound off-target assessment.

Troubleshooting Logic for Inconsistent Assay Results

This diagram provides a decision-making tree to troubleshoot common sources of variability in this compound experiments.

G cluster_peptide Peptide Integrity Issues cluster_assay Assay Condition Issues start Inconsistent or Failed Assay Results q1 Check Peptide Solubility & Aggregation start->q1 q2 Verify Peptide Purity & Concentration start->q2 q3 Assess Peptide Stability (Avoid Freeze-Thaw) start->q3 q4 High Background Signal? start->q4 q5 Low Specific Signal? start->q5 sol1 Test different solvents. Use low-binding tubes. q1->sol1 sol2 Use high-purity peptide. Confirm net peptide content. q2->sol2 sol3 Aliquot stock solutions. Store properly. q3->sol3 sol4 Add blocking agents (BSA, Tween). Optimize wash steps. q4->sol4 sol5 Optimize peptide concentration. Check cell viability & density. q5->sol5

Caption: A troubleshooting guide for this compound assays.

Simplified TCR Signaling Pathway

This diagram illustrates the basic signaling cascade initiated by the specific binding of a this compound presented on an MHC molecule to a T-Cell Receptor (TCR), leading to T-cell activation. Off-target binding can erroneously trigger this pathway.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC Complex (Peptide + MHC) TCR TCR/CD3 Complex MHC->TCR Binding Event (On- or Off-Target) Lck Lck Activation TCR->Lck ZAP70 ZAP70 Recruitment & Phosphorylation Lck->ZAP70 PLC PLCγ Activation ZAP70->PLC TF Transcription Factor Activation (NFAT, AP-1) PLC->TF Response T-Cell Response (Cytokine Release, Proliferation) TF->Response

Caption: TCR signaling pathway upon peptide-MHC binding.

References

Technical Support Center: Strategies to Prevent T-Peptide Degradation in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing T-peptide degradation in serum. Below you will find frequently asked questions for a general overview and a detailed troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound is degrading in serum?

A1: Peptide degradation in serum is primarily caused by proteolytic enzymes that cleave peptide bonds.[1][2] Key factors include:

  • Proteases: Serum contains a complex mixture of proteases, such as endopeptidases (cleaving within the peptide chain) and exopeptidases (cleaving at the N- or C-terminus), which are the main drivers of degradation.[3][4][5]

  • pH and Temperature: The stability of peptides is highly dependent on pH and temperature. Assays are typically conducted at physiological temperature (37°C), which can accelerate degradation rates.[1][6]

  • Oxidation: Peptides containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation, which can alter their structure and function.[1][7]

  • Aggregation: Some peptides can aggregate or clump together, leading to insolubility and loss of biological activity.[1]

Q2: What are the main strategic approaches to improve the serum stability of my this compound?

A2: Strategies to enhance peptide stability fall into two main categories: chemical modification of the peptide itself and formulation-based approaches.[8][9]

  • Chemical Modifications: This involves altering the peptide's structure to make it more resistant to enzymatic cleavage. Common methods include substituting L-amino acids with D-amino acids, modifying the N- or C-terminus (e.g., acetylation or amidation), cyclization, and incorporating unnatural amino acids.[3][8][9]

  • Conjugation/Formulation: This approach protects the peptide from the serum environment. Techniques include PEGylation (attaching polyethylene glycol chains), encapsulation in protective matrices like liposomes, or conjugation to larger proteins like albumin.[1][3][5]

Q3: How do I choose the best stabilization strategy for my specific this compound?

A3: The optimal strategy depends on the peptide's sequence, its known cleavage sites, and its intended application. A good starting point is to identify the degradation products using mass spectrometry to locate the primary cleavage sites.[10] If degradation occurs at the ends, N- or C-terminal modifications are effective.[3][5] If cleavage occurs at specific internal sites (e.g., after an Arginine residue), substituting that amino acid with a non-natural analog can dramatically increase stability.[11][12] For overall protection and to extend circulation half-life, PEGylation or albumin conjugation are powerful options.[3][5]

Q4: What is the difference between testing stability in serum versus plasma?

A4: The choice between serum and plasma can significantly impact results because their protease profiles differ. Plasma is obtained by centrifuging blood treated with anticoagulants, which inhibit certain proteases (e.g., those in the coagulation cascade).[2][10] Serum is derived from clotted blood, a process that activates proteases.[2][10] Consequently, peptides often degrade faster in serum than in plasma, and stability results may not be directly comparable.[2][10] Some studies even report that peptides are most stable in fresh whole blood.[2][10]

Troubleshooting Guide

Problem 1: My peptide degrades almost instantly (<5 minutes) during the in vitro serum stability assay.

Possible Cause Suggested Solution
Highly Susceptible Sequence: The peptide may contain multiple sites that are easily cleaved by abundant serum proteases (e.g., trypsin-like proteases that cleave after Arginine or Lysine).[2]
Solution 1: Use Protease Inhibitors. For initial experiments to understand the degradation profile, add a broad-spectrum protease inhibitor cocktail to the serum. This helps confirm that degradation is enzymatic. Note that this is for analytical purposes and not a viable in vivo strategy.[4]
Solution 2: N- and C-Terminal Capping. Rapid degradation is often initiated by exopeptidases. Modify the N-terminus with acetylation and the C-terminus with amidation to block these enzymes.[3][5]
Solution 3: D-Amino Acid Substitution. Replace key L-amino acids at suspected cleavage sites with their corresponding D-enantiomers, which are resistant to proteolysis.[8][9]
Improper Sample Handling: Repeated freeze-thaw cycles of the peptide stock solution or the serum can lead to peptide degradation and altered enzymatic activity.[7][13]
Solution: Aliquot both the peptide stock solution and the serum upon receipt and store them at -20°C or -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[14]

Problem 2: The results of my stability assay are inconsistent and not reproducible.

Possible Cause Suggested Solution
Variability in Serum/Plasma Batches: Different batches of commercial serum or plasma, or samples from different donors, can have varying levels and types of enzymatic activity.[15]
Solution: For a given set of experiments, use a single, pooled batch of serum or plasma to ensure consistency. When starting a new batch, run a control experiment with a reference peptide to benchmark its activity.
Inconsistent Experimental Conditions: Minor variations in incubation time, temperature, or the ratio of peptide to serum can lead to different results.[6]
Solution: Standardize the protocol meticulously. Use a calibrated incubator or water bath set to exactly 37°C. Ensure precise timing for all steps, from adding the peptide to quenching the reaction.
Peptide Adsorption to Surfaces: Peptides, especially hydrophobic ones, can stick to the walls of plastic tubes, leading to an apparent loss of peptide that is mistaken for degradation.
Solution: Use low-protein-binding microcentrifuge tubes for all steps of the experiment.
Precipitation Method Inefficiency: The method used to stop the reaction and precipitate serum proteins (e.g., adding strong acids or organic solvents) can lead to co-precipitation of the peptide, causing analyte loss and variability.
Solution: Optimize the precipitation step. Mixtures of organic solvents (like acetonitrile) are often more effective at preserving the peptide in the supernatant than strong acids. Test different methods to see which provides the highest and most consistent peptide recovery.

Quantitative Data on Stabilization Strategies

The following table summarizes the impact of various stabilization strategies on the half-life of different peptides in serum or plasma.

Peptide/AnalogModification StrategyHalf-Life (Original)Half-Life (Modified)Fold ImprovementSource
Gonadotropin-Releasing Hormone (GnRH) Unnatural Amino Acid Substitution (Triptorelin)5 minutes2.8 hours~34x[3]
Glucose-Dependent Insulinotropic Polypeptide (GIP) N-Terminal Acetylation (N-AcGIP)2-5 minutes>24 hours>288x[3]
GLP-1 Site-Specific PEGylation(Not specified)16-fold increase in plasma half-life in rats16x[3]
Antimicrobial Peptide (NH₂-RRWRIVVIRVRR-CONH₂) Arginine replaced with α-amino-3-guanidino-propionic acid (Agp)Nearly total degradation after 8h<20% degraded after 8hSignificant[11]
Gelatinase Inhibitor (CTTHWGFTLC) Incorporation of 5-fluorotryptophan(Not specified)6-fold enhancement in serum stability6x[16]
Peptide 2 (Tam-labeled) Tested in different media3.2 hours (in blood plasma)23.3 hours (in HEK-293 supernatant)~7.3x[15]

Experimental Protocols

Key Experiment: In Vitro Peptide Stability Assay in Serum

This protocol outlines a standard procedure to determine the half-life of a this compound in serum.

1. Materials:

  • Lyophilized this compound

  • Human or animal serum (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • HPLC or LC-MS system for analysis

2. Procedure:

  • Preparation:

    • Allow serum to thaw on ice. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any lipids or cryoprecipitates.[17] Use the clear supernatant for the assay.

    • Prepare a stock solution of the this compound in an appropriate buffer (e.g., PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the serum to 37°C for 10-15 minutes.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL). Mix gently by pipetting. This is your Time 0 (T₀) sample.

    • Immediately withdraw an aliquot (e.g., 50 µL) from the mixture and add it to another tube containing the quenching solution (e.g., 150 µL of cold acetonitrile/TFA). This stops the enzymatic reaction for the T₀ point.

    • Place the remaining serum-peptide mixture in the 37°C incubator.

  • Time-Course Sampling:

    • At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw another aliquot (50 µL) and quench it in the same manner. The time points should be adjusted based on the expected stability of the peptide.

  • Sample Processing:

    • Vortex all quenched samples vigorously for 30 seconds to ensure complete protein precipitation.

    • Incubate the samples on ice for 20 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

  • Analysis:

    • Analyze the supernatant using Reverse-Phase HPLC (RP-HPLC) or LC-MS.[6][10]

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Interpretation:

    • Normalize the peak area of the intact peptide at each time point to the peak area at T₀ (set to 100%).

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded.

Visualizations

Peptide_Degradation_Pathways cluster_strategies Intervention Strategies Peptide Intact this compound N_Frag N-Terminal Fragments Peptide->N_Frag C_Frag C-Terminal Fragments Peptide->C_Frag Internal_Frag Internal Fragments Peptide->Internal_Frag Exo Exopeptidases Exo->Peptide Cleave Termini Endo Endopeptidases Endo->Peptide Cleave Internally NC_Mod N/C-Terminal Modification NC_Mod->Exo Blocks Cyclization Cyclization Cyclization->Exo Hinders Cyclization->Endo Hinders AA_Sub D-Amino Acid or Unnatural AA Sub AA_Sub->Endo Resists

Caption: Key enzymatic degradation pathways and corresponding stabilization strategies.

Experimental_Workflow start Start prep_serum 1. Prepare Serum (Thaw, Centrifuge) start->prep_serum mix 3. Mix Peptide with Pre-warmed Serum prep_serum->mix prep_peptide 2. Prepare Peptide Stock Solution prep_peptide->mix t0 4. Take T₀ Sample & Quench Immediately mix->t0 incubate 5. Incubate Mixture at 37°C mix->incubate precipitate 7. Precipitate Proteins & Centrifuge t0->precipitate sampling 6. Collect & Quench Time-Course Samples incubate->sampling sampling->precipitate analyze 8. Analyze Supernatant (HPLC / LC-MS) precipitate->analyze calculate 9. Calculate Half-Life analyze->calculate end End calculate->end

Caption: Workflow for an in vitro peptide serum stability assay.

Troubleshooting_Logic start Problem: Peptide Stability Issue is_fast Is degradation very rapid (<5 min)? start->is_fast is_inconsistent Are results inconsistent? start->is_inconsistent is_fast->is_inconsistent No fast_sol Likely Cause: Highly Susceptible Sequence Solutions: 1. N/C-Terminal Capping 2. D-Amino Acid Substitution 3. Cyclization is_fast->fast_sol Yes check_serum Use a single, pooled serum/plasma batch is_inconsistent->check_serum Yes check_protocol Standardize protocol (temp, time, ratios) check_serum->check_protocol check_tubes Use low-protein- binding tubes check_protocol->check_tubes check_precip Optimize protein precipitation method check_tubes->check_precip

References

Technical Support Center: Refining T-Peptide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining T-peptide dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as Peptide T, is an HIV entry inhibitor. Its more stable and orally active analog, RAP-103, is a multi-chemokine receptor antagonist that targets CCR2, CCR5, and CCR8.[1][2][3] By blocking these receptors, particularly CCR5, it can modulate inflammatory responses and has shown neuroprotective effects in various preclinical models.[1][2][4]

Q2: What are the recommended starting dosages for this compound analogs like RAP-103 in preclinical in vivo studies?

A2: The optimal dosage of RAP-103 can vary depending on the animal model, the route of administration, and the specific research question. Based on published preclinical studies in rats, here are some recommended starting dose ranges:

  • For neuropathic pain models (oral administration): 0.02 mg/kg/day to 0.5 mg/kg/day.[1][5]

  • For opioid withdrawal models (intraperitoneal injection): 1 mg/kg, administered daily.[1][2]

  • To enhance morphine analgesia (intraperitoneal injection): A single dose of 0.5 mg/kg co-administered with morphine.[1][5]

It is crucial to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.

Q3: How should I prepare and administer RAP-103 for in vivo studies?

A3: For oral administration (gavage), RAP-103 can be dissolved in water.[1] For intraperitoneal (IP) injections, saline is a suitable vehicle.[2] Peptides like RAP-103 are typically supplied as a lyophilized powder and should be reconstituted in a sterile, appropriate solvent. It is recommended to gently swirl or roll the vial to dissolve the peptide, avoiding vigorous shaking which can cause degradation.[6] Store reconstituted peptide solutions in the refrigerator, protected from light.[6]

Q4: What is the known pharmacokinetic profile of RAP-103?

A4: RAP-103 exhibits significant oral bioavailability, with over 88% reported in primates.[1] It is known to cross the blood-brain barrier in both rodents and primates.[2] The half-life of RAP-103 allows for effective systemic exposure with daily dosing.

Q5: What are the known toxicological effects of RAP-103 in animals?

A5: Preclinical safety studies have shown that RAP-103 is well-tolerated.[2] In studies involving daily administration for up to 7 days in rats, no significant adverse effects were reported at effective doses.[1][2] However, as with any experimental compound, it is essential to monitor animals for any signs of toxicity, such as changes in weight, behavior, or food and water intake, especially when using higher doses or longer treatment durations.

Troubleshooting Guide

Problem 1: Inconsistent or lack of efficacy in my in vivo study.

Possible Cause Troubleshooting Step
Incorrect Dosage Perform a dose-response study to identify the optimal effective dose for your specific animal model and disease state. Dosages can be highly model-dependent.
Peptide Instability Ensure proper storage of lyophilized and reconstituted peptide (refrigerated, protected from light).[6] Prepare fresh solutions for administration and avoid repeated freeze-thaw cycles.[7] Consider the stability of the peptide in the chosen vehicle over the duration of your experiment.
Inefficient Delivery For oral gavage, ensure correct technique to avoid accidental administration into the lungs. For IP injections, confirm proper placement within the peritoneal cavity.[8][9]
Animal Model Variability Ensure your animal model is appropriate for studying the effects of a CCR5 antagonist. The expression and role of CCR5 can vary between different disease models and even between different strains of animals.[10][11]
Timing of Administration The therapeutic window for neuroprotective effects can be narrow. Optimize the timing of peptide administration relative to the induction of injury or disease.

Problem 2: Observed adverse effects or toxicity in treated animals.

Possible Cause Troubleshooting Step
Dosage Too High Reduce the dosage. Even if a dose is reported as safe in one study, it may cause toxicity in a different model or strain.
Vehicle-Related Toxicity Ensure the vehicle used for administration is non-toxic and administered at an appropriate volume. Run a vehicle-only control group to rule out any effects of the vehicle itself.
Off-Target Effects Although RAP-103 is a multi-receptor antagonist, consider the possibility of off-target effects at higher concentrations. A thorough literature search on the known pharmacology of the peptide is recommended.
Improper Injection Technique Improper IP injection can lead to organ damage or peritonitis. Ensure proper training and adherence to established protocols.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of RAP-103.

Table 1: In Vivo Efficacy of RAP-103 in Rat Models

Model Administration Route Dosage Key Finding Reference
Diabetic Neuropathic PainOral Gavage0.02 - 0.5 mg/kg/dayComplete reversal of established mechanical and cold allodynia.[1][5]
Incisional Pain (Opioid Sparing)Intraperitoneal (IP)0.5 mg/kg (co-administered with morphine)Reduced the ED50 of morphine from 3.19 mg/kg to 1.42 mg/kg.[1][5]
Morphine Physical DependenceIntraperitoneal (IP)1 mg/kg/dayReduced the severity of naloxone-precipitated withdrawal responses.[1][2]
Heroin Self-AdministrationIntraperitoneal (IP)1 mg/kgReduced heroin acquisition and reinforcing efficacy.[1][2]

Table 2: Pharmacokinetic and Antagonistic Properties of RAP-103

Parameter Value Species/System Reference
Oral Bioavailability>88%Primates[1]
CCR2 IC504.2 pMMonocyte chemotaxis assay[1]
CCR5 IC500.18 pMMonocyte chemotaxis assay[1]
CCR8 IC507.7 fMMouse microglia chemotaxis assay[14]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of RAP-103 in Rats

Materials:

  • RAP-103 (lyophilized powder)

  • Sterile saline for injection

  • Sterile microcentrifuge tubes

  • Insulin syringes with 28-30 gauge needles

  • 70% ethanol

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized RAP-103 powder with sterile saline to a desired stock concentration. Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • Dose Calculation: Calculate the volume of the RAP-103 solution to be injected based on the animal's body weight and the target dose (e.g., 1 mg/kg).

  • Animal Restraint: Properly restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.

  • Injection Site Preparation: Swab the lower right quadrant of the abdomen with 70% ethanol.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Administration: Slowly inject the calculated volume of the RAP-103 solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

Protocol 2: Oral Gavage of RAP-103 in Rats

Materials:

  • RAP-103 (lyophilized powder)

  • Sterile water

  • Sterile microcentrifuge tubes

  • Appropriately sized oral gavage needle (e.g., 18-gauge, 2-3 inches long with a ball tip for rats)

  • Syringe

Procedure:

  • Preparation: Dissolve the lyophilized RAP-103 in sterile water to the desired concentration.[1]

  • Dose Calculation: Calculate the volume to be administered based on the animal's body weight and the target dose. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[9]

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle if resistance is met.

  • Administration: Once the needle is in the stomach (the pre-measured length), slowly administer the RAP-103 solution.

  • Withdrawal and Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of respiratory distress or other adverse effects.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein_dependent G-Protein Dependent cluster_g_protein_independent G-Protein Independent cluster_downstream Downstream Effects This compound / RAP-103 This compound / RAP-103 CCR5 CCR5 This compound / RAP-103->CCR5 Blocks Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5)->CCR5 Activates G_protein Gαi/o & Gβγ CCR5->G_protein Activates beta_arrestin β-Arrestin CCR5->beta_arrestin Activates JAK_STAT JAK/STAT CCR5->JAK_STAT Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_flux Ca²⁺ Flux PLC->Ca_flux PKC PKC PLC->PKC MAPK MAPK PI3K->MAPK Gene_Expression Gene Expression (Inflammation) MAPK->Gene_Expression Chemotaxis Chemotaxis Ca_flux->Chemotaxis PKC->Gene_Expression ERK ERK beta_arrestin->ERK JAK_STAT->Gene_Expression Cell_Survival Cell Survival ERK->Cell_Survival

Caption: CCR5 Signaling Pathway and this compound/RAP-103 Inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_data_analysis Data Analysis Reconstitute Reconstitute Lyophilized This compound/RAP-103 Calculate_Dose Calculate Dose (mg/kg) Reconstitute->Calculate_Dose Prepare_Vehicle Prepare Vehicle (Saline or Water) Prepare_Vehicle->Calculate_Dose IP_Injection Intraperitoneal (IP) Injection Calculate_Dose->IP_Injection Oral_Gavage Oral Gavage Calculate_Dose->Oral_Gavage Behavioral_Tests Behavioral Testing IP_Injection->Behavioral_Tests Oral_Gavage->Behavioral_Tests Tissue_Collection Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., qPCR, Western Blot) Tissue_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for In Vivo this compound/RAP-103 Studies.

References

dealing with T-peptide batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the T-Peptide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot challenges associated with this compound batch-to-batch variability.

Troubleshooting Guides

This section provides systematic guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Question: My T-cell stimulation assay is showing inconsistent or no response across different peptide batches. What should I do?

Answer: Inconsistent results in T-cell assays are a common problem often linked to variability in the peptide batches used for stimulation.[1] A logical troubleshooting approach is necessary to identify the root cause.

Troubleshooting Workflow

The first step is to systematically evaluate the potential sources of error. The following workflow diagram outlines a step-by-step process to diagnose the issue.

G cluster_0 cluster_1 Peptide Quality Checks cluster_2 Protocol & Assay Checks start Inconsistent or No T-Cell Response peptide_qc Step 1: Verify Peptide Quality & Handling start->peptide_qc protocol_review Step 2: Review Experimental Protocol peptide_qc->protocol_review Peptide OK check_coa Review Certificate of Analysis (CoA) for purity, mass, and net peptide content. peptide_qc->check_coa check_storage Confirm proper storage conditions (-20°C or -80°C, lyophilized). peptide_qc->check_storage check_solubility Test peptide solubility. Incomplete dissolution leads to lower effective concentration. peptide_qc->check_solubility check_contaminants Consider contaminants like TFA or endotoxins that affect cell viability. peptide_qc->check_contaminants cell_health Step 3: Assess Cell Health & Viability protocol_review->cell_health Protocol OK verify_conc Re-quantify peptide concentration after dissolution. protocol_review->verify_conc check_apc Ensure Antigen Presenting Cells (APCs) are healthy and functional. protocol_review->check_apc check_controls Review positive (e.g., PHA, CEF pools) and negative (no peptide) controls. protocol_review->check_controls resolve Issue Resolved cell_health->resolve Cells OK

Caption: A logical workflow for troubleshooting inconsistent T-cell assay results.

Question: How can I confirm the identity and purity of a new batch of this compound?

Answer: The most common and effective methods to determine the purity and confirm the identity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2] These analyses are typically provided by the manufacturer on a Certificate of Analysis (CoA) but can be performed in-house for verification.

Key Quality Control Parameters

Summarized below are critical QC parameters to check for each new peptide batch.

ParameterRecommended MethodTypical SpecificationRationale
Purity RP-HPLC>95% for cellular assaysPeptidic by-products can interfere with assays or have off-target biological activity.[3]
Identity Mass Spectrometry (MS)Observed mass matches theoretical massConfirms the correct peptide sequence was synthesized.
Net Peptide Content (NPC) Amino Acid Analysis (AAA) or Elemental Analysis~60-80% of gross weight[2]Lyophilized peptides contain water and counterions (e.g., TFA), so gross weight is not accurate for concentration calculations.[2][3]
Counterion Content Ion ChromatographyVariesHigh levels of Trifluoroacetic acid (TFA) can be toxic to cells and inhibit proliferation.[4]
Endotoxin Level LAL test≤ 0.01 EU/µg for cellular assays[4]Endotoxins can cause non-specific immune stimulation, leading to variable results.[4]

Frequently Asked Questions (FAQs)

Peptide Characteristics & Handling

Q1: What causes batch-to-batch variability in synthetic peptides? A1: Variability can be introduced at multiple stages. Key factors include:

  • Synthesis & Purification: Incomplete reactions can lead to deletion sequences or other peptidic impurities. The efficiency of purification determines the final purity level.[3]

  • Counterions: Trifluoroacetic acid (TFA), used during purification, remains as a counterion and its percentage can vary between batches, affecting both the net peptide content and potentially cellular health.[4][5]

  • Water Content: Peptides are often hygroscopic and absorb moisture from the atmosphere. The amount of bound water can differ between batches, affecting the actual peptide concentration when weighed.[6]

  • Storage and Handling: Improper storage (e.g., not at -20°C or -80°C, exposure to light or moisture) can lead to degradation.[7][4] Multiple freeze-thaw cycles of peptide solutions should be avoided.[7]

Q2: My peptide won't dissolve. What should I do? A2: Poor solubility is a common issue, especially with hydrophobic peptides.[4]

  • Consult Guidelines: First, check the manufacturer's CoA or solubility test report if available.

  • Use Organic Solvents: For hydrophobic peptides, try dissolving a small amount in DMSO or DMF first, then slowly add this stock solution to your aqueous buffer while vortexing.[8]

  • Consider pH: The charge of a peptide is pH-dependent. For acidic peptides (net negative charge), try a basic buffer. For basic peptides (net positive charge), try an acidic buffer.

  • Sonication: Gentle sonication in a water bath can aid dissolution.[8]

Q3: How does Trifluoroacetic acid (TFA) affect my experiments? A3: TFA is a strong acid used in peptide cleavage and purification.[4] Residual TFA remains as a salt with the peptide. At high concentrations, it can lower the pH of your cell culture medium and has been shown to inhibit cellular proliferation in some assays.[4] If you suspect TFA interference, consider services like TFA removal or exchange to an alternative salt like acetate or hydrochloride.

Experimental Design & Assays

Q4: What are the critical controls for a T-cell stimulation assay? A4: Proper controls are essential to validate your results.

  • Negative Control: Unstimulated cells (e.g., PBMCs with no peptide) to establish the baseline level of activation/cytokine production.[9]

  • Positive Control (Antigen-Independent): A mitogen like Phytohaemagglutinin (PHA) to ensure the T cells are generally responsive and the assay system is working.

  • Positive Control (Antigen-Dependent): A well-characterized peptide pool known to elicit a response in donors, such as a CEF (Cytomegalovirus, Epstein-Barr virus, Flu virus) peptide pool.[9]

Q5: How can I standardize the use of peptide pools in my T-cell assays? A5: Peptide pools, which can represent an entire protein or a collection of epitopes, are frequently used for T-cell stimulation.[10] To ensure consistency:

  • Use pools from a reputable supplier with stringent quality control.

  • Ensure the concentration of each individual peptide within the pool is known and consistent.

  • When comparing results, always use the same peptide pool batch for the entire experiment.

  • Thoroughly document the lot number of the peptide pool used in your experimental records.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing peptide purity. Optimization of the gradient may be required based on peptide hydrophobicity.[11][12][13]

Methodology

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA in water) to a concentration of ~1 mg/mL.

  • HPLC System:

    • Column: C18, wide pore (e.g., 300Å), 4.6 x 150 mm.[11]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[14]

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214-220 nm.[3]

  • Gradient Elution: A shallow gradient is typically recommended for peptides.[13]

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (e.g., 2% B increase per minute)

    • 35-40 min: 65% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Analysis: Inject 10-20 µL of the sample. Purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol outlines the steps for preparing a peptide sample for MS analysis to confirm its molecular weight.[15][16][17]

Methodology

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the peptide in a suitable solvent. Dilute this stock 1:100 in 50:50 Acetonitrile/Water with 0.1% Formic Acid.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample directly or via LC-MS. Acquire spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the peptide.

  • Analysis: Deconvolute the resulting m/z spectrum to determine the experimental molecular weight. Compare this value to the theoretical average molecular weight calculated from the peptide's amino acid sequence.

Protocol 3: T-Cell Stimulation & Intracellular Cytokine Staining

This protocol is adapted from established methods for detecting antigen-specific T-cell responses by flow cytometry.[9][18][19]

Methodology

  • Prepare Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood. Resuspend 1 x 10^7 PBMCs in 900 µL of complete cell culture medium in a 24-well plate.

  • Prepare Peptide: From a concentrated stock, prepare a 10X working solution of the this compound (e.g., 10 µg/mL per peptide) in cell culture medium.[9]

  • Stimulation: Add 100 µL of the 10X peptide working solution to the cells. Include positive and negative controls in separate wells.

  • Incubation: Incubate cells at 37°C, 5% CO₂ for 5-6 hours. After the first 2 hours, add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion and allow intracellular accumulation.[9]

  • Staining:

    • Harvest cells and stain with a viability dye to exclude dead cells.

    • Perform surface staining with antibodies against T-cell markers like CD3, CD4, and CD8.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform intracellular staining with fluorescently-labeled antibodies against cytokines of interest (e.g., IFN-γ, TNF-α).

  • Analysis: Analyze the cells by flow cytometry. Gate on viable, single cells, then on CD3+ T cells. Further gate on CD4+ and CD8+ populations to determine the frequency of cytokine-producing cells in response to the peptide stimulation.[9]

T-Cell Assay Workflow Diagram

G start Isolate PBMCs culture Plate 1x10^6 cells/well start->culture stim Add Peptide (1µg/mL final) + Controls culture->stim incubate1 Incubate 2h (37°C, 5% CO2) stim->incubate1 bfa Add Brefeldin A incubate1->bfa incubate2 Incubate 4h (37°C, 5% CO2) bfa->incubate2 stain Surface & Intracellular Staining (CD3, CD8, IFN-γ, etc.) incubate2->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Standard workflow for an intracellular cytokine staining (ICS) assay.

Simplified T-Cell Activation Signaling Pathway

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR TCR recognizes pMHC complex Peptide This compound CD3 CD3 TCR->CD3 Lck Lck CD3->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Signal Downstream Signaling ZAP70->Signal NFAT NFAT Activation Signal->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines

Caption: Simplified signaling cascade upon T-cell receptor (TCR) activation.

References

Technical Support Center: Optimizing T-Peptide Purification Yield from SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving T-peptide purification yield from Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during peptide synthesis and purification.

Troubleshooting Guide: Low Purification Yield

This guide addresses specific issues that can lead to a low yield of purified this compound. Each question is followed by potential causes and detailed solutions.

Q1: My final purified peptide yield is significantly lower than expected, although the crude product looked abundant. What are the common causes?

Low final yield despite a seemingly good crude amount often points to issues during the cleavage and purification steps, or the presence of hard-to-remove impurities that co-elute with the main product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Cleavage The peptide may not be fully cleaved from the resin. Try re-cleaving the resin with a fresh cleavage cocktail. For peptides with C-terminal hexa-histidine tags, multiple cleavage steps may be necessary to achieve a good recovery.[1]
Peptide Precipitation Issues Your peptide might be partially soluble in the precipitation solvent (e.g., cold ether). Check the ether supernatant for your peptide. To improve precipitation, concentrate the TFA solution to 1-2 mL under a stream of nitrogen before adding cold ether.[1]
Co-eluting Impurities Impurities with similar hydrophobicity to your target peptide can be difficult to separate, leading to the collection of broad, impure fractions and subsequent loss of yield. Optimize your HPLC gradient to better resolve these impurities.
Peptide Adsorption The peptide may be adsorbing to labware (e.g., tubes, pipette tips). Use low-retention plasticware and minimize sample transfers.
Inaccurate Quantification The method used to quantify the crude and purified peptide may be inaccurate. Use a reliable method like amino acid analysis for accurate quantification.[2]

Q2: My crude peptide analysis by LC-MS shows a complex mixture of impurities. How can I improve the purity of my crude product?

The purity of the crude peptide is critical for achieving a high final yield. A cleaner crude product simplifies purification and reduces the loss of the target peptide during fractionation. The most common impurities include deletion sequences, truncation sequences, and products of side reactions.[2]

Synthesis Workflow Optimization

SPPS_Optimization cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Points cluster_solutions Solutions start Start Synthesis deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 ts_deprotection Incomplete Deprotection? deprotection->ts_deprotection coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 ts_coupling Inefficient Coupling? coupling->ts_coupling ts_side_reactions Side Reactions? coupling->ts_side_reactions capping Capping (Optional) wash2->capping end_cycle Repeat for next AA capping->end_cycle sol_deprotection Monitor Deprotection Step ts_deprotection->sol_deprotection sol_coupling Double Couple Increase Reagent Concentration ts_coupling->sol_coupling sol_capping Cap Unreacted Amines ts_coupling->sol_capping sol_reagents Use Fresh Solvents & Reagents ts_side_reactions->sol_reagents

Caption: Troubleshooting workflow for the SPPS cycle.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Deprotection Incomplete removal of the Fmoc group leads to deletion sequences. Monitor the deprotection step to ensure it goes to completion.[2]
Inefficient Coupling Steric hindrance or peptide aggregation can lead to inefficient coupling.[2] For difficult couplings, such as coupling to a proline residue or incorporating arginine, consider double coupling.[3] Increasing the concentration of the amino acid and coupling reagent solutions can also improve efficiency.[3]
Unreacted Amino Groups Unreacted amino groups from incomplete coupling can lead to deletion products. Use a capping step (e.g., with acetic anhydride) to permanently block these unreacted groups.[2]
Side Reactions Side reactions like aspartimide formation or oxidation can occur. Ensure you are using fresh, high-quality solvents and reagents.[2]
Premature Cleavage For acid-sensitive linkers like chlorotrityl, premature cleavage of the peptide from the resin can occur. Consider using a more robust base like DIPEA instead of NMM.[4]

Q3: I'm having trouble separating my target peptide from impurities during HPLC purification. What can I do?

Effective HPLC purification is key to a high yield of pure peptide. The separation can be influenced by the column, mobile phase, and gradient.

HPLC Purification Troubleshooting

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Poor HPLC Separation cause1 Inappropriate Column problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Poor Gradient problem->cause3 cause4 Sample Dissolution Issues problem->cause4 sol1 Screen different column chemistries (C8, C18) and pore sizes. cause1->sol1 sol2 Adjust pH or ion-pairing agent (e.g., TFA, Acetic Acid). cause2->sol2 sol3 Develop a focused or step gradient. Run scouting gradients. cause3->sol3 sol4 Dissolve sample in mobile phase A. Minimize injection volume. cause4->sol4

Caption: Logic diagram for troubleshooting poor HPLC separation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Column The column chemistry may not be suitable for your peptide. For peptides up to 40 residues, there is little difference between 130 Å and 300 Å pore sizes.[5] However, for more hydrophobic peptides, a C8 column might provide better selectivity than a C18.[6]
Suboptimal Mobile Phase The mobile phase composition affects selectivity. Altering the mobile phase by using acetic acid instead of trifluoroacetic acid (TFA), or ethanol instead of acetonitrile, can change the elution profile and improve separation.[5]
Poor Gradient Profile A generic, broad gradient may not be sufficient to separate closely eluting impurities. Develop a focused or step gradient around the elution point of your target peptide to improve resolution.[7]
Sample Solubility and Injection Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion and poor separation.[8] Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is necessary, minimize the injection volume.[9]

Frequently Asked Questions (FAQs)

Q: What is a good starting cleavage cocktail for a standard this compound?

A: For most T-peptides synthesized using Fmoc chemistry, a cocktail of TFA/TIS/water (95:2.5:2.5) is a good starting point. TIS (triisopropylsilane) and water act as scavengers to trap reactive cationic species generated during cleavage.[10]

Q: My peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan. Do I need to modify my cleavage cocktail?

A: Yes. These residues are susceptible to modification by reactive species generated during cleavage.

  • Cysteine and Methionine: Can be oxidized. Adding scavengers like ethanedithiol (EDT) can help protect these residues.[11]

  • Tryptophan: The indole side chain can be modified. Using Fmoc-Trp(Boc) during synthesis and a suitable scavenger cocktail is recommended.[10]

  • Arginine: The Pbf and Pmc protecting groups can be difficult to remove. Using a stronger acid or a more complex scavenger cocktail may be necessary.[10]

A more universal, though malodorous, cleavage mixture for complex peptides is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5).[10]

Q: How can I identify the impurities shown in my HPLC chromatogram?

A: The most effective way to identify impurities is by using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows you to determine the mass of each peak and infer the nature of the impurity (e.g., deletion sequence, incomplete deprotection, or side-reaction product).[12][13]

Q: What purity level should I aim for?

A: The required purity level depends on the intended application of the peptide.[2]

  • >85% purity: Suitable for semi-quantitative applications like enzyme-substrate studies or epitope mapping.[2]

  • >95% purity: Generally required for quantitative bioassays, in vitro studies, and cell-based assays.[14]

  • >98% purity: Necessary for in vivo studies, clinical trials, and structural studies like NMR or crystallography.[2]

Experimental Protocols

Protocol 1: General Cleavage of Peptide from Resin

This protocol is a starting point and may need optimization based on the peptide sequence and resin linker.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[11]

  • Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of resin to assess the crude product quality before committing to a large-scale cleavage.[11]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a standard peptide, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the solution dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.

  • Pellet Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by analytical RP-HPLC and LC-MS.

Protocol 2: HPLC Purification Gradient Optimization

This protocol describes a general method for optimizing the purification gradient.

  • Column and Mobile Phase Selection:

    • Column: Start with a standard C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Scouting Gradient:

    • Dissolve a small amount of crude peptide in Mobile Phase A.

    • Inject the sample and run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.

  • Focused Gradient Development:

    • Based on the scouting run, design a shallower, focused gradient around the elution point of your peptide. For example, if the peptide eluted at 40% B in the scouting run, a new gradient could be 30% to 50% B over 40 minutes.

    • This will increase the separation between your target peptide and closely eluting impurities.[7]

  • Fraction Collection: Collect fractions across the peak corresponding to your target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.[15]

References

Technical Support Center: Addressing T-Peptide Instability During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of T-peptide instability during storage.

Troubleshooting Guides

Issue: My this compound has lost activity or shows signs of degradation.

This guide will help you identify the potential cause of this compound instability and provide solutions to mitigate further degradation.

1. Review Your Storage and Handling Protocol

Improper storage and handling are the most common causes of peptide degradation.[1][2] Compare your current practices with the recommended guidelines below.

Troubleshooting Workflow for this compound Instability

Troubleshooting Workflow for this compound Instability start Start: Peptide Instability Observed check_storage Review Storage Conditions (Temperature, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Aliquoting, Equilibration, Dissolution) check_storage->check_handling Correct improper_storage Incorrect Storage check_storage->improper_storage Incorrect improper_handling Incorrect Handling check_handling->improper_handling Incorrect assess_degradation Assess Degradation (HPLC, MS) check_handling->assess_degradation Correct correct_storage Implement Correct Storage: - Lyophilized: -20°C to -80°C, desiccated, dark - Solution: -20°C to -80°C, aliquoted, sterile buffer (pH 5-6) improper_storage->correct_storage correct_handling Implement Correct Handling: - Equilibrate to RT before opening - Aliquot to avoid freeze-thaw - Use appropriate solvents improper_handling->correct_handling correct_storage->assess_degradation correct_handling->assess_degradation degraded Peptide Degraded assess_degradation->degraded Yes stable Peptide Stable assess_degradation->stable No resynthesize Consider Resynthesis or New Batch degraded->resynthesize continue_experiment Continue Experiment stable->continue_experiment end End resynthesize->end continue_experiment->end

Caption: A workflow to diagnose and address this compound instability.

2. Identify the Type of Instability

The nature of the instability can provide clues to the underlying cause.

ObservationPotential CauseRecommended Action
Reduced solubility, visible precipitates, or gel formation AggregationReview the dissolution protocol. Highly hydrophobic peptides or those with a high proportion of certain amino acids (D, E, H, K, N, Q, R, S, T, or Y) are prone to aggregation.[3] Consider using organic solvents or chaotropic agents for initial dissolution.
Loss of activity without visible changes Chemical degradation (e.g., oxidation, hydrolysis, deamidation)Analyze the peptide using HPLC and Mass Spectrometry to identify degradation products. Peptides containing Cys, Met, Trp, Asn, Gln, or N-terminal Glu are particularly susceptible.[3]
Broad or multiple peaks in HPLC analysis Degradation or presence of impuritiesCompare the chromatogram to a reference standard. If new peaks are present, consider the degradation pathways outlined below.

3. Common Degradation Pathways and Prevention

Understanding the chemical reactions that lead to peptide instability is crucial for prevention.

Common this compound Degradation Pathways

Peptide Degradation Pathways peptide This compound oxidation Oxidation (Cys, Met, Trp) peptide->oxidation O2, metal ions hydrolysis Hydrolysis (Asp-Pro, Asp-Gly) peptide->hydrolysis H2O, pH extremes deamidation Deamidation (Asn, Gln) peptide->deamidation pH, temperature aggregation Aggregation peptide->aggregation Hydrophobic interactions photodegradation Photodegradation (Trp, Tyr, Phe) peptide->photodegradation Light exposure

Caption: Common chemical and physical degradation pathways for T-peptides.

  • Oxidation:

    • Susceptible Residues: Cysteine (C), Methionine (M), Tryptophan (W).[4]

    • Prevention: Store peptides under an inert gas (argon or nitrogen). Use deoxygenated buffers for dissolution.[4]

  • Hydrolysis:

    • Susceptible Sequences: Aspartic acid-Proline (D-P), Aspartic acid-Glycine (D-G).

    • Prevention: Maintain a pH between 5 and 6 for peptide solutions. Avoid strongly acidic or basic conditions.

  • Deamidation:

    • Susceptible Residues: Asparagine (N), Glutamine (Q), especially when followed by Glycine (G).

    • Prevention: Store at low temperatures and in buffers with a pH of 5-6.

  • Aggregation:

    • Contributing Factors: Hydrophobic residues, high peptide concentration, certain pH and temperature conditions.[5]

    • Prevention: Optimize the dissolution process. For very hydrophobic peptides, dissolve in a small amount of an organic solvent like DMSO or DMF first, then slowly add to an aqueous buffer.[3]

  • Photodegradation:

    • Susceptible Residues: Tryptophan (W), Tyrosine (Y), Phenylalanine (F).[6]

    • Prevention: Store peptides in light-protected containers.[1]

FAQs: this compound Storage and Handling

Q1: What are the optimal storage conditions for lyophilized T-peptides?

For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to protect from moisture.[1][3] They should also be protected from light.[1] Under these conditions, most peptides can be stable for several years.[4]

Q2: How should I store T-peptides that are in solution?

Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation.[4] If necessary, dissolve the peptide in a sterile buffer at a pH of 5-6. The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]

Q3: Why is it important to let the peptide vial warm to room temperature before opening?

Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[1] If a cold vial is opened, condensation can form inside, which can significantly accelerate peptide degradation through hydrolysis.[3] Allowing the vial to equilibrate to room temperature in a desiccator minimizes this risk.[3]

Q4: My peptide is difficult to dissolve. What should I do?

The solubility of a peptide is determined by its amino acid composition. Here is a decision tree to guide you:

Decision Tree for this compound Solubilization

Peptide Solubilization start Start: Dissolve Peptide try_water Try Sterile Water or Aqueous Buffer (pH 5-7) start->try_water dissolved Peptide Dissolved try_water->dissolved Yes not_dissolved Peptide Not Dissolved try_water->not_dissolved No end End dissolved->end check_charge Determine Net Charge of Peptide not_dissolved->check_charge basic Basic (Net Positive Charge) check_charge->basic Basic acidic Acidic (Net Negative Charge) check_charge->acidic Acidic hydrophobic Hydrophobic/Neutral check_charge->hydrophobic Hydrophobic use_acid Use Dilute Acetic Acid (10-25%) or 0.1% TFA basic->use_acid use_base Use Dilute Ammonium Bicarbonate (0.1 M) or Ammonium Hydroxide (1%) acidic->use_base use_organic Use Organic Solvent (DMSO, DMF) then slowly add to aqueous buffer hydrophobic->use_organic use_acid->end use_base->end use_organic->end

Caption: A decision-making guide for dissolving T-peptides.

Q5: How many freeze-thaw cycles can a peptide in solution tolerate?

It is best to avoid repeated freeze-thaw cycles altogether.[4] Each cycle can contribute to peptide degradation and aggregation.[7] Aliquoting the stock solution into single-use volumes is the most effective way to prevent this.[2]

Data Presentation

Table 1: General Stability of T-Peptides Under Various Storage Conditions

FormTemperatureDurationExpected StabilityKey Considerations
LyophilizedRoom TemperatureWeeksGenerally stable for short periodsNot recommended for long-term storage.[8]
Lyophilized4°CMonthsGood stabilityFor short to medium-term storage.
Lyophilized-20°CYearsExcellent stabilityRecommended for long-term storage.[2][4]
Lyophilized-80°CSeveral YearsOptimal long-term stabilityThe gold standard for preserving peptide integrity.[1]
In Solution4°CDays to a weekLimited stabilityProne to bacterial degradation.
In Solution-20°C / -80°CWeeks to monthsModerate stabilityAliquoting is essential to prevent freeze-thaw damage.

Table 2: Amino Acids Requiring Special Handling to Prevent Instability

Amino AcidInstability IssueRecommended Precautions
Cysteine (C)Oxidation (disulfide bond formation)Store under inert gas; use deoxygenated buffers.
Methionine (M)Oxidation (to sulfoxide and sulfone)Store under inert gas; avoid oxidizing agents.[4]
Tryptophan (W)Oxidation, PhotodegradationStore under inert gas; protect from light.[4]
Asparagine (N)DeamidationStore at low temperature and pH 5-6.
Glutamine (Q)DeamidationStore at low temperature and pH 5-6.
Aspartic Acid (D)Hydrolysis (especially next to Pro or Gly)Maintain pH 5-6; avoid extreme pH.
N-terminal Glutamic Acid (E)Pyroglutamate formationShorter shelf life; handle with care.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol provides a general method to assess the purity and identify degradation products of a this compound sample.

Objective: To quantify the percentage of intact peptide and detect the presence of degradation products.

Materials:

  • This compound sample

  • Reference standard of the this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample and reference standard in an appropriate solvent (e.g., water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.

  • Data Analysis:

    • Run the reference standard to determine the retention time of the intact peptide.

    • Run the this compound sample.

    • Integrate the peak areas of the chromatogram. The purity of the peptide can be calculated as: (Area of main peak / Total area of all peaks) x 100%.

    • Compare the chromatogram of the sample to the reference standard. New peaks indicate potential degradation products.

Protocol 2: Analysis of this compound Degradation by Mass Spectrometry (MS)

Objective: To identify the mass of the intact peptide and its degradation products.

Procedure:

  • Prepare the this compound sample as for HPLC analysis.

  • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • The LC will separate the components of the sample.

  • The MS will determine the mass-to-charge ratio (m/z) of the intact peptide and any other components.

  • Compare the observed masses to the theoretical mass of the this compound.

  • Mass shifts can indicate specific modifications:

    • +1 Da: Deamidation (Asn to Asp, or Gln to Glu).[9]

    • +16 Da: Oxidation of Met or Trp.

    • +32 Da: Further oxidation of Met.

    • Mass losses can indicate hydrolysis and cleavage of the peptide backbone.

Protocol 3: Thioflavin T (ThT) Assay for this compound Aggregation

Objective: To monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.[10]

Materials:

  • This compound sample

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

  • Prepare the this compound solution in the assay buffer at the desired concentration.

  • In the microplate, mix the this compound solution with the ThT working solution. Include a control with only ThT and buffer.

  • Incubate the plate at 37°C with shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[11]

  • An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.[10]

References

Technical Support Center: Optimization of T-Peptide Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of T-peptide delivery to the central nervous system (CNS).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or undetectable this compound levels in the brain/CSF Poor Blood-Brain Barrier (BBB) Penetration: The this compound may not be efficiently crossing the BBB.[1][2]1. Modify the this compound: Increase lipophilicity or add cationic charge to potentially enhance passive diffusion or adsorptive-mediated transcytosis. 2. Utilize a Transport Vector: Conjugate the this compound to a known BBB shuttle peptide, such as a cell-penetrating peptide (CPP) like TAT or a receptor-targeted peptide like Angiopep-2.[1][3] 3. Formulate with Nanoparticles: Encapsulate or conjugate the this compound to nanoparticles to facilitate transport across the BBB.[4][5][6][7]
Rapid In Vivo Degradation: The this compound may be quickly broken down by proteases in the blood or at the BBB.[1][3]1. Chemical Modifications: Introduce modifications such as D-amino acid substitutions, cyclization, or N- and C-terminal capping to increase resistance to enzymatic degradation. 2. PEGylation: Conjugate polyethylene glycol (PEG) to the this compound to increase its hydrodynamic radius and shield it from proteases.[8]
Rapid Systemic Clearance: The this compound may be quickly cleared from circulation by the kidneys or liver, reducing the amount available to cross the BBB.[9]1. Increase Molecular Weight: Conjugation to larger molecules like albumin or use of nanoparticles can reduce renal filtration.[10] 2. Optimize Dosing Regimen: Investigate different dosing schedules or continuous infusion to maintain therapeutic concentrations in the blood.
Inconsistent results between in vitro and in vivo experiments In Vitro Model Limitations: The in vitro BBB model may not fully replicate the complexity of the in vivo BBB, including the influence of pericytes, astrocytes, and blood flow.[11]1. Refine In Vitro Model: Utilize co-culture or tri-culture models that include pericytes and astrocytes to better mimic the in vivo environment. 2. Validate with Multiple Models: Test the this compound in different in vitro BBB models to confirm transport characteristics. 3. Consider Dynamic Models: Employ microfluidic "BBB-on-a-chip" models that incorporate shear stress to better simulate physiological conditions.
High accumulation in peripheral organs (e.g., liver, kidney) Non-specific Uptake: The this compound or its delivery vehicle may be recognized and cleared by the reticuloendothelial system (RES).[9]1. Surface Modification: For nanoparticle formulations, PEGylation can help reduce RES uptake. 2. Targeting Ligands: Incorporate targeting ligands specific to BBB receptors to enhance brain-specific uptake.[1][3]
Difficulty in quantifying this compound in brain tissue Low Peptide Concentration: The amount of this compound that successfully reaches the brain may be below the detection limit of the analytical method.1. Increase Sample Amount: Use a larger amount of brain tissue for extraction. 2. Enhance Analytical Sensitivity: Employ a more sensitive detection method, such as a targeted mass spectrometry-based assay.[12] 3. Radiolabeling: Use a radiolabeled version of the this compound for more sensitive detection and quantification.
Inefficient Extraction: The this compound may be binding to brain tissue components, leading to poor recovery during extraction.[13]1. Optimize Extraction Protocol: Test different homogenization and extraction buffers, including those with detergents or chaotropic agents.[13] 2. Use Carrier Protein: Add a carrier protein during sample preparation to reduce non-specific binding of the this compound to surfaces.[13]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary challenges in delivering T-peptides to the CNS?

A1: The main obstacles are the blood-brain barrier (BBB), which severely restricts the passage of most molecules from the bloodstream into the brain, and the in vivo instability of peptides, which are susceptible to rapid degradation by proteases and swift clearance from the body.[1][2][10]

Q2: What are the main strategies to overcome the BBB for this compound delivery?

A2: Key strategies include:

  • Invasive methods: Direct administration into the CNS (e.g., intracerebroventricular or intrathecal injection), which bypasses the BBB but is highly invasive.[8]

  • Non-invasive methods:

    • Chemical modification of the this compound to enhance its ability to cross the BBB.

    • Use of transport vectors like cell-penetrating peptides (CPPs) or receptor-targeted peptides.[1][3]

    • Formulation with nanocarriers such as liposomes, polymeric nanoparticles, or gold nanoparticles.[4][5][6][7]

    • Transient disruption of the BBB using agents like mannitol or focused ultrasound, though this approach carries risks.[14]

Experimental Design

Q3: How do I choose the right delivery strategy for my this compound?

A3: The choice depends on several factors, including the physicochemical properties of your this compound (size, charge, lipophilicity), its mechanism of action, and the desired therapeutic outcome. For peptides targeting intracellular components, a CPP-based approach might be suitable.[4] For targeting specific brain cell types, a receptor-targeted strategy could be more effective.[1][3]

Q4: What are the key considerations for designing an in vitro BBB model?

A4: A robust in vitro BBB model should exhibit high transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer, low permeability to paracellular markers (e.g., sucrose or dextran), and expression of relevant BBB transporters and receptors.[11]

Q5: What controls are essential for an in vivo this compound delivery study?

A5: Important controls include:

  • A vehicle-only group to assess baseline effects.

  • A group receiving an unconjugated (native) this compound to determine the baseline BBB penetration.

  • If using a vector or nanoparticle, a group receiving the vector/nanoparticle alone to evaluate any independent effects.

  • A scrambled peptide control to ensure the observed effects are specific to the this compound sequence.

Data Interpretation

Q6: How can I differentiate between this compound that has crossed the BBB into the brain parenchyma versus what is still in the brain vasculature?

A6: A capillary depletion method can be employed. This technique separates the brain capillaries from the brain parenchyma, allowing for separate quantification of the this compound in each fraction.

Q7: What does a high brain uptake value in an in situ brain perfusion experiment tell me?

A7: A high brain uptake value in this model suggests that the this compound can cross the luminal side of the BBB. However, it does not provide information about efflux from the brain or overall bioavailability after systemic administration.

Data Presentation

Table 1: Comparison of Brain Delivery Efficiency of Different Peptide Vectors

This table summarizes data on the delivery of the lysosomal enzyme arylsulfatase A (ASA) to the brain of mice using different peptide vectors.

Peptide VectorFusion ProteinPutative Receptor/MechanismBrain Level Increase (vs. WT ASA)Sulfatide Clearance Increase (vs. WT ASA)
None (Wild-Type)ASAMannose 6-phosphate receptor1.0x1.0x
TATASA-TatAdsorptive-mediated transcytosis~1.2xNot significantly different
ApoBASA-ApoBLDL receptor~1.1xNot significantly different
ApoE-IASA-ApoE-ILRP1~1.3xNot significantly different
ApoE-II ASA-ApoE-II LRP1 ~1.6x ~1.7x
Angiopep-2ASA-Ang-2LRP1~1.4xNot significantly different

Data synthesized from a study on enzyme replacement therapy in a mouse model of metachromatic leukodystrophy.

Table 2: Brain Concentration of Exendin-4 after Different Administration Routes

This table presents a comparison of Exendin-4 concentrations in different brain regions following intranasal and subcutaneous administration in mice.

Brain RegionAdministration RouteExendin-4 Concentration (ng/g tissue)
Olfactory BulbIntranasal (Control)Low
Intranasal (+ L-penetratin) High
SubcutaneousVery Low
HippocampusIntranasal (Control)Very Low
Intranasal (+ L-penetratin) High
SubcutaneousVery Low
Cerebral CortexIntranasal (Control)Very Low
Intranasal (+ L-penetratin) High
SubcutaneousVery Low

Data indicates that co-administration with the cell-penetrating peptide L-penetratin significantly enhances the nose-to-brain transport of Exendin-4.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general procedure for assessing the permeability of a this compound across an in vitro BBB model using a transwell system.

  • Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a transwell insert. For co-culture models, plate astrocytes and/or pericytes on the basolateral side of the well.

  • Barrier Integrity Assessment: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) daily. Once TEER values plateau at a high level, the barrier is ready for permeability studies. Also, assess the permeability of a paracellular marker (e.g., FITC-dextran) to confirm low passive leakage.

  • Permeability Experiment:

    • Wash the cells with a serum-free medium.

    • Add the this compound solution (at a known concentration) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh medium.

  • Quantification: Analyze the concentration of the this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS, ELISA).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Protocol 2: In Vivo this compound Administration and Brain Tissue Analysis

This protocol outlines the steps for administering a this compound to a rodent model and subsequently analyzing its concentration in the brain.

  • Animal Model: Select an appropriate animal model (e.g., mouse or rat).

  • This compound Administration: Administer the this compound via the desired route (e.g., intravenous, intraperitoneal, intranasal).

  • Tissue Collection:

    • At a predetermined time point post-administration, anesthetize the animal.

    • Perform transcardial perfusion with saline to remove blood from the brain vasculature.

    • Harvest the brain and specific brain regions of interest.

  • Tissue Homogenization and Extraction:

    • Weigh the brain tissue.

    • Homogenize the tissue in an appropriate extraction buffer (e.g., RIPA buffer, or a buffer containing detergents and protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the extracted proteins and peptides.

  • Quantification: Determine the concentration of the this compound in the brain extract using a sensitive and specific analytical method (e.g., LC-MS/MS or ELISA).

  • Data Analysis: Express the this compound concentration as the amount per gram of brain tissue (e.g., ng/g).

Protocol 3: Assessment of this compound Stability in Cerebrospinal Fluid (CSF)

This protocol provides a method for evaluating the stability of a this compound in CSF.

  • CSF Collection: Obtain CSF from the relevant species (e.g., human, rat). Centrifuge the CSF at 4°C to remove any cellular debris.[15]

  • Incubation:

    • Spike the CSF with a known concentration of the this compound.

    • Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the CSF-peptide mixture.

  • Reaction Quenching: Immediately stop any enzymatic degradation in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid) or by heat inactivation.

  • Quantification: Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis: Plot the concentration of the intact this compound versus time to determine its degradation rate and half-life in CSF.

Mandatory Visualizations

Receptor_Mediated_Transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_cns Central Nervous System T_peptide This compound (Angiopep-2) binding Binding T_peptide->binding 1. Binds to Receptor receptor LRP1 Receptor endocytosis Endocytosis receptor->endocytosis 2. Internalization binding->receptor vesicle Transcytotic Vesicle endocytosis->vesicle 3. Vesicular Transport exocytosis Exocytosis vesicle->exocytosis 4. Fusion with Membrane T_peptide_cns This compound in CNS exocytosis->T_peptide_cns 5. Release into CNS

Caption: Receptor-Mediated Transcytosis of Angiopep-2 across the BBB.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Testing cluster_data Data Analysis peptide_synthesis This compound Synthesis & Conjugation (e.g., to TAT) formulation Formulation / Purification peptide_synthesis->formulation bbb_model In Vitro BBB Model formulation->bbb_model Test Permeability permeability_assay Permeability Assay bbb_model->permeability_assay administration Systemic Administration (e.g., IV injection) permeability_assay->administration Proceed if successful tissue_collection Brain Tissue Collection & Perfusion administration->tissue_collection analysis Peptide Quantification (LC-MS/MS) tissue_collection->analysis data_analysis Determine Brain Uptake & Pharmacokinetics analysis->data_analysis

Caption: General Experimental Workflow for this compound CNS Delivery.

References

Validation & Comparative

T-Peptide vs. Small Molecule CCR5 Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of T-peptide (DAPTA) with other prominent CCR5 antagonists, namely Maraviroc, Vicriviroc, and Aplaviroc. The content is structured to offer an objective analysis supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

The landscape of HIV-1 entry inhibitors targeting the CCR5 co-receptor has been dominated by small molecule antagonists. Maraviroc is the most successful of these, having received regulatory approval and demonstrating durable virologic suppression in clinical trials. Vicriviroc also showed promise but its development was halted, as was that of Aplaviroc due to safety concerns. This compound, a peptide-based CCR5 antagonist derived from the HIV-1 envelope protein gp120, represents a different therapeutic modality. While it has shown potent in vitro activity and some clinical benefits, the extent and context of its clinical efficacy data differ significantly from the large-scale trials conducted for the small molecule antagonists, making direct comparisons challenging. This guide aims to present the available data in a clear and structured manner to aid researchers in understanding the relative merits and limitations of these different CCR5-targeting agents.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other small molecule CCR5 antagonists. It is crucial to note that the clinical trial data for this compound is from smaller studies with different patient populations and endpoints compared to the large Phase III trials for Maraviroc, Vicriviroc, and Aplaviroc. Therefore, direct cross-trial comparisons should be made with caution.

Table 1: In Vitro Efficacy of this compound (DAPTA)

HIV-1 StrainAssay TypeIC50 (nM)Reference
Bal (R5)gp120-CCR5 Binding Inhibition0.06[1]
CM235 (R5)gp120-CCR5 Binding Inhibition0.32[1]
R5 and R5/X4 strainsViral Replication Inhibition10⁻³ - 1[2]

Table 2: Clinical Efficacy of this compound (DAPTA) in a Small Phase II Trial

ParameterOutcomePatient PopulationReference
CD4+ Cell CountMean increase of 33% in 5 out of 11 patients11 long-term infected patients with stable plasma "virus"[3]
Cellular Viral LoadReduction to undetectable levels in monocytes in most patients11 long-term infected patients with stable plasma "virus"[3]

Table 3: Clinical Efficacy of Small Molecule CCR5 Antagonists in Treatment-Experienced Patients

DrugTrialDosageMean Viral Load Reduction (log10 copies/mL) at 48 weeksMean CD4+ Cell Increase (cells/mm³) at 96 weeksReference
Maraviroc MOTIVATE 1 & 2Twice Daily + OBT~1.8113[4]
Vicriviroc ACTG 521110 mg or 15 mg + ritonavir-containing OBT-1.86 (10 mg), -1.68 (15 mg) at 24 weeksNot Reported[5]
Aplaviroc --1.66 (monotherapy, 10 days)Not Reported[6]

*Optimized Background Therapy

Table 4: Clinical Efficacy of Aplaviroc in Treatment-Naïve Patients (EPIC Study)

Treatment ArmProportion of Patients with HIV-1 RNA <400 copies/mL at 12 weeksReference
Aplaviroc 200 mg BID + LPV/r50%[7]
Aplaviroc 400 mg BID + LPV/r48%[7]
Aplaviroc 800 mg QD + LPV/r54%[7]
3TC/ZDV + LPV/r75%[7]

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay (Viral Entry Assay)

This assay is a cornerstone for evaluating the efficacy of CCR5 antagonists in preventing viral entry into host cells.

Objective: To determine the concentration of a CCR5 antagonist required to inhibit 50% of viral entry (IC50) of HIV-1 pseudoviruses into target cells expressing CD4 and CCR5.

Methodology:

  • Cell Culture:

    • Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope protein (gp160) of a CCR5-tropic virus and a plasmid encoding an envelope-deficient HIV-1 genome that contains a luciferase reporter gene.

    • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter.

    • Determine the viral titer (infectious units per ml) by infecting TZM-bl cells with serial dilutions of the pseudovirus stock and measuring luciferase activity.

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of the CCR5 antagonist (e.g., this compound, Maraviroc).

    • Pre-incubate the pseudovirus with the diluted antagonist for 1 hour at 37°C.

    • Add the virus-antagonist mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of neutralization at each antagonist concentration relative to the virus control (no antagonist).

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

CCR5 Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the CCR5 receptor.

Objective: To determine the inhibitory constant (Ki) of a CCR5 antagonist, reflecting its binding affinity for the receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express a high level of human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc), and serial dilutions of the unlabeled test compound (the CCR5 antagonist).

    • Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 binds CD4 CD4 HIV-1 gp120->CD4 binds Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5)->CCR5 binds G-protein G-protein CCR5->G-protein activates CD4->CCR5 conformational change PLC PLC G-protein->PLC PI3K PI3K G-protein->PI3K RAS RAS G-protein->RAS JAK JAK G-protein->JAK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC NF-κB NF-κB PKC->NF-κB AKT AKT PI3K->AKT AKT->NF-κB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->NF-κB STAT STAT JAK->STAT Gene Expression Gene Expression STAT->Gene Expression NF-κB->Gene Expression Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Gene Expression->Cell Proliferation, Survival, Migration

Caption: CCR5 signaling cascade upon ligand binding.

Experimental Workflow for CCR5 Antagonist Efficacy Testing

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo Preclinical & Clinical Evaluation Receptor Binding Assay Receptor Binding Assay Determination of Ki Determination of Ki Receptor Binding Assay->Determination of Ki Viral Entry Assay Viral Entry Assay Determination of IC50 Determination of IC50 Viral Entry Assay->Determination of IC50 Animal Models Animal Models Determination of Ki->Animal Models Determination of IC50->Animal Models Phase I Clinical Trial Phase I Clinical Trial Animal Models->Phase I Clinical Trial Safety & PK/PD Safety & PK/PD Phase I Clinical Trial->Safety & PK/PD Phase II/III Clinical Trials Phase II/III Clinical Trials Efficacy (Viral Load, CD4 Count) Efficacy (Viral Load, CD4 Count) Phase II/III Clinical Trials->Efficacy (Viral Load, CD4 Count) Safety & PK/PD->Phase II/III Clinical Trials CCR5 Antagonist Candidate CCR5 Antagonist Candidate CCR5 Antagonist Candidate->Receptor Binding Assay CCR5 Antagonist Candidate->Viral Entry Assay Logical_Comparison cluster_peptide Peptide-Based cluster_small_molecule Small Molecule-Based CCR5 Antagonists CCR5 Antagonists This compound (DAPTA) This compound (DAPTA) CCR5 Antagonists->this compound (DAPTA) Small Molecule Antagonists Small Molecule Antagonists CCR5 Antagonists->Small Molecule Antagonists Maraviroc Maraviroc Small Molecule Antagonists->Maraviroc Vicriviroc Vicriviroc Small Molecule Antagonists->Vicriviroc Aplaviroc Aplaviroc Small Molecule Antagonists->Aplaviroc

References

comparative analysis of DAPTA and RAP-103

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of DAPTA and RAP-103 for Researchers and Drug Development Professionals

Introduction

In the landscape of therapeutic peptides targeting chemokine receptors, DAPTA (D-ala-peptide T-amide) and its analog RAP-103 have emerged as significant molecules of interest. This guide provides a detailed comparative analysis of their performance, mechanism of action, and experimental data to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Overview and Key Differences

DAPTA is a known C-C chemokine receptor 5 (CCR5) antagonist.[1] RAP-103 is an orally active, stabilized pentapeptide analog of DAPTA.[2][3] While DAPTA primarily targets CCR5, RAP-103 is a multi-chemokine receptor antagonist, demonstrating potent activity against CCR2, CCR5, CCR8, and CXCR4.[2][3] This broader targeting profile gives RAP-103 a wider range of potential therapeutic applications, particularly in conditions where multiple chemokine pathways are implicated.

Quantitative Performance Data

The following tables summarize the available quantitative data for DAPTA and RAP-103, highlighting their receptor binding affinities and efficacy in various preclinical models.

Table 1: Receptor Binding Affinity (IC50)

CompoundTarget ReceptorIC50 ValueAssay
RAP-103CCR24.2 pMMonocyte Chemotaxis Assay[2][3][4]
RAP-103CCR50.18 pMMonocyte Chemotaxis Assay[2][3][4]
RAP-103CCR87.7 fMMicroglial Chemotaxis Assay[2][3][5]

Table 2: Efficacy in Preclinical Models

CompoundModelDosageRouteKey Findings
RAP-103Rodent model of incisional pain0.5 mg/kg (co-administered with morphine)i.p.Reduced the ED50 of morphine from 3.19 mg/kg to 1.42 mg/kg.[6][7]
RAP-103Rodent model of diabetic peripheral neuropathy0.02-0.5 mg/kg/dayOralCompletely reversed established mechanical and cold allodynia.[6][7][8]
RAP-103Rat model of opioid dependence1 mg/kg/dayi.p.Reduced the severity of naloxone-precipitated withdrawal responses.[2]
RAP-103Rat model of heroin self-administration1 mg/kgi.p.Reduced heroin intake and reinforcing efficacy.[2][6]
RAP-103Rat model of morphine-induced respiratory depression1-3 mg/kgi.p.Normalized deficits in oxygen saturation and enhancement of respiratory rate.[2][6]
DAPTAExperimental Autoimmune Encephalomyelitis (EAE) in miceNot specifiedNot specifiedShowed significant neuroprotective potential by downregulating inflammatory mediators.[1]

Mechanism of Action and Signaling Pathways

DAPTA Signaling Pathway

DAPTA primarily acts as a CCR5 antagonist. In the context of neuroinflammation, its antagonism of CCR5 leads to the downregulation of the Notch/NF-κB signaling pathway. This results in a decrease in pro-inflammatory mediators such as NF-κB p65, Notch-1, Notch-3, GM-CSF, MCP-1, iNOS, and TNF-α, and an increase in the inhibitory protein IκBα.[1]

DAPTA_Signaling_Pathway DAPTA DAPTA CCR5 CCR5 DAPTA->CCR5 antagonizes Notch_NFkB Notch/NF-κB Signaling CCR5->Notch_NFkB activates Pro_inflammatory Pro-inflammatory Mediators (NF-κB p65, Notch-1, etc.) Notch_NFkB->Pro_inflammatory upregulates IkBa IκBα Notch_NFkB->IkBa downregulates Inflammation Neuroinflammation Pro_inflammatory->Inflammation promotes IkBa->Notch_NFkB inhibits

Caption: DAPTA antagonizes CCR5, leading to the downregulation of Notch/NF-κB signaling and a reduction in neuroinflammation.

RAP-103 Signaling Pathway

RAP-103, as a multi-chemokine receptor antagonist, blocks signaling through CCR2, CCR5, CCR8, and CXCR4. This broad-spectrum inhibition prevents the binding of their respective chemokine ligands, thereby mitigating downstream inflammatory and nociceptive signaling. For instance, in neuropathic pain, RAP-103's blockade of these receptors on microglial cells is crucial.[5][6] Furthermore, the activation of CCR2, CCR5, and CXCR4 can reduce opioid-induced analgesia by desensitizing μ-opioid receptors (OPRM1). By antagonizing these chemokine receptors, RAP-103 can enhance the analgesic effects of opioids.[2][6]

RAP103_Signaling_Pathway RAP103 RAP-103 Receptors CCR2, CCR5, CCR8, CXCR4 RAP103->Receptors antagonizes OPRM1_Desensitization OPRM1 Desensitization Inflammatory_Signaling Inflammatory & Nociceptive Signaling Receptors->Inflammatory_Signaling initiates Receptors->OPRM1_Desensitization promotes Chemokines Chemokine Ligands (CCL2, CCL5, etc.) Chemokines->Receptors activate Opioid_Analgesia Opioid Analgesia OPRM1_Desensitization->Opioid_Analgesia reduces

Caption: RAP-103 antagonizes multiple chemokine receptors, inhibiting inflammatory signaling and preventing opioid receptor desensitization.

Experimental Protocols

Monocyte Chemotaxis Assay (for RAP-103 IC50 determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of RAP-103 for CCR2 and CCR5.

  • Methodology:

    • Human monocytes are isolated from peripheral blood.

    • A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

    • Monocytes are placed in the upper well.

    • The lower well contains a specific chemokine ligand (e.g., CCL2 for CCR2, CCL5 for CCR5) to act as a chemoattractant.

    • Varying concentrations of RAP-103 are added to the upper well with the monocytes.

    • The chamber is incubated to allow for cell migration.

    • The number of monocytes that have migrated to the lower well is quantified.

    • The IC50 value is calculated as the concentration of RAP-103 that inhibits 50% of the maximal monocyte migration induced by the chemokine.[2]

Animal Models of Neuropathic Pain (for RAP-103 in vivo efficacy)

  • Objective: To assess the ability of RAP-103 to prevent or reverse neuropathic pain.

  • Methodology:

    • Induction of Neuropathy: A common model is the partial ligation of the sciatic nerve in rats.

    • Drug Administration: RAP-103 is administered orally at specified doses (e.g., 0.05-1 mg/kg) for a defined period (e.g., 7 days). Administration can be prophylactic (before or at the time of nerve injury) or therapeutic (after the establishment of hypersensitivity).

    • Behavioral Testing:

      • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the paw. The paw withdrawal threshold is determined.

      • Thermal Hyperalgesia: Measured by assessing the latency of paw withdrawal from a radiant heat source.

    • Data Analysis: The effects of RAP-103 on paw withdrawal thresholds and latencies are compared to vehicle-treated control animals.[4][5]

Experimental Autoimmune Encephalomyelitis (EAE) Model (for DAPTA efficacy)

  • Objective: To evaluate the neuroprotective effects of DAPTA in a model of multiple sclerosis.

  • Methodology:

    • EAE Induction: EAE is induced in susceptible mice (e.g., SJL/J mice) by immunization with a myelin-specific antigen in complete Freund's adjuvant.

    • DAPTA Treatment: DAPTA is administered to the EAE-induced mice.

    • Clinical Scoring: The severity of EAE is monitored and scored daily based on clinical signs (e.g., tail limpness, limb paralysis).

    • Immunological and Molecular Analysis:

      • Spleen and brain tissues are collected.

      • Flow cytometry is used to analyze immune cell populations (e.g., CD40+ B lymphocytes) and the expression of intracellular proteins (e.g., NF-κB p65, IκBα).

      • RT-PCR is performed on brain tissue to measure the mRNA expression levels of inflammatory mediators.

    • Data Analysis: Clinical scores and molecular data from DAPTA-treated mice are compared to those from untreated EAE mice.[1]

Summary and Conclusion

DAPTA and its analog RAP-103 are both valuable research tools for investigating the role of chemokine receptors in various pathologies. DAPTA serves as a specific CCR5 antagonist, with demonstrated efficacy in models of neuroinflammation through the downregulation of Notch/NF-κB signaling.

RAP-103 represents a significant advancement, with a broader antagonist profile targeting CCR2, CCR5, CCR8, and CXCR4, and exhibiting exceptional potency with picomolar to femtomolar IC50 values. Its oral bioavailability and demonstrated efficacy in preclinical models of neuropathic pain and opioid-related disorders make it a compelling candidate for further drug development. The multi-target approach of RAP-103 may offer a therapeutic advantage in complex diseases where multiple chemokine pathways are dysregulated. Researchers should consider the specific chemokine receptors implicated in their disease model of interest when choosing between these two compounds.

References

head-to-head comparison of T-peptide and small molecule HIV inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The landscape of HIV-1 therapeutics is dominated by small-molecule inhibitors targeting viral enzymes essential for replication. However, the emergence of drug resistance necessitates the exploration of alternative mechanisms of action. T-peptides, a class of entry inhibitors, offer a distinct approach by targeting the viral fusion process. This guide provides a head-to-head comparison of T-peptides and various classes of small-molecule HIV inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform research and development efforts.

Mechanism of Action: A Tale of Two Strategies

T-peptides and small-molecule inhibitors disrupt the HIV-1 lifecycle at fundamentally different stages. T-peptides are fusion inhibitors that act extracellularly to prevent the virus from entering host cells, while small molecules typically act intracellularly to disable viral enzymes.

T-Peptide Fusion Inhibitors

T-peptides, such as the FDA-approved drug Enfuvirtide (T-20), are synthetic peptides that mimic a segment of the HIV-1 envelope glycoprotein gp41, specifically the C-terminal heptad repeat (CHR) region.[1] Their mechanism involves interfering with the conformational changes of gp41 required for the fusion of the viral and cellular membranes.[1]

During HIV entry, the gp120 subunit of the envelope protein binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers a conformational change in gp41, exposing its N-terminal heptad repeat (NHR) and fusion peptide. The fusion peptide inserts into the host cell membrane, and the NHR forms a trimeric coiled-coil. In the final step, the CHR region folds back to bind with the NHR trimer, forming a stable six-helix bundle. This action pulls the viral and cellular membranes together, allowing fusion and viral entry. T-peptides competitively bind to the NHR region of gp41, preventing the formation of the six-helix bundle and thus blocking membrane fusion.[1]

Caption: Mechanism of Action for this compound HIV Fusion Inhibitors.
Small-Molecule Inhibitors

Small-molecule inhibitors are the cornerstone of highly active antiretroviral therapy (HAART) and are categorized into several classes based on their viral target.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These molecules, such as Nevirapine and Efavirenz, bind to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA.

  • Protease Inhibitors (PIs): Drugs like Lopinavir and Darunavir are peptidomimetics that competitively inhibit the HIV-1 protease enzyme. This enzyme is crucial for cleaving viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By blocking this step, PIs result in the production of non-infectious viral particles.

  • Integrase Strand Transfer Inhibitors (INSTIs): This class, including Raltegravir and Dolutegravir, targets the integrase enzyme. INSTIs prevent the integration of the viral DNA into the host cell's genome, a critical step for establishing chronic infection and viral replication.

Caption: Mechanism of Action for Major Classes of Small-Molecule HIV Inhibitors.

Efficacy and Potency: A Quantitative Comparison

The in vitro efficacy of antiviral agents is typically measured by the concentration required to inhibit 50% of viral replication (IC50 or EC50). The following tables summarize representative data for Enfuvirtide (T-20) and key small-molecule inhibitors against wild-type and drug-resistant HIV-1 strains. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell lines, viral isolates, and assay protocols.

Table 1: Comparative In Vitro Efficacy (IC50/EC50, nM) Against Wild-Type HIV-1

Drug ClassInhibitorTargetRepresentative IC50/EC50 (nM)
This compound (Fusion Inhibitor) Enfuvirtide (T-20)gp415.19 - 9.41
NNRTI EfavirenzReverse Transcriptase1 - 3
NNRTI NevirapineReverse Transcriptase10 - 50
PI LopinavirProtease0.69 ng/mL (~1.1 nM)
PI DarunavirProtease1 - 5
INSTI RaltegravirIntegrase2 - 7
INSTI DolutegravirIntegrase0.5 - 2.5

Data compiled from multiple sources. Values are approximate and for comparative purposes only.

Table 2: Impact of Resistance Mutations on Efficacy (Fold Change in IC50/EC50)

Drug ClassInhibitorKey Resistance Mutation(s)Fold Change in IC50/EC50
This compound Enfuvirtide (T-20)G36D, V38A/M, N43D in gp413.5 to >360-fold
NNRTI Efavirenz/NevirapineK103N, Y181C in RT>100-fold
PI LopinavirL90M, I84V in Protease10 to >50-fold
INSTI RaltegravirY143R, Q148H/K/R, N155H in Integrase>10 to >100-fold
INSTI DolutegravirQ148 + secondary mutations1.5 to >10-fold

Fold change is relative to wild-type virus. Data compiled from multiple sources.

Drug Resistance Profiles

A critical factor in antiretroviral therapy is the genetic barrier to resistance—the number of mutations required for a clinically significant loss of efficacy.

  • T-Peptides: Resistance to Enfuvirtide emerges relatively quickly and is primarily associated with mutations in a 10-amino-acid region of gp41 (codons 36-45).[1][2][3] This represents a relatively low genetic barrier. However, these mutations often reduce the replicative capacity of the virus.[3] Importantly, there is no cross-resistance between fusion inhibitors and other classes of antiretrovirals.

  • Small Molecules:

    • NNRTIs: Have a low genetic barrier, where a single point mutation (e.g., K103N) can confer high-level resistance to the entire class.

    • PIs: Generally have a higher genetic barrier, requiring the accumulation of multiple mutations in the protease gene to cause significant resistance.

    • INSTIs: First-generation INSTIs like Raltegravir have a relatively low genetic barrier.[4] Second-generation INSTIs like Dolutegravir have a higher genetic barrier to resistance, often retaining activity against viruses with mutations that confer resistance to first-generation drugs.[4]

Experimental Protocols

Accurate comparison of inhibitor performance relies on standardized and robust experimental assays. Below are methodologies for key experiments cited in this guide.

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay (Luciferase Reporter)

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (Env) with target cells expressing CD4 and coreceptors.

Methodology:

  • Cell Preparation:

    • Effector Cells: Co-transfect HEK293T cells with plasmids expressing an HIV-1 Env clone and HIV-1 Tat.

    • Target Cells: Culture TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain Tat-inducible luciferase and β-galactosidase reporter genes.

  • Assay Procedure:

    • Plate TZM-bl target cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of the test inhibitor (this compound or small molecule) in culture medium.

    • Trypsinize the Env-expressing effector cells and add them to the wells containing the target cells and the diluted inhibitor.

    • Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

  • Data Acquisition:

    • Lyse the cells and measure luciferase activity using a luminometer. Fusion between an effector and a target cell allows Tat from the effector cell to enter the target cell and activate the luciferase reporter gene.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: General workflow for an HIV-1 cell-cell fusion inhibition assay.
Protocol 2: Phenotypic Drug Susceptibility Assay (e.g., PhenoSense HIV)

This assay measures the in vitro susceptibility of a patient's viral isolate to a panel of antiretroviral drugs.

Methodology:

  • Sample Processing:

    • Isolate viral RNA from a patient's plasma sample.

    • Amplify the gene regions of interest (e.g., Protease, Reverse Transcriptase, Integrase, or Envelope) via RT-PCR.[5]

  • Vector Construction:

    • Insert the amplified patient-derived gene sequences into an HIV-1 genomic vector that is deficient in that specific gene and contains a luciferase reporter gene.[3]

  • Virus Production:

    • Transfect host cells (e.g., HEK293T) with the newly created pool of resistance test vectors (RTVs) to produce pseudotyped viruses carrying the patient's viral proteins.[3][5]

  • Infection and Drug Testing:

    • Infect target cells with the patient-derived pseudoviruses in the presence of serial dilutions of various antiretroviral drugs.

  • Data Acquisition:

    • After a single round of replication (approx. 48-72 hours), measure the expression of the luciferase reporter gene.[6]

  • Data Analysis:

    • Compare the luciferase activity in the presence of a drug to the activity in the absence of the drug to determine the IC50.

    • Calculate the fold change in IC50 by dividing the IC50 for the patient's virus by the IC50 for a well-characterized, drug-sensitive reference virus.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral effect is not due to inhibitor-induced cell death.

Methodology:

  • Cell Plating: Seed target cells (e.g., TZM-bl or PBMCs) in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include a "cells only" control (no inhibitor) and a "lysis" control (e.g., Triton X-100).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50). A favorable therapeutic index is indicated by a CC50 value that is significantly higher than the EC50 value.

Summary and Conclusion

T-peptides and small-molecule inhibitors represent distinct and complementary strategies for combating HIV-1.

T-Peptides (Fusion Inhibitors):

  • Advantages: Unique mechanism of action with no cross-resistance to other drug classes; effective against viruses resistant to RT, protease, and integrase inhibitors.

  • Disadvantages: Low genetic barrier to resistance; must be administered via subcutaneous injection; potential for injection site reactions.[1]

Small-Molecule Inhibitors (RTIs, PIs, INSTIs):

  • Advantages: High potency; oral bioavailability; multiple classes available, allowing for combination therapy that is highly effective and has a high barrier to resistance as a regimen.

  • Disadvantages: Development of cross-resistance within a class is common; long-term toxicities can be a concern.

The choice between these inhibitor classes depends on the patient's treatment history, resistance profile, and tolerance. T-peptides, like Enfuvirtide, serve as a crucial option in salvage therapy for heavily treatment-experienced patients with multidrug-resistant virus. Small molecules remain the foundation of initial and subsequent treatment regimens. Future research may focus on developing next-generation peptides with improved pharmacokinetic properties and a higher barrier to resistance, as well as novel small molecules that target different viral or host factors. The continued development of both strategies is essential for the long-term management of HIV-1 infection.

References

Comparative Analysis of T-Peptide Cross-Reactivity with Chemokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of T-peptides, a class of peptide-based therapeutics, with various chemokine receptors. The information is compiled from experimental data to assist in the evaluation of their specificity and potential off-target effects. T-peptides, such as T140 and Peptide T, have been primarily developed as antagonists for specific chemokine receptors like CXCR4 and CCR5, which are crucial in HIV entry, cancer metastasis, and inflammatory diseases.[1][2][3][4] Understanding their interaction with other chemokine receptors is vital for therapeutic development.

Quantitative Data Summary: T-Peptide Activity on Chemokine Receptors

The following table summarizes the reported biological activities of different T-peptides on their primary chemokine receptor targets. Direct quantitative data on the cross-reactivity with other chemokine receptors is limited in the reviewed literature, but qualitative findings are noted.

PeptidePrimary Target ReceptorAssay TypeCell TypeMeasured Activity (IC50/EC50)Cross-Reactivity Notes
4F-benzoyl-TN14003 (T140 Analog)CXCR4CXCL12-mediated MigrationHuman Jurkat cellsIC50 = 0.65 nM[3]The study did not investigate other targets like CCR7.[2]
4F-benzoyl-TN14003 (T140 Analog)CXCR4CXCL12-mediated MigrationMouse splenocytesIC50 = 0.54 nM[3]No cross-reactivity data provided.
T140 Analogs CXCR4SDF-1-induced MigrationMDA-MB-231 (human breast cancer), Sup-T1 (human leukemia T cells), HUVECEffective inhibition at 10-100 nM[2]No cross-reactivity data provided.
Peptide T CCR5gp120-mediated ChemotaxisHuman monocytesAntagonist of high-affinity (0.1 pM) chemotaxis[1]Suppressed MIP-1β (CCR5 ligand) chemotaxis but not RANTES (ligand for CCR1, CCR3, CCR5) or SDF-1α (CXCR4 ligand) chemotaxis.[1] Partially suppressed ¹²⁵I-MIP1-beta binding to monocytes.[1]

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections describe common protocols used to assess the binding and functional activity of T-peptides on chemokine receptors.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., a this compound) to displace a radiolabeled ligand from its receptor. It is used to determine the binding affinity (Ki or IC50) of the peptide for a specific chemokine receptor.

Methodology:

  • Cell Preparation: Cells expressing the chemokine receptor of interest (either naturally or through transfection) are cultured and harvested.

  • Assay Setup: A fixed concentration of a radiolabeled chemokine ligand (e.g., ¹²⁵I-SDF-1α for CXCR4, ¹²⁵I-MIP-1β for CCR5) is incubated with the cells.

  • Competition: Serial dilutions of the unlabeled this compound are added to compete for binding with the radiolabeled ligand.

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the cells and the bound ligand.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis.[5]

Chemotaxis (Cell Migration) Assay

This functional assay measures the ability of a this compound to inhibit cell migration induced by a chemokine. It is a key method for determining the antagonistic potency of the peptide.

Methodology:

  • Chamber Setup: A Transwell chamber is used, which consists of an upper and lower compartment separated by a porous membrane.

  • Cell Seeding: Cells expressing the target chemokine receptor are placed in the upper chamber in a serum-free medium.

  • Chemokine and Inhibitor: The lower chamber contains a medium with a specific chemokine (e.g., CXCL12 for CXCR4) to act as a chemoattractant.[3] The this compound antagonist is added at various concentrations to the upper chamber with the cells.

  • Incubation: The chamber is incubated for several hours (e.g., 2-4 hours) at 37°C to allow cells to migrate through the pores toward the chemokine gradient.[6]

  • Cell Quantification: The cells that have migrated to the lower chamber are collected and counted, often using a flow cytometer or by staining and microscopy.[6]

  • Data Analysis: The concentration of the this compound that causes a 50% reduction in the number of migrated cells compared to the control (chemokine alone) is determined as the IC50 value.[3]

Calcium Mobilization Assay

Chemokine receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8] This assay measures the ability of a this compound to block this signaling event.

Methodology:

  • Cell Loading: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader or a flow cytometer.

  • Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of the this compound antagonist.

  • Agonist Stimulation: A chemokine agonist (e.g., CXCL12) is added to the cells to stimulate the receptor.

  • Fluorescence Monitoring: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The antagonistic activity is quantified by measuring the reduction in the peak fluorescent signal in the presence of the this compound. The EC50 or IC50 value is calculated based on the dose-response curve.

Visualizations: Pathways and Workflows

Chemokine Receptor Signaling Pathway

Chemokine receptors are 7-transmembrane proteins that signal through G-proteins.[7] Ligand binding initiates a cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC).[7][8] This subsequently activates downstream pathways like MAP kinase and PI3K/AKT, culminating in cellular responses such as chemotaxis and cell proliferation.[8][9]

Chemokine_Signaling cluster_membrane Cell Membrane Receptor Chemokine Receptor (7-TM GPCR) G_Protein G-Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates Chemokine Chemokine (e.g., CXCL12) Chemokine->Receptor binds PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Pathways (MAPK, PI3K/AKT) Ca_Release->Downstream PKC->Downstream Response Cellular Response (Chemotaxis, Proliferation) Downstream->Response Workflow start Start: Synthesize this compound primary_screen Primary Screen: Binding Assay on Target Receptor (e.g., CXCR4) start->primary_screen primary_result High Affinity? primary_screen->primary_result secondary_screen Secondary Screen: Binding Assays on Panel of Other Chemokine Receptors (e.g., CCR5, CCR2, CXCR3) primary_result->secondary_screen Yes stop Stop: Peptide is not potent primary_result->stop No secondary_result Cross-Reactivity Detected? secondary_screen->secondary_result functional_assay Functional Assays: - Chemotaxis - Calcium Mobilization secondary_result->functional_assay Yes specific Conclusion: Peptide is Specific Antagonist secondary_result->specific No functional_result Functional Antagonism? functional_assay->functional_result cross_reactive Conclusion: Peptide is Cross-Reactive functional_result->cross_reactive Yes non_functional Conclusion: Binding is Non-Functional functional_result->non_functional No Antagonism_Concept cluster_primary Primary Interaction cluster_secondary Potential Cross-Reactivity T_Peptide This compound (e.g., T140 Analog) Primary_Receptor Primary Target (e.g., CXCR4) T_Peptide->Primary_Receptor Binds & Blocks (High Affinity Antagonist) Other_Receptor Other Receptor (e.g., CCR5) T_Peptide->Other_Receptor May Bind (Lower Affinity) Primary_Signal Signaling & Cellular Response Primary_Receptor->Primary_Signal Signal Blocked Primary_Ligand Endogenous Ligand (e.g., CXCL12) Primary_Ligand->Primary_Receptor Binding Inhibited Other_Signal Signaling & Cellular Response Other_Receptor->Other_Signal Other_Ligand Endogenous Ligand (e.g., CCL5) Other_Ligand->Other_Receptor

References

T-Peptide: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of T-peptide (DAPTA), a competitive inhibitor of the HIV envelope protein gp120's binding to the CCR5 co-receptor. This document summarizes key experimental data, outlines detailed methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound, also known as DAPTA (D-Ala-Peptide-T-amide), has demonstrated notable efficacy in preclinical in vitro studies, potently inhibiting the entry of R5-tropic HIV-1 strains into target cells at picomolar to nanomolar concentrations. Its mechanism of action is centered on the blockade of the CCR5 co-receptor, a critical component for the entry of these viral strains. However, the translation of this potent in vitro activity to in vivo clinical efficacy has yielded more nuanced results. While a large-scale clinical trial for HIV-associated cognitive impairment did not meet its primary endpoint, subgroup analyses revealed statistically significant improvements in patients with more severe cognitive deficits. Furthermore, some studies have indicated a reduction in viral load in treated individuals. This guide provides a detailed examination of these findings to inform future research and development efforts.

Data Presentation: In Vitro vs. In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound Against HIV-1

Assay TypeCell TypeHIV-1 Strain(s)Key Findings
Viral Entry InhibitionMonocyte-derived macrophages (MDMs), microglia, primary CD4+ T cellsR5 and dual-tropic (R5/X4)60-99% inhibition of viral replication.[1]
Viral Entry InhibitionMAGI cells, Luciferase reporter assay (pseudotyped virions)R5-tropic (ADA envelope)Significant inhibition of viral entry.[1]
Chemotaxis InhibitionHuman monocytesM-tropic gp120Potent antagonist of high-affinity (0.1 pM) gp120-mediated chemotaxis.[2]

Table 2: In Vivo Efficacy of this compound in HIV-Infected Individuals

Study DesignPatient PopulationDosagePrimary OutcomeKey Findings
Randomized, double-blind, placebo-controlled trial[3]200+ HIV-positive individuals with cognitive impairment2 mg intranasally, 3 times a day for 6 monthsChange in global neuropsychological scoreNo statistically significant difference between this compound and placebo on the primary endpoint.[3]
Subgroup Analysis of the above trial[3]Patients with more severe cognitive impairment (baseline global deficit score ≥ 0.5)2 mg intranasally, 3 times a day for 6 monthsChange in global cognitive performanceStatistically significant improvement in the this compound group (P=0.02).[3]
Subgroup Analysis of the above trial-2 mg intranasally, 3 times a day for 6 monthsImprovement in specific cognitive domainsStatistically significant improvement in abstract thinking and speed of information processing (p<0.05).[4]
Antiviral Effect Analysis[4]Participants from the NIH-funded study2 mg intranasally, 3 times a day for 6 monthsChange in peripheral viral loadSignificant reduction in the this compound-treated group.[4]
Cellular Viral Load Study[4]Eleven individualsNot specifiedPersistently infected monocyte reservoirReduction to undetectable levels in most patients.[4]

Experimental Protocols

In Vitro: gp120-CCR5 Binding Inhibition Assay

This protocol outlines a competitive binding assay to determine the ability of this compound to inhibit the interaction between the HIV-1 envelope protein gp120 and its co-receptor CCR5 on target cells.

  • Cell Preparation: Use a cell line that stably expresses high levels of the CCR5 receptor (e.g., L1.2-CCR5+ cells). Culture the cells to the appropriate density and wash them with a suitable binding buffer (e.g., HEPES-buffered saline with protein and divalent cations).

  • Radioligand Preparation: Utilize a radiolabeled version of a natural CCR5 ligand (e.g., ¹²⁵I-MIP-1β) or a radiolabeled gp120 protein. The specific activity of the radioligand should be high to ensure sensitive detection.

  • Competition Binding: In a multi-well plate, incubate the CCR5-expressing cells with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (competitor). Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled CCR5 ligand to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly separate the cells from the incubation medium containing the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters that trap the cells.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

In Vivo: Randomized Clinical Trial for HIV-Associated Cognitive Impairment

The following protocol is based on the NIH-funded, multicenter, double-blind, placebo-controlled trial of intranasal this compound for HIV-associated cognitive impairment.[3]

  • Participant Selection: Recruit HIV-seropositive individuals with documented evidence of cognitive deficits based on a standardized screening battery of neuropsychological tests. Key inclusion criteria include a CD4+ cell count and the allowance of concomitant antiretroviral therapy.[5]

  • Randomization and Blinding: Randomly assign participants in a double-blind fashion to one of two treatment arms: this compound or a matching placebo. Balance randomization based on stratification variables such as CD4+ cell count and the severity of cognitive impairment.[3]

  • Treatment Administration: Administer this compound as an intranasal spray at a dosage of 2 mg three times a day for a duration of 6 months. The placebo group receives an identical-looking and administered nasal spray.[3]

  • Neuropsychological Assessment: Conduct a comprehensive battery of neuropsychological tests at baseline and at the end of the 6-month treatment period. This battery should assess multiple cognitive domains, such as memory, attention, executive function, and motor skills, yielding a global neuropsychological score as the primary outcome measure.[3]

  • Data Analysis: The primary efficacy endpoint is the change in the global neuropsychological score from baseline to 6 months. Compare the mean change between the this compound and placebo groups using appropriate statistical tests (e.g., analysis of covariance, adjusting for baseline imbalances). Conduct subgroup analyses based on baseline CD4+ cell count and the initial severity of cognitive impairment.[3]

Mandatory Visualization

HIV_Entry_Inhibition_by_T_Peptide cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Cell_Interior Cell Interior gp41->Cell_Interior 5. Viral Entry CD4->gp120 2. Conformational Change CCR5->gp41 4. Fusion T_Peptide This compound T_Peptide->CCR5 Inhibition

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Months) cluster_assessment Outcome Assessment P1 Patient Screening (HIV+ with Cognitive Impairment) P2 Baseline Neuropsychological Assessment P1->P2 T1 Randomization (Double-Blind) P2->T1 T2a This compound Group (Intranasal, 2mg 3x/day) T1->T2a T2b Placebo Group T1->T2b A1 End-of-Study Neuropsychological Assessment T2a->A1 T2b->A1 A2 Data Analysis (Compare Change in Scores) A1->A2

References

T-Peptide in Psoriasis Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-peptide's performance as a potential therapeutic for psoriasis against other established alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.

Overview of this compound

This compound is an octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr.[1] It has been investigated for its therapeutic effects in psoriasis, with early studies suggesting a potential role in disease modification. The exact mechanism of action remains a subject of investigation, but it is thought to involve immunomodulatory and anti-inflammatory effects.[2][3]

Efficacy of this compound: A Summary of Clinical Findings

Clinical studies on this compound for psoriasis were primarily conducted in the early 1990s. While these studies were small and often lacked modern standardized scoring systems like the Psoriasis Area and Severity Index (PASI), they provide initial insights into its potential efficacy.

Study Design & PopulationTreatment RegimenKey Efficacy OutcomesAdverse EventsReference
9 patients with recalcitrant, long-standing psoriasis2 mg this compound intravenously, once daily for 28 days- By day 28, 8 of 9 patients showed <50% improvement; 1 deteriorated.- 3 months post-treatment, 5 of 9 patients recovered by >50%.No serious side effects noted.[4][5][4][5]
5 patients with severe psoriasisIntravenous this compound (dosage not specified) for up to 2 months- 1 patient had complete remission.- 3 patients showed "good improvement".- 1 patient had no effect.Not specified.[6][7]

Comparative Efficacy: this compound vs. Standard Psoriasis Therapies

Direct comparative trials between this compound and other psoriasis therapies are not available in the reviewed literature. The following table provides a general comparison based on established efficacy data for standard treatments.

TherapyTypical Efficacy (PASI 75 Response)Common Side Effects
This compound Data not available in PASI 75 format. Studies report >50% improvement in a subset of patients.[4][5]Generally well-tolerated in small studies.[4][5]
Topical Corticosteroids Varies by potency and vehicle; effective for mild to moderate psoriasis.Skin atrophy, striae, telangiectasia with long-term use.
Phototherapy (UVB) PASI 75 achieved in 50-70% of patients.Erythema, pruritus, long-term risk of skin cancer.[8][9]
Methotrexate PASI 75 achieved in approximately 40-60% of patients at 12-16 weeks.[10]Nausea, fatigue, hepatotoxicity, myelosuppression.[10][11]

Mechanism of Action: The Working Hypothesis for this compound

The precise signaling pathway of this compound in psoriasis is not fully elucidated. However, research suggests a multi-faceted mechanism involving the modulation of the immune response and inhibition of inflammatory cell migration.[2][3]

Key Hypothesized Mechanisms:

  • Immunomodulation: this compound has been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibit the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[2] This shifts the local cytokine milieu towards a less inflammatory state.

  • Anti-chemotactic Effects: An analog of this compound, DAPTA, has demonstrated the ability to inhibit the chemotaxis of monocytes and lymphocytes in response to the chemokine RANTES.[3] This may reduce the infiltration of inflammatory cells into the psoriatic plaques.

  • Interaction with Neuropeptides: It has been speculated that this compound may interact with other chemical messenger molecules in the skin, such as somatostatin, vasoactive intestinal polypeptide (VIP), and epidermal growth factor (EGF), which could influence keratinocyte proliferation and inflammation.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound in ameliorating psoriasis.

T_Peptide_Pathway cluster_skin Psoriatic Skin Keratinocytes Keratinocytes Dendritic_Cell Dendritic Cell T_Cell T-Cell T_Peptide T_Peptide Immune_Cells Immune Cells (e.g., T-Cells, Monocytes) T_Peptide->Immune_Cells Modulates Chemotaxis Leukocyte Chemotaxis T_Peptide->Chemotaxis Inhibits IL_10 IL_10 Immune_Cells->IL_10 Induces IFN_gamma IFN_gamma Immune_Cells->IFN_gamma Inhibits Inflammation Inflammation IL_10->Inflammation Reduces IFN_gamma->Inflammation Promotes Psoriasis_Symptoms Psoriasis Symptoms Inflammation->Psoriasis_Symptoms Inflammatory_Infiltrate Inflammatory Infiltrate Chemotaxis->Inflammatory_Infiltrate Leads to Inflammatory_Infiltrate->Psoriasis_Symptoms

Caption: Proposed Mechanism of this compound in Psoriasis.

Experimental Protocols

Detailed experimental protocols from the early studies on this compound are not extensively described. However, the following methodologies for key experiments can be summarized:

In Vitro Cytokine Production Assay
  • Objective: To determine the effect of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Isolate PBMCs from blood samples.

    • Culture PBMCs in appropriate media.

    • Treat PBMCs with varying concentrations of this compound.

    • Stimulate the cells to produce cytokines (e.g., with mitogens).

    • Collect cell culture supernatants after a defined incubation period.

    • Measure the concentrations of IL-10 and IFN-γ in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

Chemotaxis Assay
  • Objective: To assess the effect of a this compound analog (DAPTA) on the migration of immune cells.

  • Methodology:

    • Utilize a Boyden chamber apparatus with a porous membrane separating the upper and lower wells.

    • Place a chemoattractant (e.g., RANTES) in the lower chamber.

    • Isolate monocytes and lymphocytes and pre-incubate them with or without DAPTA.

    • Add the cell suspension to the upper chamber.

    • Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.

    • Quantify the number of migrated cells in the lower chamber, typically by microscopy.

Below is a workflow diagram for a typical in vitro cytokine assay.

Cytokine_Assay_Workflow Start Start PBMC_Isolation Isolate PBMCs from Blood Start->PBMC_Isolation Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture T_Peptide_Treatment Treat with this compound Cell_Culture->T_Peptide_Treatment Stimulation Stimulate Cytokine Production T_Peptide_Treatment->Stimulation Incubation Incubate Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Measure Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Cytokine Assay.

Conclusion

The available evidence, primarily from early-phase, small-scale studies, suggests that this compound may have a modest therapeutic effect in some patients with severe, recalcitrant psoriasis. Its proposed mechanism of action, involving the induction of anti-inflammatory cytokines and inhibition of immune cell migration, presents a plausible rationale for its use. However, the lack of robust, large-scale clinical trials and direct comparisons with current standard-of-care therapies makes it difficult to ascertain its definitive place in the psoriasis treatment landscape. Further research, employing standardized efficacy measures and well-controlled comparative studies, would be necessary to fully validate the therapeutic potential of this compound for psoriasis.

References

A Comparative Guide to T-Peptide and Other Peptide-Based HIV Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-peptide (enfuvirtide, T-20) and other prominent peptide-based HIV entry inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the performance and characteristics of these antiviral agents.

Introduction to Peptide-Based HIV Entry Inhibitors

Peptide-based HIV entry inhibitors represent a distinct class of antiretroviral drugs that block the virus from entering host cells, a critical first step in the HIV lifecycle.[1] Unlike many other antiretrovirals that act inside the cell, these inhibitors target the viral envelope glycoprotein gp41.[1][2] This glycoprotein mediates the fusion of the viral and cellular membranes. By interfering with the conformational changes of gp41 required for membrane fusion, these peptides effectively prevent the viral genetic material from entering the host cell.[2]

The first approved drug in this class was enfuvirtide (T-20), a 36-amino acid synthetic peptide.[3][4] Its development spurred the creation of next-generation peptide inhibitors like T-1249, sifuvirtide, and albuvirtide, which aim to improve upon the potency, pharmacokinetic profile, and resistance barrier of the parent compound.[5][6][7] This guide will delve into a comparative analysis of these key peptide-based HIV entry inhibitors.

Mechanism of Action: Targeting gp41-Mediated Fusion

The entry of HIV into a host cell is a multi-step process. The viral surface glycoprotein gp120 first binds to the CD4 receptor on the target cell, followed by binding to a co-receptor (CCR5 or CXCR4). This dual binding triggers a conformational change in the transmembrane glycoprotein gp41, exposing two heptad repeat regions, HR1 and HR2. The HR1 and HR2 domains then interact to form a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion.

Peptide-based entry inhibitors are designed to mimic a segment of the gp41 protein, typically the C-terminal heptad repeat (CHR) region. By binding to the N-terminal heptad repeat (NHR) region of gp41, these peptides competitively inhibit the formation of the six-helix bundle, thus halting the fusion process.

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Co-receptor Binding PreHairpin Pre-hairpin Intermediate (gp41 NHR exposed) CoR->PreHairpin 3. gp41 Conformational Change SixHB Six-Helix Bundle Formation PreHairpin->SixHB 4. HR1-HR2 Interaction Fusion Membrane Fusion SixHB->Fusion 5. Fusion Pore Formation Inhibitor Peptide Inhibitor (e.g., this compound) Inhibitor->PreHairpin Inhibition

Diagram 1: Mechanism of HIV Entry and Inhibition by Peptides.

Comparative Efficacy

The in vitro efficacy of HIV entry inhibitors is commonly measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication. The following tables summarize the IC50 values for this compound (enfuvirtide/T-20) and other peptide inhibitors against various HIV-1 strains, including those with resistance to T-20.

Table 1: In Vitro Inhibitory Activity (IC50) Against Wild-Type HIV-1 Strains
Peptide InhibitorHIV-1 Strain/SubtypeIC50 (nM)Reference(s)
This compound (Enfuvirtide/T-20) HXB2 (Subtype B)7.5 - 24.17[8][9]
JR-CSF (Subtype B)5.19[10]
NL4-3 (Subtype B)3.3[11]
Subtype A (mean)13.86 - 14.47[12][13]
Subtype C (mean)55.18 - 57.41[12][13]
T-1249 NL4-3 (Subtype B)3.3[11]
JR-CSF (Subtype B)1.67[11]
Global Panel (mean)3.44[11]
Sifuvirtide Subtype A (mean)1.81[13]
Subtype B (mean)10.35[13]
Subtype C (mean)3.84[13]
Albuvirtide Subtypes A, B, C, G, AE (mean)0.5 - 4.8[14]
Chinese Clinical Isolates (mean)1.3 - 18.1[6]
Table 2: In Vitro Inhibitory Activity (IC50) Against T-20 Resistant HIV-1 Strains
Peptide InhibitorT-20 Resistant Strain (Mutation)IC50 (nM)Reference(s)
This compound (Enfuvirtide/T-20) NL4-3 (V38A)>1000[5]
NL4-3 (V38A/N42D)>1000[5]
T-1249 Activity against most T-20 resistant isolatesMaintained[7]
Sifuvirtide NL4-3 (V38A)10.2[5]
NL4-3 (V38A/N42D)19.5[5]
Albuvirtide Laboratory strains with mutations at positions 36, 38, 42, 43Sensitive[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of these HIV entry inhibitors.

Single-Round HIV-1 Infectivity Assay

This assay quantifies the ability of a peptide to inhibit viral entry in a single round of infection, preventing confounding results from subsequent rounds of replication.

Single_Round_Assay cluster_prep Preparation cluster_infection Infection cluster_readout Readout Peptide Serial Dilutions of Peptide Inhibitor Incubate1 Incubate Peptide and Virus Peptide->Incubate1 Virus Env-Pseudotyped Virus (Luciferase Reporter) Virus->Incubate1 AddCells Add TZM-bl cells Incubate1->AddCells Incubate2 Incubate for 48 hours AddCells->Incubate2 Lyse Lyse Cells Incubate2->Lyse AddSubstrate Add Luciferase Substrate Lyse->AddSubstrate Measure Measure Luminescence AddSubstrate->Measure Calculate Calculate IC50 Measure->Calculate

Diagram 2: Workflow for a Single-Round Infectivity Assay.

Protocol Outline:

  • Preparation of Reagents:

    • Peptide Inhibitors: Serially dilute the peptide inhibitors to be tested in a 96-well plate.

    • Env-Pseudotyped Virus: Prepare HIV-1 Env-pseudotyped viruses containing a luciferase reporter gene. These viruses are capable of a single round of infection.[3][15]

    • Target Cells: Culture TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.[3][16]

  • Infection:

    • Pre-incubate the diluted peptide inhibitors with a standardized amount of the Env-pseudotyped virus for a specified time (e.g., 1 hour) at 37°C.[15]

    • Add the TZM-bl target cells to the virus-peptide mixture. DEAE-dextran may be added to enhance infectivity.[3][15][16]

    • Incubate the plates for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.[15][16]

  • Quantification:

    • After incubation, lyse the cells and add a luciferase assay substrate.[15]

    • Measure the luminescence using a luminometer. The light output is proportional to the level of viral infection.

    • The percent inhibition is calculated relative to control wells containing virus but no inhibitor. The IC50 value is determined from the dose-response curve.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of a peptide to inhibit the fusion of cells expressing the HIV-1 envelope protein with target cells expressing CD4 and co-receptors.

Cell_Fusion_Assay cluster_cells Cell Preparation cluster_assay Assay cluster_detection Detection Effector Effector Cells (Expressing HIV-1 Env) Mix Co-culture Effector and Target Cells with Peptide Inhibitor Effector->Mix Target Target Cells (Expressing CD4/Co-receptors and a reporter gene) Target->Mix Incubate Incubate to allow fusion Mix->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity (e.g., β-galactosidase) Lyse->Measure Calculate Calculate IC50 Measure->Calculate

Diagram 3: Workflow for a Cell-Cell Fusion Assay.

Protocol Outline:

  • Cell Preparation:

    • Effector Cells: Use a cell line (e.g., H9 or CHO) that is chronically infected with HIV-1 or transfected to express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface.

    • Target Cells: Use a cell line (e.g., MT-2 or TZM-bl) that expresses CD4 and the appropriate co-receptors (CCR5 or CXCR4). These cells often contain a reporter gene, such as β-galactosidase, under the control of the HIV-1 LTR.

  • Fusion Inhibition Assay:

    • Co-culture the effector and target cells in the presence of serial dilutions of the peptide inhibitor.

    • Incubate the cell mixture for a defined period (e.g., 2-6 hours) at 37°C to allow for cell-cell fusion.[17]

  • Quantification of Fusion:

    • After incubation, lyse the cells.

    • Measure the activity of the reporter gene (e.g., β-galactosidase activity). Fusion between an effector cell and a target cell allows the HIV-1 Tat protein from the effector cell to enter the target cell and activate the reporter gene.

    • The level of reporter gene activity is proportional to the extent of cell-cell fusion.

    • Calculate the percent inhibition and IC50 values based on the reduction in reporter gene activity in the presence of the inhibitor compared to the control.

Conclusion

This compound (enfuvirtide/T-20) paved the way for a new class of antiretroviral drugs that target HIV entry. The subsequent development of second and third-generation peptide inhibitors, such as T-1249, sifuvirtide, and albuvirtide, has demonstrated significant improvements in potency, particularly against T-20 resistant strains, and in pharmacokinetic properties. Albuvirtide, for instance, has a much longer half-life, allowing for less frequent dosing.[6] The comparative data presented in this guide highlights the evolution of these inhibitors and provides a quantitative basis for their evaluation in research and drug development settings. The provided experimental protocols offer a framework for the consistent and reliable assessment of these and future HIV entry inhibitors.

References

A Comparative Guide to T-Peptide Analogs: Assessing Long-Term Efficacy and Safety for Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-peptide analogs, focusing on their long-term efficacy and safety as immunomodulatory agents. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of immunology and peptide therapeutics. We will delve into the mechanisms of action, clinical trial data, and safety profiles of prominent this compound analogs, namely Thymosin Alpha-1 and Thymopentin. Additionally, we will draw comparisons with an alternative class of immunomodulatory peptides, the Glucagon-Like Peptide-1 (GLP-1) receptor agonists, to provide a broader context for their potential applications.

Executive Summary

This compound analogs, derived from the thymic hormone thymosin, have demonstrated significant potential in modulating the immune system. Thymosin Alpha-1 and Thymopentin have been the subject of numerous clinical investigations, showcasing their ability to enhance T-cell maturation and function. This guide synthesizes the available long-term efficacy and safety data for these compounds, presenting them in a structured format for ease of comparison. Furthermore, by examining the immunomodulatory properties of GLP-1 receptor agonists, we offer a comparative perspective on different peptide-based approaches to immune regulation.

This compound Analogs: A Head-to-Head Look

Thymosin Alpha-1 and Thymopentin are both synthetic peptides that mimic the biological activity of natural thymic hormones. Their primary role is to promote the development and differentiation of T-lymphocytes, a critical component of the adaptive immune system.[1]

Mechanism of Action

Thymosin Alpha-1 acts on Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells.[2][3] This interaction triggers downstream signaling cascades, including the activation of NF-κB and p38 MAPK pathways, leading to the production of various cytokines and the maturation of dendritic cells.[4] Ultimately, this enhances T-cell responses and promotes a Th1-predominant immune environment.[5]

Thymopentin , a synthetic pentapeptide corresponding to the active site of thymopoietin, directly influences the differentiation of T-cell precursors in the thymus.[1] It promotes the maturation of T-lymphocytes and enhances their functional capacity.[6]

The following diagram illustrates the generalized signaling pathway for this compound analogs in T-cell maturation.

T_Peptide_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular T-Peptide_Analog This compound Analog (Thymosin α1 / Thymopentin) Receptor Receptor (e.g., TLRs for Tα1) T-Peptide_Analog->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression T-Cell_Maturation T-Cell Maturation & Differentiation Gene_Expression->T-Cell_Maturation

This compound Analog Signaling Pathway
Long-Term Efficacy: Clinical Data Summary

The following tables summarize the long-term efficacy data from various clinical trials involving Thymosin Alpha-1 and Thymopentin in different disease contexts.

Table 1: Long-Term Efficacy of Thymosin Alpha-1

IndicationStudy PopulationTreatment DurationKey Efficacy OutcomesCitation(s)
HIV Patients with low CD4 counts on HAART12 weeksSignificant increase in peripheral blood mononuclear cell sjTREC levels compared to controls.[7]
HIV Asymptomatic HIV-infected patients1 yearSignificant increases in circulating T4 cells.[8]
Chronic Hepatitis B Patients on lamivudine48 weeksCombination with lamivudine was superior to lamivudine alone in ALT normalization, virological response, and HBeAg seroconversion.[9]
Pulmonary Tuberculosis with Diabetes Patients on multi-modality chemotherapy12 monthsSignificant increase in sputum culture-negative conversion rate, chest lesion absorption rate, and cavity closure rate compared to control.[10]

Table 2: Long-Term Efficacy of Thymopentin

IndicationStudy PopulationTreatment DurationKey Efficacy OutcomesCitation(s)
HIV-induced Lymphadenopathy 29 patients1 yearSignificant increases in circulating T4 cells and a reduction of PWM-induced immunoglobulin suppression in the 21 patients who completed the trial.[11]
Asymptomatic HIV Infection 52 asymptomatic patients24 and 52 weeksMaintained CD4+ cell levels, with a greater area under the percentage CD4+ cells curve and a shorter median time to a 20% increase in percentage of CD4+ cells in the first 24 weeks.[12]
Drug-Resistant Pulmonary Tuberculosis 2031 cases (meta-analysis)6-9 monthsSignificantly increased sputum culture-negative rate and focal absorption rate. Improved levels of CD3+ and CD4+ T-lymphocytes.[13]
End-Stage Renal Disease on Hemodialysis 56 patientsNot specifiedSignificantly improved cellular immune function (increased CD3+, CD4+, and CD4+/CD8+; decreased CD8+). Lower levels of inflammatory markers (IL-6, IL-8, TNF-α, hs-CRP).[14]
Long-Term Safety Profile

Both Thymosin Alpha-1 and Thymopentin have demonstrated a favorable safety profile in numerous clinical trials.

Thymosin Alpha-1:

  • Generally well-tolerated with few reported serious side effects.[5][15]

  • A comprehensive review of studies involving over 11,000 human subjects concluded that Tα1 is a well-tolerated and effective immune modulator.[9][15][16]

  • In a pilot study for hypoxemic COVID-19 patients, reported side effects were considered unrelated to Tα1.[9] A retrospective review of 76 patients showed no serious adverse events or discontinuation of therapy.[9]

  • In a trial with HIV-infected patients, Tα1 was well tolerated with no serious adverse events reported.[7]

Thymopentin:

  • No serious adverse effects attributable to thymopentin were observed in a study on asymptomatic HIV-infected patients.[12]

  • In a year-long trial with HIV-induced lymphadenopathy patients, a slight variability of clinical symptoms like weight loss, diarrhea, and night sweats was noted in some subjects.[11]

  • A study on patients with AIDS and opportunistic infections showed a worsening of clinical and immunological status, with two patient deaths, suggesting it may not be beneficial in the advanced stages of AIDS.[17]

An Alternative Immunomodulator: GLP-1 Receptor Agonists

Glucagon-Like Peptide-1 (GLP-1) receptor agonists, primarily developed for the treatment of type 2 diabetes and obesity, have shown significant immunomodulatory and anti-inflammatory effects.[16][18]

Mechanism of Action

GLP-1 receptors are expressed on various immune cells, including T-lymphocytes and macrophages.[19][20] Activation of these receptors can lead to a cascade of intracellular events that modulate immune cell function. For instance, in T-cells, GLP-1 receptor activation can suppress the secretion of pro-inflammatory cytokines like interferon-γ (IFN-γ) and interleukin-2 (IL-2) through a cAMP/PKA-dependent pathway that dampens T-cell receptor (TCR) signaling.[16][21] This can lead to a shift towards an anti-inflammatory M2 phenotype in macrophages.[22]

The following diagram illustrates the immunomodulatory signaling of GLP-1 receptor agonists.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane (Immune Cell) cluster_intracellular Intracellular GLP1_RA GLP-1 Receptor Agonist GLP1_Receptor GLP-1 Receptor GLP1_RA->GLP1_Receptor cAMP_PKA ↑ cAMP / PKA Activation GLP1_Receptor->cAMP_PKA TCR_Signaling ↓ TCR Signaling (↓ ZAP70, ↓ SLP-76) cAMP_PKA->TCR_Signaling Macrophage_Polarization → M2 Macrophage (Anti-inflammatory) cAMP_PKA->Macrophage_Polarization Cytokine_Production ↓ Pro-inflammatory Cytokines (IFN-γ, IL-2) TCR_Signaling->Cytokine_Production

GLP-1 Receptor Agonist Immunomodulatory Pathway
Long-Term Efficacy and Safety: Clinical Data Summary

Table 3: Immunomodulatory Effects and Safety of GLP-1 Receptor Agonists

Drug ClassKey Immunomodulatory Effects (from clinical & preclinical data)Long-Term Safety Profile (General)Citation(s)
GLP-1 Receptor Agonists Reduce pro-inflammatory cytokines (IFN-γ, IL-2, IL-6, TNF-α).[16][22] Inhibit T-cell proliferation.[20] Promote anti-inflammatory M2 macrophage polarization.[22] Reduce markers of systemic inflammation.Generally well-tolerated. Common side effects are gastrointestinal (nausea, vomiting, diarrhea). Concerns about pancreatitis and thyroid C-cell tumors have been investigated, with large-scale studies generally not showing an increased risk.[16][18][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of immunomodulatory peptides.

T-Cell Proliferation Assay (CFSE-Based)

This assay is used to measure the proliferation of T-cells in response to a stimulus.

  • Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity. This allows for the tracking of cell divisions by flow cytometry.

  • Workflow:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • CFSE Staining: Resuspend PBMCs in a solution containing CFSE and incubate to allow for dye uptake and binding.

    • Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of the this compound analog or other stimuli.

    • Flow Cytometry Analysis: After a defined culture period (e.g., 4-6 days), harvest the cells and analyze them using a flow cytometer. The fluorescence intensity of CFSE is measured to determine the number of cell divisions.

The following diagram outlines the experimental workflow for a CFSE-based T-cell proliferation assay.

CFSE_Workflow Start Start: Isolate PBMCs Stain Stain with CFSE Start->Stain Culture Culture with/without Peptide Analog Stain->Culture Analyze Analyze by Flow Cytometry Culture->Analyze End End: Quantify Proliferation Analyze->End

CFSE T-Cell Proliferation Assay Workflow
Multiplex Cytokine Profiling

This technique allows for the simultaneous measurement of multiple cytokines in a single sample.

  • Principle: Bead-based multiplex immunoassays (e.g., Luminex) use a set of microspheres (beads) that are each coated with a specific antibody against a different cytokine. The beads are distinguishable by their internal fluorescent signature. When incubated with a sample, the cytokines bind to their respective antibody-coated beads. A second, fluorescently labeled detection antibody is then added to create a "sandwich" immunoassay on each bead. The fluorescence intensity of the detection antibody is proportional to the amount of cytokine present.

  • Workflow:

    • Sample Preparation: Collect serum, plasma, or cell culture supernatant.

    • Assay Plate Preparation: Add the antibody-coupled beads to the wells of a microplate.

    • Incubation: Add standards and samples to the wells and incubate to allow cytokine binding.

    • Detection: Add a mixture of biotinylated detection antibodies, followed by a streptavidin-phycoerythrin (PE) conjugate.

    • Data Acquisition: Analyze the plate on a multiplex assay system (e.g., Bio-Plex). The instrument identifies each bead and quantifies the PE fluorescence, which corresponds to the cytokine concentration.

The following diagram illustrates the workflow for multiplex cytokine profiling.

Cytokine_Profiling_Workflow Start Start: Prepare Samples & Standards Add_Beads Add Antibody-Coupled Beads to Plate Start->Add_Beads Incubate_Sample Incubate with Samples Add_Beads->Incubate_Sample Add_Detection_Ab Add Detection Antibodies & Streptavidin-PE Incubate_Sample->Add_Detection_Ab Analyze Analyze on Multiplex System Add_Detection_Ab->Analyze End End: Quantify Cytokines Analyze->End

Multiplex Cytokine Profiling Workflow

Conclusion

This compound analogs, particularly Thymosin Alpha-1 and Thymopentin, have a well-documented history of long-term safety and efficacy in various clinical settings requiring immunomodulation. Their primary mechanism of enhancing T-cell function makes them valuable tools for conditions characterized by immunodeficiency. GLP-1 receptor agonists represent a newer class of peptides with demonstrated immunomodulatory properties, primarily exerting anti-inflammatory effects. The choice between these agents will depend on the specific therapeutic goal, whether it is to enhance a deficient immune response or to dampen an overactive one. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other novel immunomodulatory peptides. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these different peptide-based immunomodulators.

References

Validating Biomarkers for T-Peptide Treatment Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biomarkers for predicting response to T-peptide treatment for HIV-associated cognitive impairment, alongside alternative therapeutic strategies. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, methodologies, and the underlying biological pathways.

Introduction

This compound, an HIV entry inhibitor, has shown potential in mitigating HIV-associated cognitive impairment. A key challenge in its clinical application is the identification of patients most likely to benefit from the treatment. This necessitates the validation of predictive biomarkers. This guide compares the performance of this compound with the current standard of care, combination antiretroviral therapy (cART), and examines potential biomarkers for each.

This compound (DAPTA) for HIV-Associated Cognitive Impairment

Potential Predictive Biomarkers for this compound Response

Subgroup analyses from a randomized, double-blind, placebo-controlled trial of intranasal DAPTA in HIV-positive patients with cognitive impairment have suggested two potential predictive biomarkers for a positive treatment response.[3][4]

1. Baseline CD4+ T-Cell Count: Patients with a relatively preserved immunological status, specifically a CD4+ T-cell count above 200 cells/μL, showed a greater improvement in cognitive function with DAPTA treatment compared to placebo.[3][4]

2. Baseline Neuropsychological Deficit Score: Individuals with more evident cognitive impairment at the start of the trial, indicated by a global deficit score of at least 0.5, demonstrated a significant overall cognitive improvement with DAPTA treatment.[3][4] In this subgroup, overall deterioration was more common in the placebo group.[3]

Quantitative Data from Clinical Trials

The following table summarizes the key findings from a pivotal clinical trial of DAPTA for HIV-associated cognitive impairment, highlighting the data that suggest potential predictive biomarkers.

Biomarker StratificationTreatment GroupOutcome MeasureResultp-value
Baseline CD4+ Count > 200 cells/μL DAPTAGreater cognitive improvementSuggestion of a treatment effectp = 0.07
Baseline Global Deficit Score ≥ 0.5 DAPTAOverall cognitive improvementSignificant improvementp = 0.02
PlaceboOverall cognitive deteriorationMore common deterioration

Alternative Treatment: Combination Antiretroviral Therapy (cART)

The standard of care for HIV-associated neurocognitive disorders (HAND) is combination antiretroviral therapy (cART).[5] The primary goal of cART is to suppress HIV replication, which in turn can reduce neuroinflammation and potentially improve or stabilize cognitive function. The effectiveness of cART in the central nervous system (CNS) can be estimated using the CNS Penetration-Effectiveness (CPE) score, which ranks antiretroviral drugs based on their ability to cross the blood-brain barrier.[6]

Potential Predictive Biomarkers for cART Response in HAND

While cART is the established treatment, not all patients experience cognitive improvement. Research is ongoing to identify biomarkers that can predict which individuals will respond best to different cART regimens in the context of HAND. Potential biomarkers include:

  • Neurofilament Light Chain (NfL): Elevated levels of NfL in the cerebrospinal fluid (CSF) and blood are considered a marker of neuroaxonal injury.[7] It is hypothesized that patients with higher baseline NfL levels may have more ongoing neuronal damage and could potentially show a more significant response to effective cART that reduces this damage.

  • CSF Tau and Amyloid-Beta (Aβ) Levels: Alterations in the levels of CSF total tau (t-tau), phosphorylated tau (p-tau), and amyloid-beta 42 (Aβ42) are associated with neurodegenerative processes and have been observed in HAND.[7] The response of these biomarkers to cART could predict cognitive outcomes.

  • Inflammatory Markers: Chronic inflammation is a key feature of HAND. Markers of immune activation and inflammation in the CSF and plasma, such as neopterin, monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6), are being investigated as potential predictors of cART efficacy in the CNS.[8][9]

Quantitative Data for cART Response Stratified by Biomarkers

Currently, there is a lack of publicly available, clearly structured quantitative data from clinical trials that directly stratify the cognitive response to specific cART regimens based on baseline levels of biomarkers like NfL, CSF tau/Aβ, or specific inflammatory markers in patients with HAND. While studies have shown an association between higher CPE scores of cART regimens and better cognitive outcomes, direct comparisons of treatment effects in biomarker-defined subgroups are not as well-documented as in the DAPTA trial. Further research is needed to generate this crucial data for a more direct comparison.

Experimental Protocols

Measurement of CD4+ T-Cell Count

Method: Flow Cytometry

Principle: This technique identifies and quantifies CD4+ T-cells in a whole blood sample using fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of these cells.

Detailed Protocol:

  • Sample Preparation: Collect whole blood in an EDTA-containing tube to prevent coagulation.

  • Antibody Staining: Incubate a specific volume of whole blood with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4, anti-CD3 (to identify T-cells), and anti-CD45 (to gate on all leukocytes).

  • Red Blood Cell Lysis: Add a lysing solution to selectively destroy red blood cells, leaving the leukocytes intact.

  • Flow Cytometric Analysis: Analyze the stained sample on a flow cytometer. The instrument uses lasers to excite the fluorochromes conjugated to the antibodies. The emitted light is detected and converted into digital signals.

  • Gating and Quantification:

    • First, a "gate" is set on the leukocyte population based on their forward and side scatter properties and CD45 expression.

    • Within the leukocyte gate, T-lymphocytes are identified by their expression of CD3.

    • Finally, the percentage of CD3+ T-cells that also express CD4 is determined.

    • The absolute CD4+ T-cell count (cells/μL) is calculated by multiplying this percentage by the total lymphocyte count obtained from a hematology analyzer (dual-platform method) or by using calibrated beads in the flow cytometry tube (single-platform method).[10]

Neuropsychological Assessment

Method: Standardized Neuropsychological Test Battery

Principle: A comprehensive battery of standardized tests is administered to assess cognitive function across various domains, including memory, attention, executive function, processing speed, and motor skills.

Detailed Protocol:

  • Test Selection: A battery of validated neuropsychological tests is chosen to cover the cognitive domains commonly affected by HIV. Examples include the Hopkins Verbal Learning Test-Revised (for memory), the Trail Making Test Parts A and B (for attention and executive function), and the Grooved Pegboard Test (for fine motor skills).[11]

  • Standardized Administration: A trained psychometrician administers the tests in a standardized manner to ensure reliability and comparability of results. This includes providing specific instructions and adhering to time limits.

  • Scoring: Raw scores from each test are converted to standardized scores (e.g., T-scores or z-scores) based on normative data from a healthy population, adjusted for age, education, and other demographic factors.

  • Calculation of Global Deficit Score (GDS):

    • The standardized scores for each test are compared to the normative data.

    • A deficit score is calculated for each test, indicating the degree of impairment.

    • The GDS is an average of the individual deficit scores, providing an overall measure of cognitive impairment. A higher GDS indicates more severe impairment.

Measurement of CSF Neurofilament Light Chain (NfL)

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a plate-based assay that uses specific antibodies to capture and detect NfL in a CSF sample. The concentration of NfL is determined by the intensity of a colorimetric or chemiluminescent signal.

Detailed Protocol:

  • Sample Collection: CSF is collected via lumbar puncture.

  • Plate Coating: A microtiter plate is coated with a capture antibody specific for NfL.

  • Sample Incubation: The CSF sample is added to the wells of the plate. If NfL is present, it will bind to the capture antibody.

  • Detection Antibody Incubation: A second, detection antibody, also specific for NfL and conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured NfL.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a colored product).

  • Signal Quantification: The intensity of the signal is measured using a plate reader. The concentration of NfL in the sample is determined by comparing its signal to a standard curve generated from known concentrations of NfL.

Signaling Pathways and Experimental Workflows

This compound (DAPTA) Mechanism of Action

T_Peptide_Mechanism cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change ViralEntry Viral Entry CCR5->ViralEntry 4. Membrane Fusion DAPTA This compound (DAPTA) DAPTA->CCR5 Blocks Binding

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow PatientCohort Patient Cohort with HIV-Associated Cognitive Impairment BaselineAssessment Baseline Assessment: - Neuropsychological Testing - Biomarker Measurement (e.g., CD4, NfL) PatientCohort->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization TreatmentArm Treatment Group (e.g., this compound) Randomization->TreatmentArm ControlArm Control Group (e.g., Placebo or cART) Randomization->ControlArm FollowUp Follow-up Assessments: - Neuropsychological Testing - Biomarker Measurement TreatmentArm->FollowUp ControlArm->FollowUp DataAnalysis Data Analysis: - Compare treatment response between groups - Stratify by baseline biomarker levels FollowUp->DataAnalysis Validation Biomarker Validation DataAnalysis->Validation

Conclusion

The validation of predictive biomarkers is crucial for advancing personalized medicine in the context of HIV-associated cognitive impairment. Subgroup analyses from a key clinical trial suggest that baseline CD4+ T-cell count and the severity of cognitive impairment may predict a positive response to this compound (DAPTA) treatment. While cART remains the standard of care, the identification of reliable biomarkers to predict cognitive outcomes with different cART regimens is an area of active research. This guide provides a framework for comparing these therapeutic approaches and highlights the need for further studies to generate direct comparative data, particularly for cART, stratified by promising biomarkers such as neurofilament light chain, CSF tau and amyloid-beta, and inflammatory markers. The detailed experimental protocols and workflow diagrams provided herein serve as a resource for researchers dedicated to this critical area of drug development.

References

A Comparative Guide to T-Peptide Delivery Systems for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The targeted delivery of therapeutic peptides (T-peptides) to specific cells and tissues remains a significant challenge in drug development. T-peptides, which encompass a range of molecules from cell-penetrating peptides (CPPs) to receptor-targeting peptides, offer immense therapeutic potential but are often hindered by poor stability, low bioavailability, and rapid enzymatic degradation.[1][2] Nanocarrier systems have emerged as a leading strategy to overcome these limitations by protecting the peptide cargo and enhancing its delivery to the site of action.[1][3]

This guide provides a comparative analysis of common T-peptide delivery systems, including liposomes, polymeric nanoparticles, and hydrogels. It presents key performance data, details common experimental protocols for their characterization, and visualizes critical pathways and workflows to aid researchers in selecting and designing optimal delivery strategies.

Comparative Analysis of this compound Delivery Platforms

The choice of a delivery system depends on the specific therapeutic application, the properties of the this compound, and the desired release profile. The primary platforms explored for this compound delivery are liposomes, polymeric nanoparticles, and hydrogels, each with distinct advantages and disadvantages.[4][5]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer structure, similar to a cell membrane. This unique structure allows for the effective encapsulation of both hydrophilic and hydrophobic molecules, improving drug stability and reducing systemic toxicity.[6] Liposomes can be functionalized with targeting peptides to combine passive accumulation in tumor tissues (via the Enhanced Permeability and Retention effect) with active, receptor-mediated cellular uptake.[6]

  • Polymeric Nanoparticles (NPs): These are solid particles, typically ranging from 10 to 1000 nm, where the peptide is encapsulated within a polymer matrix.[4] Polymeric NPs offer high stability in biological fluids, provide sustained and controlled release, and protect the encapsulated peptide from enzymatic degradation.[4] Polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biodegradability and established safety profiles.[1]

  • Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Peptide-based hydrogels are particularly attractive due to their biocompatibility and ability to provide slow, sustained release of encapsulated drugs.[7] They can be designed to be injectable and respond to specific stimuli in the microenvironment, such as pH or enzymes, for on-demand drug release.[7]

Data Presentation: Performance Metrics

The following tables summarize key quantitative data for different this compound delivery systems based on published experimental findings.

Table 1: Encapsulation Efficiency and Physicochemical Properties

Delivery SystemThis compound/Drug CargoEncapsulation Efficiency (%)Particle Size (nm)Reference
Polymeric Nanoparticles (Double Emulsion)P3 and QBP1 peptides~30%100-200[8]
Polymeric Nanoparticles (Nanoprecipitation)P3 and QBP1 peptides85-100%250-300[8]
Chitosan NanoparticlesEllipticine (peptide drug)~80%40-300[3]
Self-Assembled Peptide SpheresCamptothecin (CPT)>95%Not Specified[7]
PEGylated LiposomesPaclitaxel (PTX)Not SpecifiedNot Specified[7][9]
Peptide CondensatesTMR-OMe (dye)~90-95%Not Specified[10]
Peptide CondensatesFluorescein (dye)18-35%Not Specified[10]

Table 2: In Vitro & In Vivo Performance

| Delivery System | this compound/Drug Cargo | Key Performance Metric | Result | Reference | | :--- | :--- | :--- | :--- |[7] | | pHLIP-Peptide Coated Nanocarriers | Doxorubicin (DOX) | Tumor Growth Inhibition (in vivo) | 97% |[11] | | GFLG-Peptide Nanoparticles | Gemcitabine | Drug Release (in vitro, 24h) | ~90% |[11] | | GFLG-Peptide Nanoparticles | Gemcitabine | Tumor Suppression (in vivo) | 82 ± 38% |[11] | | TH-Peptide Functionalized Liposomes | Paclitaxel (PTX) | Tumor Inhibition Rate (in vivo) | 86.3% |[7][9] | | R8-Conjugated Cationic Liposomes | CRISPR/Cas9 complex | Cellular Penetration | High Efficiency |[5] |

Key Experimental Protocols

Detailed and standardized methodologies are crucial for evaluating and comparing the performance of different delivery systems.

Protocol: Determination of Encapsulation Efficiency (EE)

Encapsulation efficiency is the percentage of the drug or peptide that is successfully entrapped within the nanocarrier. A common method involves separating the nanocarriers from the solution containing the free, unencapsulated peptide.

Methodology: Indirect Quantification via Centrifugation

  • Separation: Place a known volume of the nanoparticle formulation into a microcentrifuge tube. Centrifuge the sample at a pre-optimized speed and time sufficient to pellet the nanoparticles without causing aggregation or pelleting of free proteins.[12][13] A typical condition for plasma, for example, is 16,000 rcf for 3 minutes.[12]

  • Supernatant Collection: Carefully collect the supernatant, which contains the unencapsulated this compound.

  • Quantification: Measure the concentration of the this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often used for its sensitivity and specificity in quantifying peptides.[1]

  • Calculation: Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total Amount of Peptide - Amount of Free Peptide in Supernatant) / Total Amount of Peptide] x 100

Protocol: Characterization of Particle Size and Zeta Potential

The size and surface charge of nanocarriers are critical parameters that influence their stability, biodistribution, and cellular uptake.

Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Dilute the nanoparticle formulation in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for analysis. Ensure the sample is homogenous by gentle vortexing.

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample into a cuvette and place it in the DLS instrument.

    • The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity are measured.

    • These fluctuations are related to the Brownian motion of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

  • Zeta Potential Measurement (ELS):

    • For zeta potential, the sample is placed in a specialized cuvette with electrodes.

    • An electric field is applied, causing the charged nanoparticles to move towards the oppositely charged electrode.

    • The instrument measures the velocity of this movement (electrophoretic mobility) using laser Doppler velocimetry.

    • The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. This value indicates the magnitude of the electrostatic charge at the particle surface, which is a key indicator of colloidal stability.[1]

Protocol: In Vitro Drug Release Kinetics

This experiment measures the rate at which the encapsulated this compound is released from the nanocarrier under physiological conditions.

Methodology: Dynamic Dialysis

  • Preparation: Load a known concentration of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released peptide to diffuse out while retaining the larger nanoparticles.

  • Incubation: Immerse the sealed dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4) maintained at 37°C with constant, gentle stirring. This external solution acts as a "sink," ensuring that the concentration of released peptide remains low, which drives the release process.[14]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the external solution.

  • Quantification: Analyze the concentration of the this compound in the collected samples using HPLC or a fluorescence assay if the peptide is labeled.[1]

  • Data Analysis: Plot the cumulative percentage of released peptide against time to generate a release profile. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[15]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

Cellular Uptake Pathways for T-Peptides

Cell-penetrating peptides (CPPs) and other T-peptides can enter cells through multiple mechanisms, which can be broadly categorized into direct penetration and endocytosis.[16][17][18] The specific pathway often depends on the peptide sequence, cargo, and cell type.[19]

G cluster_membrane Plasma Membrane MembraneTop Extracellular Space MembraneBottom Cytoplasm T_Peptide This compound Delivery System Direct Direct Penetration T_Peptide->Direct Energy-Independent Endocytosis Endocytosis (Energy-Dependent) T_Peptide->Endocytosis Energy-Dependent Pore Pore Formation Direct->Pore InvertedMicelle Inverted Micelle Direct->InvertedMicelle Pore->MembraneBottom InvertedMicelle->MembraneBottom Clathrin Clathrin-Mediated Endocytosis->Clathrin Caveolae Caveolae-Dependent Endocytosis->Caveolae Macropino Macropinocytosis Endocytosis->Macropino Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Release Endosomal Escape & Cargo Release Endosome->Release Release->MembraneBottom

Cellular uptake mechanisms for this compound delivery systems.
Experimental Workflow for Delivery System Evaluation

The development and validation of a this compound delivery system follows a logical progression from formulation and basic characterization to preclinical evaluation.

G cluster_PhysicoChem cluster_InVitro cluster_InVivo Formulation 1. Formulation (e.g., Double Emulsion, Hydration) PhysicoChem 2. Physicochemical Characterization Formulation->PhysicoChem InVitro 3. In Vitro Evaluation PhysicoChem->InVitro Size Particle Size (DLS) Zeta Zeta Potential (ELS) Morphology Morphology (SEM/TEM) EE Encapsulation Efficiency (HPLC) InVivo 4. In Vivo Studies InVitro->InVivo Release Release Kinetics (Dialysis) Uptake Cellular Uptake (Microscopy/FACS) Toxicity Cytotoxicity Assay (MTT) Biodist Biodistribution (Imaging) Efficacy Therapeutic Efficacy (Tumor Model) Tox_vivo Toxicity Assessment

Standard experimental workflow for this compound nanocarrier evaluation.
Targeting Mechanisms: Passive vs. Active Delivery

Nanocarrier delivery to solid tumors relies on two primary mechanisms: passive targeting through the EPR effect and active targeting mediated by ligands like T-peptides that bind to specific cell surface receptors.

G cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting (this compound Mediated) Carrier Nanocarrier in Bloodstream Leaky Leaky Tumor Vasculature Carrier->Leaky Circulation Accumulation Accumulation in Tumor Interstitium Leaky->Accumulation Extravasation Binding This compound Binds to Tumor Cell Receptor Accumulation->Binding Proximity enables binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization DrugRelease Cargo Release at Target Site Internalization->DrugRelease Intracellular Trafficking

Logical relationship of passive and active tumor targeting.

References

Independent Validation of T-Peptide Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-peptide's performance against other alternatives, supported by experimental data. We delve into the initial research findings, subsequent validation efforts, and the current landscape of therapeutic alternatives for HIV-associated neurocognitive disorders (HAND).

At a Glance: this compound and Alternatives

CompoundTargetMechanism of ActionReported Efficacy for Neurocognitive SymptomsDevelopment Status
This compound (DAPTA) CCR5 Co-receptorBlocks HIV gp120 binding to CCR5, inhibiting viral entry.Initial pilot studies suggested improvement. A larger placebo-controlled trial found no significant difference on primary endpoints, though subgroup analysis suggested potential benefit in more severely impaired patients.[1]Clinical development was halted due to formulation instability.[2]
Maraviroc CCR5 Co-receptorAllosteric antagonist of CCR5, preventing the conformational change required for HIV entry.[1][3]Studies suggest it can lead to improvements in neurocognitive test performance in cART-suppressed patients with HAND.[4][5][6]FDA-approved for the treatment of CCR5-tropic HIV-1 infection.[1][7]
Cenicriviroc CCR5 and CCR2 Co-receptorsDual antagonist of CCR5 and CCR2, aiming to reduce both HIV entry and monocyte-mediated inflammation.A clinical trial was conducted to evaluate its effect on HIV-associated neurocognitive impairment.[8] It has shown potential in reducing monocyte activation, a factor implicated in HAND.[6]Investigational for various inflammatory diseases; development for HIV was not pursued for commercial reasons.

The this compound Story: From Discovery to Clinical Trials

In 1986, researchers Candace Pert and Michael Ruff published a seminal paper describing "Peptide T," an octapeptide derived from the HIV envelope protein gp120. Their research suggested that Peptide T could potently inhibit the binding of HIV to its receptor on T-cells and block viral infectivity in vitro. The proposed mechanism was the blockade of the virus's entry into host cells.

Subsequent research identified the primary target of M-tropic HIV (the viral type most associated with initial infection and neurological complications) as the CCR5 co-receptor. This compound and its more stable analog, D-ala-peptide-T-amide (DAPTA), were shown to act as CCR5 antagonists.[9] They were found to inhibit the chemotactic signaling mediated by the interaction of gp120 with the CCR5 receptor.[8]

These initial findings generated significant interest in Peptide T as a potential therapeutic for AIDS, particularly for the neurological complications that were prevalent before the advent of effective combination antiretroviral therapy (cART). However, a large-scale, randomized, double-blind, placebo-controlled trial of intranasal DAPTA for HIV-associated cognitive impairment did not show a statistically significant difference from placebo on the primary endpoints.[1] Interestingly, subgroup analyses suggested a potential treatment effect for patients with more severe cognitive impairment at baseline.[1] Another clinical trial found Peptide T to be ineffective in treating painful distal neuropathy associated with AIDS.

Ultimately, the clinical development of the intranasal formulation of Peptide T was halted due to issues with its stability.[2]

The HIV Entry and Neurotoxicity Signaling Pathway

The entry of M-tropic HIV into a host cell, and the subsequent neuronal damage, is a multi-step process involving the CCR5 co-receptor. This compound and other CCR5 antagonists aim to disrupt this pathway.

HIV_Entry_and_Neurotoxicity_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., Microglia, T-cell) cluster_antagonists Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor    Binding CD4->gp120 2. Conformational     Change in gp120 G_protein G-protein CCR5->G_protein 4. Activation Viral_Entry Viral Entry (Fusion) CCR5->Viral_Entry Triggers gp41-mediated membrane fusion PLC Phospholipase C (PLC) G_protein->PLC Pyk2 Pyk2 G_protein->Pyk2 Ca_release Intracellular Ca2+ Release PLC->Ca_release MAPK MAPK Pathway Pyk2->MAPK Neuroinflammation Neuroinflammation & Neurotoxicity MAPK->Neuroinflammation Ca_release->Neuroinflammation T_Peptide This compound T_Peptide->CCR5 Blocks gp120 Binding Maraviroc Maraviroc Maraviroc->CCR5 Allosteric Antagonism

Experimental Protocols: A Look Back

Validating the original findings on this compound requires an understanding of the experimental methods used in the mid-to-late 1980s. The following are generalized protocols based on the available literature from that era.

125I-gp120 Binding Assay

This assay was used to quantify the binding of the HIV envelope protein gp120 to its cellular receptors.

  • Cell Preparation: Human T-cells (e.g., CD4+ cell lines) or brain membrane preparations were used.

  • Radiolabeling: Purified gp120 was labeled with 125Iodine.

  • Binding Reaction: A fixed number of cells or a set amount of membrane protein was incubated with 125I-gp120 at various concentrations. To determine the effect of this compound, the peptide was pre-incubated with the cells/membranes before the addition of radiolabeled gp120.

  • Separation: The reaction mixture was then filtered or centrifuged to separate the bound 125I-gp120 from the unbound.

  • Quantification: The radioactivity of the filter or cell pellet was measured using a gamma counter to determine the amount of bound gp120.

  • Analysis: Specific binding was calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled gp120).

HIV Infectivity Assay

This assay measured the ability of this compound to block the infection of T-cells by HIV.

  • Cell Culture: Human CD4+ T-cells were cultured in appropriate media.

  • Viral Stock: A stock of HIV with a known infectivity titer was prepared.

  • Infection: T-cells were pre-incubated with varying concentrations of this compound before being exposed to the HIV stock.

  • Incubation: The cells were incubated for a period to allow for viral entry and replication.

  • Readout: After a set number of days, the level of viral replication was measured. In the 1980s, this was often done by:

    • Reverse Transcriptase (RT) Assay: Measuring the activity of the viral RT enzyme in the cell culture supernatant, which is proportional to the amount of virus present.

    • Syncytia Formation: Counting the number of giant, multinucleated cells (syncytia) that form when infected cells fuse with uninfected cells.

    • p24 Antigen Assay: An ELISA-based method to quantify the amount of the viral core protein p24 in the culture supernatant.

  • Analysis: The concentration of this compound that inhibited viral replication by 50% (IC50) was determined.

Modern Alternatives to this compound

While this compound itself is no longer in clinical development, the principle of targeting the CCR5 co-receptor has led to the successful development of other therapeutics for HIV. These small molecule inhibitors offer advantages in terms of stability, oral bioavailability, and potency.

Maraviroc

Maraviroc is an FDA-approved CCR5 antagonist.[1][7] Unlike this compound, which is thought to directly compete with gp120 for binding, Maraviroc is an allosteric inhibitor.[3] It binds to a pocket on the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120.[1] Maraviroc has been shown to be effective in treatment-experienced patients with CCR5-tropic HIV.[1] Importantly for the context of HAND, studies have indicated that treatment intensification with Maraviroc is associated with improvements in neurocognitive performance in virally suppressed individuals.[4][5][6]

Cenicriviroc

Cenicriviroc is another small molecule that acts as an antagonist for both the CCR5 and CCR2 receptors. The dual antagonism is of interest because CCR2 is also implicated in the inflammatory processes that contribute to neurocognitive impairment.[8] By blocking both receptors, Cenicriviroc has the potential to not only inhibit viral entry but also to reduce the trafficking of inflammatory monocytes into the central nervous system. A clinical trial was conducted to assess the effect of Cenicriviroc on HIV-associated neurocognitive impairment.[8]

Experimental Workflow for Evaluating CCR5 Antagonists

The evaluation of novel CCR5 antagonists, including comparative studies with compounds like this compound, follows a standardized workflow.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Trials Compound_Library Compound Library (e.g., Peptides, Small Molecules) HTS High-Throughput Screening (e.g., Binding Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Binding_Assay Binding Affinity (e.g., 125I-gp120 or Chemokine Binding) Hit_Identification->Binding_Assay Infectivity_Assay Antiviral Activity (Pseudovirus or Live Virus) Binding_Assay->Infectivity_Assay Toxicity_Assay Cytotoxicity Assays Infectivity_Assay->Toxicity_Assay Mechanism_Assay Mechanism of Action (e.g., Allosteric vs. Competitive) Toxicity_Assay->Mechanism_Assay Animal_Models Animal Models (e.g., Humanized Mice) Mechanism_Assay->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity_Studies Toxicology Studies PK_PD->Toxicity_Studies Phase_I Phase I (Safety & Dosing) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Conclusion

The initial research on this compound was a pioneering step in identifying the vulnerability of the HIV entry process as a therapeutic target. While this compound itself did not fulfill its early promise in large-scale clinical trials and faced formulation challenges, the concept it validated—blocking the CCR5 co-receptor—has proven to be a successful strategy. The development of orally bioavailable and stable small molecule CCR5 antagonists like Maraviroc represents a significant advancement. For researchers in this field, the story of this compound serves as a valuable case study in the long and complex path of drug development, from initial discovery and validation to the rigorous demands of clinical efficacy and pharmaceutical viability. Future research in this area will likely focus on optimizing the delivery and central nervous system penetration of CCR5 antagonists to more effectively combat HIV-associated neurocognitive disorders.

References

Safety Operating Guide

Safe Disposal of Research-Grade Peptides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of research-grade peptides is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols not only ensures regulatory compliance but also minimizes risks to researchers and the surrounding ecosystem.[1] This guide provides essential information and step-by-step procedures for the safe handling and disposal of T-peptides and other research-grade peptides.

Pre-Disposal Planning and Hazard Assessment

Before beginning any experiment, it is crucial to have a clear plan for the disposal of all waste materials generated.[3] This involves a thorough hazard assessment of the peptides and any associated chemicals.

  • Consult the Material Safety Data Sheet (MSDS): The MSDS for each specific peptide is the primary source of information regarding its physical, chemical, and toxicological properties, as well as specific disposal guidelines.[4]

  • Institutional Protocols: Researchers must familiarize themselves with and adhere to their institution's Environmental Health and Safety (EHS) office protocols for chemical and biohazardous waste disposal.[4][5]

  • Regulatory Compliance: Disposal procedures must comply with relevant federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]

Waste Segregation and Containerization

Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure that each waste stream is managed appropriately.[3]

  • Solid Peptide Waste: Unused, expired, or contaminated solid peptides should be collected in a clearly labeled, sealed container designated for chemical waste.[4]

  • Liquid Peptide Waste: Peptide solutions, especially those containing solvents like DMSO or acetonitrile, must be collected in designated liquid chemical waste containers.[4] Never pour liquid peptide waste down the sink. [2][4]

  • Contaminated Materials: All materials that have come into contact with peptides, such as gloves, pipette tips, vials, and bench paper, should be considered contaminated and disposed of as chemical or biohazardous waste, according to institutional guidelines.[4]

  • Sharps: Needles and other sharps used for peptide administration must be disposed of in a designated sharps container.

Table 1: Peptide Waste Classification and Disposal Summary

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Peptide Waste Unused, expired, or excess lyophilized peptide powder.Sealed, labeled chemical waste container.Incineration or specialized chemical treatment.[4]
Liquid Peptide Waste Peptides dissolved in aqueous buffers or organic solvents.Designated liquid chemical waste container.Collection by certified hazardous waste disposal service.[4]
Contaminated Labware Pipette tips, microtubes, vials, and other disposable labware.Labeled biohazard or chemical waste bin.[4]Autoclaving (if biohazardous) followed by incineration.
Contaminated PPE Gloves, lab coats, and other personal protective equipment.Labeled biohazard or chemical waste bin.[4]Incineration or disposal as per institutional EHS guidelines.
Aqueous Solutions (Neutralized) Acidic or basic peptide solutions neutralized to a pH of 5-9.May be eligible for drain disposal with copious amounts of water, pending institutional EHS approval.Drain disposal (only if explicitly permitted by EHS).

Inactivation and Neutralization Protocols

While specific protocols are highly dependent on the peptide's sequence and chemical properties, some general principles for inactivation and neutralization can be applied.

Experimental Protocol: General Peptide Inactivation

  • Objective: To chemically degrade the peptide into non-hazardous components before disposal. This is often achieved through hydrolysis of the peptide bonds.

  • Materials:

    • Peptide waste

    • 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)

    • pH indicator strips or a calibrated pH meter

    • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[8][9]

  • Procedure:

    • Working in a certified chemical fume hood, cautiously add 1 M NaOH to the peptide solution to raise the pH to >12 or add 1 M HCl to lower the pH to <2.

    • Stir the solution at room temperature for a minimum of 24 hours to facilitate hydrolysis.

    • After the incubation period, neutralize the solution by adding 1 M HCl (if basified) or 1 M NaOH (if acidified) until the pH is between 6 and 8.[6]

    • Dispose of the neutralized solution in accordance with institutional EHS guidelines.

Disclaimer: This is a general protocol and may not be suitable for all peptides. Always consult the MSDS and your institution's EHS office before attempting any inactivation procedure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of T-peptides and other research-grade peptides.

G cluster_0 Start: Peptide Waste Generation cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Segregate Waste cluster_3 Step 3: Containerize and Label cluster_4 Step 4: Final Disposal start Generate Peptide Waste characterize Consult MSDS & Institutional Policy start->characterize is_solid Solid? characterize->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Seal in Labeled Chemical Waste Container is_solid->solid_container Yes is_contaminated Contaminated Material? is_liquid->is_contaminated No liquid_container Collect in Designated Liquid Waste Container is_liquid->liquid_container Yes contaminated_container Place in Labeled Biohazard/Chemical Bin is_contaminated->contaminated_container Yes disposal_pickup Arrange for Pickup by EHS/Certified Vendor solid_container->disposal_pickup liquid_container->disposal_pickup contaminated_container->disposal_pickup

Caption: Workflow for T-peptide waste disposal.

Spill and Emergency Procedures

In the event of a peptide spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, gloves, and eye protection.[4]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

    • For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.[8]

    • Clean the spill area with a suitable detergent and water.[8]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional EHS office.

    • Prevent entry into the affected area.

    • Follow the instructions of emergency personnel.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of T-peptides and other research-grade peptides, thereby fostering a secure and environmentally responsible laboratory setting.

References

Essential Safety and Logistical Information for Handling T-peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with T-peptide, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Physicochemical Properties and Safety Data

While specific quantitative toxicity data such as LD50 or permissible exposure limits for this compound are not extensively detailed in available safety data sheets, the substance is generally not classified as hazardous.[1][2] However, it is crucial to handle this compound with due care, adhering to standard laboratory safety practices.[3]

PropertyInformationSource
Product Name This compound[1]
CAS Number 2022956-62-1[1]
Molecular Formula C92H171N45O18[1]
Molecular Weight 2195.66 g/mol [1]
Appearance White powder[4]
Hazards Identification Not a hazardous substance or mixture.[1][2][1][2]
Storage Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[3][4][5][3][4][5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.[4][6]

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves.[4][6]
Eye Protection Safety goggles.[4]
Respiratory Protection Appropriate respirator. For larger quantities or when generating dust, a dust respirator or a self-contained breathing apparatus should be used.[4][7]
Body Protection Laboratory coat or other protective clothing. In case of a large spill, a full suit and boots may be necessary.[4][7][8]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling Procedures:
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust. Avoid contact with eyes, skin, and clothing.[4][7] Do not eat, drink, or smoke when using this product.[9]

  • Weighing: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture absorption.[5][10] Weigh out the peptide quickly and reseal the container tightly.[10]

  • Dissolving: Attempt to dissolve the peptide in sterile distilled water first.[3][5] If the peptide is insoluble, sonication may help.[5] For basic peptides, a dilute acetic acid solution can be used, while acidic peptides may dissolve in a dilute ammonium hydroxide solution.[5] For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary.[11][12]

Storage of Solutions:
  • Short-term: Peptide solutions have limited shelf life.[3] For short-term storage, use sterile buffers at a pH of 5-6 and store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[3][5]

  • Long-term: For long-term storage, it is best to re-lyophilize any remaining solution and store it as a dry powder at -20°C or colder.[10][12]

Disposal Plan

All waste materials should be handled and disposed of in accordance with federal, state, and local environmental regulations.[4] To dispose of this compound, it is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Care should be taken to prevent its discharge into the environment.[4]

Emergency Procedures: First Aid Measures

In case of accidental exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][7]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person.[1][2]

In all cases of exposure, seek medical attention.[1][2][4]

Experimental Protocol: Peptide Stability Assay in Human Plasma

This protocol provides a general framework for assessing the stability of a peptide like this compound in human blood plasma.

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.[13]

  • Incubation with Plasma: Dilute the peptide stock solution in human blood plasma to the desired final concentration (e.g., 10 µM).[13] Incubate the mixture at 37°C with gentle agitation.[13]

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Precipitation of Plasma Proteins: To stop the enzymatic degradation, precipitate the plasma proteins by adding a cold organic solvent mixture (e.g., acetonitrile/ethanol 1:1, v/v) and incubating at -20°C.[13][14]

  • Centrifugation and Supernatant Collection: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant using a suitable analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS) to quantify the amount of intact peptide remaining at each time point.[13][14]

  • Data Analysis: Calculate the half-life of the peptide in plasma by plotting the percentage of intact peptide versus time and fitting the data to a suitable kinetic model.

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_handling Safe Handling cluster_disposal Disposal Start Start Don PPE Wear Appropriate Personal Protective Equipment Start->Don PPE Prepare Workspace Prepare Clean and Designated Workspace Don PPE->Prepare Workspace Weigh Peptide Weigh Peptide in a Fume Hood or Ventilated Area Prepare Workspace->Weigh Peptide Dissolve Peptide Dissolve Peptide Using Appropriate Solvent Weigh Peptide->Dissolve Peptide Use in Experiment Use in Experiment Dissolve Peptide->Use in Experiment Store Unused Peptide Store Unused Peptide (Lyophilized or Solution) Use in Experiment->Store Unused Peptide Collect Waste Collect Contaminated Materials and Unused Peptide Use in Experiment->Collect Waste Segregate Waste Segregate Chemical Waste Collect Waste->Segregate Waste Label Waste Label Waste Container Clearly Segregate Waste->Label Waste Dispose via EH&S Dispose According to Institutional EH&S Guidelines Label Waste->Dispose via EH&S End End Dispose via EH&S->End

Caption: Workflow for the safe handling and disposal of this compound.

T_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APC Antigen Presenting Cell (APC) TCR_Complex T-Cell Receptor (TCR) Complex APC->TCR_Complex pMHC binding Lck Lck pMHC Peptide-MHC Complex ZAP70 ZAP-70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 recruits and activates IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_Calcineurin Ca2+ / Calcineurin Pathway IP3_DAG->Ca_Calcineurin PKC_MAPK PKC / MAPK Pathway IP3_DAG->PKC_MAPK NFAT NFAT Activation Ca_Calcineurin->NFAT NFkB_AP1 NF-κB and AP-1 Activation PKC_MAPK->NFkB_AP1 Gene_Expression Cytokine Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB_AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling pathway initiated by peptide-MHC binding.[15][16]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.